N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRSGQKTOVAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592615 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226215-03-7 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
An In-depth Technical Guide to the Synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Introduction
This compound is a unique chiral secondary amine that incorporates two structurally significant motifs: the pyrrolidine ring, a cornerstone of many natural products and pharmaceuticals, and the cyclopropyl group, a compact, rigid structure known to enhance metabolic stability and binding affinity in drug candidates.[1] The combination of these features makes this compound a valuable building block for drug discovery and a target of interest for synthetic chemists.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the validation inherent in each stage of the process. The proposed synthesis is designed to be efficient, scalable, and to provide high stereochemical control, commencing from readily available starting materials.
Retrosynthetic Analysis
A logical approach to the begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-N bond formed between the cyclopropyl group and the aminomethyl substituent of the pyrrolidine ring. This disconnection points directly to a reductive amination strategy, a highly reliable and widely utilized transformation in organic synthesis for the formation of amines. This key step would involve the coupling of a 2-(aminomethyl)pyrrolidine core with cyclopropanecarboxaldehyde. To ensure stereochemical integrity, the pyrrolidine core will be derived from a chiral precursor, specifically (S)-pyrrolidine-2-methanol, commonly known as L-prolinol.
Caption: Workflow for the synthesis of the chiral pyrrolidine intermediate.
Experimental Protocol 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
This procedure employs a mixed anhydride method followed by reduction with sodium borohydride, which is a safe and scalable alternative to using stronger reducing agents like lithium aluminum hydride.
Step-by-Step Methodology:
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF (0.5 M) at -20 °C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq).
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -15 °C. Stir the resulting mixture for 30 minutes.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in water.
-
Add the NaBH₄ solution to the mixed anhydride suspension at -20 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-Boc-L-prolinol, which can be purified by column chromatography if necessary.
Experimental Protocol 2: Synthesis of tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate
This transformation proceeds via a mesylate intermediate, followed by azide displacement and subsequent reduction. This three-step sequence is highly reliable and generally proceeds with high yields.
Step-by-Step Methodology:
-
Mesylation: Dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M) and cool to 0 °C. Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Stir at 0 °C for 2 hours.
-
Azide Displacement: To the reaction mixture, add sodium azide (NaN₃) (3.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI). Add DMF as a co-solvent and heat the reaction to 60 °C for 12 hours.
-
Reduction: After cooling, dilute the mixture with water and extract with ethyl acetate. Concentrate the organic phase and dissolve the crude azide intermediate in methanol. Add 10% Palladium on carbon (Pd/C) (5 mol%). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) for 16 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate,[2] can be purified by column chromatography.
Part 2: Reductive Amination and Deprotection
With the chiral pyrrolidine core in hand, the final carbon-nitrogen bond is formed via reductive amination. This reaction is a cornerstone of amine synthesis due to its efficiency, broad substrate scope, and operational simplicity. [3]
Mechanism of Reductive Amination
The reaction proceeds in two main stages. First, the primary amine of the pyrrolidine derivative reacts with the aldehyde (cyclopropanecarboxaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the desired secondary amine. [4]NaBH(OAc)₃ is the reagent of choice here as it is mild enough not to reduce the aldehyde starting material and is effective under weakly acidic conditions that favor iminium ion formation.
Caption: General mechanism of reductive amination.
Experimental Protocol 3: Synthesis of N-((S)-Pyrrolidin-2-ylmethyl)cyclopropanamine
This one-pot procedure combines the reductive amination and the subsequent Boc-deprotection.
Step-by-Step Methodology:
-
Reductive Amination: To a solution of tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) (0.4 M), add cyclopropanecarboxaldehyde (1.2 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the Boc-protected final compound.
-
Deprotection: Dissolve the crude material in a 4 M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH > 12 with 5 M NaOH solution.
-
Extract the free amine product with DCM (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-((S)-Pyrrolidin-2-ylmethyl)cyclopropanamine. Further purification can be achieved by distillation or column chromatography.
Data and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques. The following table outlines the expected characterization data.
| Analysis | Expected Results for this compound |
| ¹H NMR | Signals corresponding to pyrrolidine ring protons, the CH₂ linker, the cyclopropyl ring protons, and the N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the pyrrolidine and cyclopropyl rings, as well as the methylene linker. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₁₆N₂). |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
Conclusion
This guide outlines a robust and well-precedented synthetic route to this compound. By leveraging a chiral pool starting material and employing high-yielding, reliable reactions such as reductive amination, this pathway provides excellent control over stereochemistry. The described protocols are designed for scalability and are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals seeking to access this and other similarly complex chiral amines.
References
-
Borane-trimethylamine is an efficient reducing agent for the selective methylation and formylation of amines with 1 atm CO2 under metal-free conditions. (2021). Organic Letters, 23(21), 8282–8286. Available at: [Link]
-
Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2639. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). (+-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine. (n.d.). Google Patents.
- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). Google Patents.
Sources
An In-Depth Technical Guide to N-(Pyrrolidin-2-ylmethyl)cyclopropanamine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. By dissecting its constituent pharmacophores—the pyrrolidine ring and the cyclopropylamine moiety—we will explore its fundamental chemical properties, plausible synthetic routes, and potential pharmacological applications. This document is intended to serve as a foundational resource, fostering a deeper understanding of this molecule's potential and guiding future research endeavors.
Introduction: The Convergence of Two Privileged Scaffolds
This compound emerges at the intersection of two well-established and highly valued structural motifs in medicinal chemistry: the pyrrolidine ring and the cyclopropylamine group. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a cornerstone in the design of a multitude of biologically active compounds, with over 20 FDA-approved drugs featuring this core structure.[1] Its prevalence is attributed to its ability to introduce three-dimensionality, serve as a versatile scaffold for substitution, and mimic peptide structures.[1]
Concurrently, the cyclopropylamine moiety is a recognized pharmacophore known to impart unique physicochemical and pharmacological properties to drug candidates. The strained cyclopropyl ring can influence molecular conformation, metabolic stability, and receptor binding affinity. This guide will delve into the synergistic potential arising from the combination of these two key structural features in this compound.
Molecular Identity and Physicochemical Properties
A precise understanding of the fundamental properties of this compound is paramount for its application in research and development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1824149-16-7 | [2] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | Calculated |
| Canonical SMILES | C1CC(N(C1)CC2CC2) | - |
| Structure | ![]() | - |
Synthesis and Manufacturing Strategies
While a specific, published synthesis for this compound is not currently available in the reviewed literature, a highly plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most logical approach involves the reductive amination of 2-(aminomethyl)pyrrolidine with cyclopropanecarboxaldehyde. This method is widely used for the formation of C-N bonds and is known for its high yields and compatibility with a variety of functional groups.
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis proceeds in two key steps: the formation of an intermediate imine followed by its reduction to the final amine product.
Caption: Proposed synthesis of this compound via reductive amination.
Detailed Experimental Protocol (Hypothetical)
Step 1: Imine Formation
-
To a solution of 2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropanecarboxaldehyde (1.1 eq).
-
Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the condensation reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Reduction
-
Once imine formation is complete, add a reducing agent to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Pd/C).
-
Continue stirring the reaction at room temperature for an additional 12-24 hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Analytical Methodologies for Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be crucial for confirming the presence of the pyrrolidine and cyclopropyl protons and their respective chemical environments. The methylene bridge protons would likely appear as a multiplet.
-
¹³C NMR would show the characteristic signals for the carbons of the pyrrolidine ring, the cyclopropyl ring, and the methylene linker.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or chemical ionization (CI) techniques would be suitable for determining the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 141.14.
-
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for assessing the purity of the compound and confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed for purity analysis and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid would be a good starting point.
Caption: Workflow for the purification and analytical characterization of the target compound.
Potential Pharmacological Significance and Applications in Drug Discovery
The chemical architecture of this compound suggests several avenues for pharmacological investigation, primarily driven by the known biological activities of its constituent moieties.
Central Nervous System (CNS) Activity
The pyrrolidine ring is a common feature in many CNS-active drugs. For instance, various substituted pyrrolidines have been explored as selective serotonin (5-HT) receptor agonists and kappa-opioid receptor antagonists.[3][4] The incorporation of the cyclopropylamine group could further modulate the binding affinity and selectivity for various CNS targets.
Enzyme Inhibition
Cyclopropylamines are known to be mechanism-based inactivators of certain enzymes, particularly cytochrome P450s.[5] This property could be harnessed for the development of targeted enzyme inhibitors. The pyrrolidine moiety can be functionalized to direct the molecule to the active site of a specific enzyme.
Antimicrobial and Anticancer Potential
The pyrrolidine nucleus is also present in a number of compounds with demonstrated antimicrobial and anticancer activities. Further derivatization of this compound could lead to the discovery of novel therapeutic agents in these areas.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its synthesis is readily achievable through established methodologies, and its structure offers a rich scaffold for further chemical modification. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity across a range of therapeutic targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecule.
References
- Parchem. This compound (Cas 1824149-16-7).
- BLD Pharm. N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (Cas 1824149-16-7).
- Ansari, A. A., & Ramapanicker, R. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.
- PubMed. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists.
- PubMed. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242).
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- PubMed. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors.
- MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- National Institutes of Health.
- PubMed Central. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- ResearchGate.
- PubMed. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl).
- Sci-Hub. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine | C9H18N2 | CID 53346647.
- PubChem. N-Methylcyclopropanamine | C4H9N | CID 11029756.
- PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387.
- NIST. 2-Pyrrolidinone, 1-methyl-.
- RSC Publishing. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
- PubMed. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- PubMed Central. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel.
- PubChem. 1-(Pyrrolidin-3-yl)cyclopropanamine | C7H14N2 | CID 9989279.
- ChemRxiv.
- Green Chemistry (RSC Publishing). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone.
- World Health Organization. Critical review report N-Pyrrolidino metonitazene (Metonitazepyne).
- PubMed.
- PubMed.
- BLD Pharm. 1344072-91-8|N-Methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine.
- BLD Pharm. 1339812-52-0|N-[(4-Methylpyrrolidin-3-yl)methyl]cyclopropanamine.
- precisionFDA. N-METHYL-N-(2-(5-((PYRROLIDINE-1-SULFONYL)METHYL)-1H-INDOL-3-YL)ETHYL)PROPAN-2-AMINE.
- ChemicalBook. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum.
- The Center for Forensic Science Research & Education. NPS Discovery — New Drug Monograph 2023 N-Pyrrolidino Metonitazene.
- The Center for Forensic Science Research & Educ
- PubMed.
Sources
- 1. enamine.net [enamine.net]
- 2. parchem.com [parchem.com]
- 3. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Preamble: The Imperative of Unambiguous Structural Characterization
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a cornerstone, frequently appearing in FDA-approved therapeutics.[1] Similarly, the cyclopropylamine motif is a privileged structural element, prized for its ability to modulate physicochemical properties and metabolic stability.[2][3] The molecule N-(Pyrrolidin-2-ylmethyl)cyclopropanamine combines these two critical pharmacophores. Its precise structural characterization is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity, establishing structure-activity relationships (SAR), and ensuring regulatory compliance. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this molecule, integrating mass spectrometry, infrared spectroscopy, and a suite of advanced NMR techniques. The narrative is structured to reflect the logical workflow of an analytical chemist, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity.
Foundational Analysis: Mass Spectrometry (MS)
Expertise & Experience: The initial and most critical step in any structure elucidation workflow is the unambiguous determination of the molecular weight and elemental composition. Mass spectrometry provides this foundational data. For a molecule like this compound, which contains two nitrogen atoms, the "Nitrogen Rule" is a key diagnostic check. The rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4][5]
Molecular Formula: C₈H₁₆N₂ Monoisotopic Mass: 140.1313 g/mol
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to experimentally verify the elemental composition. An accurate mass measurement within a narrow tolerance (typically < 5 ppm) provides high confidence in the molecular formula, ruling out other potential elemental combinations that might have the same nominal mass.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis
While HRMS confirms what atoms are present, EI-MS helps to piece together how they are connected by analyzing the fragmentation pattern. The fragmentation of amines is dominated by α-cleavage, a process that generates stable, resonance-stabilized iminium ions.[4][6][7]
Trustworthiness: The predicted fragmentation pathways provide a self-validating system. The presence of key, high-abundance fragment ions corresponding to the logical disassembly of the proposed structure lends strong support to the initial hypothesis.
Key Expected Fragmentation Pathways:
-
α-Cleavage at the Pyrrolidine Ring: The most favorable α-cleavage involves the loss of the largest possible radical from the carbon adjacent to the nitrogen. In this case, cleavage of the C2'-CH₂ bond is highly probable, leading to the formation of a stable, resonance-stabilized pyrrolidinium ion.
-
α-Cleavage at the Secondary Amine: Cleavage of the bond between the methylene bridge and the pyrrolidine ring is a primary fragmentation route, resulting in the formation of the m/z 84 fragment, which is often the base peak.
-
Ring Opening of Pyrrolidine: Cyclic amines can also fragment via ring-opening followed by the loss of neutral molecules like ethene.[6][8]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway | Significance |
| 140 | [C₈H₁₆N₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |
| 139 | [C₈H₁₅N₂]⁺ | Loss of H• from α-carbon | Characteristic of amines. |
| 84 | [C₅H₁₀N]⁺ | α-Cleavage: Fission of C2'-CH₂ bond | Confirms Pyrrolidinemethyl Moiety; Often the Base Peak. |
| 70 | [C₄H₈N]⁺ | α-Cleavage within the pyrrolidine ring | Indicates the pyrrolidine ring structure. |
| 56 | [C₃H₆N]⁺ | Loss of ethene from m/z 84 | Further fragmentation of the primary fragment. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument: A GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
Ionization: Standard electron ionization at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-200.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and key fragments. For HRMS, utilize a TOF or Orbitrap analyzer and calibrate the instrument immediately prior to analysis.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups. The most diagnostic feature for this compound is the N-H bond of the secondary amine. Its presence, position, and shape distinguish it from primary and tertiary amines.[9][10][11]
Trustworthiness: The expected vibrational modes provide clear, positive evidence for the proposed functional groups. The absence of unexpected bands (e.g., C=O, O-H) is equally important for confirming the structure's purity and identity.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Expected Appearance |
| ~3350-3300 | N-H Stretch | Secondary Amine | A single, weak to medium, sharp peak. Its presence rules out a tertiary amine structure.[10][12] |
| ~3080-3000 | C-H Stretch | Cyclopropyl C-H | Peaks above 3000 cm⁻¹ are characteristic of strained rings. |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH) | Strong, sharp peaks corresponding to the pyrrolidine and methylene groups. |
| ~1550 | N-H Bend | Secondary Amine | A medium, sometimes broad, absorption.[13] |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to weak bands in the fingerprint region.[12] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.
Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing unequivocal proof of the carbon-hydrogen framework and the connectivity between molecular fragments.[14][15] A multi-pronged approach utilizing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete and defensible assignment.[16][17][18]
Logical Workflow for NMR Analysis
The following diagram illustrates the systematic workflow for NMR-based structure elucidation, starting from simple 1D experiments and progressing to complex 2D correlations that piece the molecular puzzle together.
Caption: NMR structure elucidation workflow.
¹H and ¹³C NMR: Initial Data Acquisition
The first step is to acquire high-quality 1D proton and carbon spectra. The ¹³C spectrum, often acquired with a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence, helps differentiate between CH, CH₂, and CH₃ groups.
Predicted Chemical Shifts (¹H and ¹³C): The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the ring strain of the cyclopropyl group.[19]
| Position | Label | ¹H δ (ppm) (Multiplicity) | ¹³C δ (ppm) | Rationale |
| Pyrrolidine C2' | H-2' | ~2.9-3.2 (m) | ~58-62 | α to Nitrogen, deshielded. |
| Pyrrolidine C3', C4' | H-3', H-4' | ~1.6-2.0 (m) | ~23-28 | Aliphatic, shielded. |
| Pyrrolidine C5' | H-5' | ~2.6-2.9 (m) | ~46-50 | α to Nitrogen, deshielded. |
| Methylene Bridge | H-6 | ~2.5-2.8 (m) | ~50-55 | α to two Nitrogens, deshielded. |
| Cyclopropyl CH | H-1 | ~1.0-1.3 (m) | ~15-20 | Highly shielded due to ring strain. |
| Cyclopropyl CH₂ | H-2, H-3 | ~0.3-0.8 (m) | ~5-10 | Highly shielded due to ring strain. |
| Amine NH | NH | Broad (variable) | - | Exchangeable protons. |
2D NMR: Establishing Connectivity
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. COSY connects protons that are coupled, HSQC links protons to their directly attached carbons, and HMBC reveals the long-range connections that bridge the molecular fragments.[20][21][22]
-
COSY (COrrelation SpectroscopY): This experiment will reveal the proton-proton coupling networks. Key expected correlations would be observed within the pyrrolidine ring spin system (H-2' through H-5') and within the cyclopropyl ring. Critically, it will also show a correlation between the H-2' proton and the methylene bridge protons (H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for assigning carbon signals. Each cross-peak definitively links a proton signal on the F2 axis to its directly attached carbon on the F1 axis.[22][23]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to connect the distinct spin systems identified by COSY.
Trustworthiness: The HMBC experiment provides the ultimate self-validation. Observing the specific long-range correlations predicted by the proposed structure provides unequivocal proof of connectivity.
Caption: Key HMBC correlations confirming connectivity.
Key Diagnostic HMBC Correlations:
-
H-6 to C-2': A three-bond correlation from the methylene bridge protons to the C-2' carbon of the pyrrolidine ring.
-
H-2' to C-6: A two-bond correlation from the C-2' proton of the pyrrolidine ring to the methylene bridge carbon.
-
H-6 to C-1: A two-bond correlation from the methylene bridge protons to the methine carbon of the cyclopropyl ring.
-
H-1 to C-6: A three-bond correlation from the cyclopropyl methine proton to the methylene bridge carbon.
The collective observation of these four correlations definitively establishes the N-(pyrrolidin-2-yl )-methyl -cyclopropanamine connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.
-
1D Spectra:
-
¹H: Acquire with a standard pulse sequence. Ensure adequate spectral width and resolution.
-
¹³C{¹H}: Acquire with proton decoupling. A DEPT-135 experiment is recommended to determine carbon multiplicities.
-
-
2D Spectra:
-
gCOSY: Acquire a gradient-enhanced COSY experiment.
-
gHSQC: Acquire a gradient-enhanced, multiplicity-edited HSQC experiment to correlate C-H one-bond pairs.
-
gHMBC: Acquire a gradient-enhanced HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[22]
-
-
Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for 2D) and perform baseline correction and phase correction.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of this compound is achieved not by a single technique, but by the synergistic integration of multiple analytical methods. Mass spectrometry establishes the elemental formula and provides initial fragmental clues. FTIR spectroscopy confirms the presence of key functional groups, most notably the secondary amine. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and detailed map of the atomic connectivity, confirming the carbon-hydrogen framework. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, authoritative data required for advanced research and drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.
- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Indian Institute of Technology Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.
- University of Gothenburg. (2023). Small molecule-NMR.
- Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
- Unknown Author. (n.d.).
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Substituted Pyrrolidine Regioisomers.
- Various Authors. (2024).
- Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines.
- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.
- Various Authors. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- Various Authors. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Unknown Author. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Source Unknown.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts.
- Unknown Author. (n.d.). Amine infrared spectra. Chemistry LibreTexts.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- OC Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
Sources
- 1. enamine.net [enamine.net]
- 2. longdom.org [longdom.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Small molecule-NMR | University of Gothenburg [gu.se]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. youtube.com [youtube.com]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. nmr.oxinst.com [nmr.oxinst.com]
An Investigator's Technical Guide to the Potential Biological Activity of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from medicinal chemistry and pharmacology to propose potential therapeutic targets and outline robust experimental workflows for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Introduction: Deconstructing the Pharmacophore
This compound is a unique small molecule integrating two key structural motifs known for their prevalence in a wide array of biologically active compounds: the pyrrolidine ring and the cyclopropanamine group. The strategic combination of these moieties suggests a high potential for interaction with various biological targets, particularly within the central nervous system (CNS).
The pyrrolidine ring , a five-membered nitrogen heterocycle, is a cornerstone of modern drug discovery, found in over 20 FDA-approved drugs.[1] Its non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, contributing significantly to the stereochemistry and target-binding affinity of a molecule.[2] The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, enhancing aqueous solubility and other physicochemical properties.[3] This versatile scaffold is a key component in drugs targeting a wide range of conditions, including epilepsy, cancer, and viral infections.[2][4]
The cyclopropanamine moiety is a known pharmacophore in inhibitors of enzymes that regulate epigenetic processes, such as Lysine-Specific Demethylase 1 (LSD1).[5] Inhibition of LSD1 has emerged as a promising therapeutic strategy for various CNS disorders, including schizophrenia, Alzheimer's disease, and fragile X syndrome.[5]
The linkage of these two fragments via a methylene bridge creates a molecule with a distinct conformational flexibility and charge distribution, suggesting the potential for novel biological activities. This guide will explore these possibilities and provide the experimental means to test them.
Hypothesized Biological Targets and Mechanisms of Action
Based on the structural components of this compound, several high-probability biological targets can be postulated. The following sections outline these hypotheses and the rationale behind them.
Monoamine Oxidase (MAO) Inhibition
The structural similarity of the cyclopropanamine moiety to known monoamine oxidase inhibitors (MAOIs), such as tranylcypromine, presents a compelling hypothesis for the primary biological activity of this compound. MAOs are critical enzymes in the metabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine), and their inhibition can lead to antidepressant and anxiolytic effects.
The proposed mechanism involves the covalent modification of the FAD cofactor within the MAO active site by the strained cyclopropane ring. The pyrrolidine moiety may contribute to the binding affinity and selectivity for either MAO-A or MAO-B isoforms.
Caption: Proposed MAO inhibition by this compound.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
The presence of the cyclopropanamine group also strongly suggests the potential for LSD1 inhibition.[5] LSD1 is a flavin-dependent enzyme that demethylates mono- and dimethylated lysine residues on histone H3, playing a crucial role in the regulation of gene expression.[5] Dysregulation of LSD1 has been implicated in various cancers and neurological disorders. The pyrrolidine ring could potentially enhance binding to the LSD1 active site, leading to potent and selective inhibition.
Opioid Receptor Modulation
Derivatives of pyrrolidine have been identified as potent antagonists of the κ-opioid receptor (KOR), with potential applications in the treatment of depression and addiction.[6][7] The specific stereochemistry and substitution pattern of the pyrrolidine ring in this compound may confer affinity and selectivity for one or more opioid receptor subtypes (μ, δ, or κ).
Experimental Protocols for Biological Characterization
A systematic and tiered approach is recommended to elucidate the biological activity of this compound. The following experimental workflows provide a robust framework for this investigation.
Primary Screening: Target Identification
The initial phase of investigation should focus on broad-based screening to identify the primary biological targets.
Protocol 1: In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potential of the compound against MAO-A, MAO-B, and LSD1.
-
Materials:
-
Recombinant human MAO-A, MAO-B, and LSD1 enzymes.
-
Fluorogenic or chromogenic substrates for each enzyme (e.g., Amplex Red for MAO, di-methylated H3K4 peptide for LSD1).
-
This compound (test compound).
-
Known inhibitors for each enzyme as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B, tranylcypromine for LSD1).
-
Assay buffer and 96-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive controls.
-
In a 96-well plate, add the enzyme and the corresponding substrate to the assay buffer.
-
Add the test compound or control to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C).
-
Measure the fluorescence or absorbance at regular intervals using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Protocol 2: Radioligand Binding Assays
-
Objective: To assess the binding affinity of the compound for a panel of CNS receptors, including opioid (μ, δ, κ), serotonin (e.g., 5-HT1A, 5-HT2A), and dopamine (e.g., D2) receptors.
-
Materials:
-
Cell membranes expressing the receptors of interest.
-
Radiolabeled ligands specific for each receptor (e.g., [³H]DAMGO for μ-opioid, [³H]DPDPE for δ-opioid, [³H]U69593 for κ-opioid).
-
This compound.
-
Non-labeled ligands as positive controls for displacement.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Caption: A tiered experimental workflow for characterizing the compound.
Secondary Assays: Functional Characterization
Once a primary target is identified, cell-based functional assays are necessary to determine the compound's effect on cellular signaling and function.
Protocol 3: Cell-Based Functional Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptor target.
-
Methodology (Example for a G-protein coupled receptor):
-
Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP biosensor, calcium indicator).
-
For antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist.
-
For agonist activity, apply the test compound directly to the cells.
-
Measure the reporter signal (e.g., fluorescence, luminescence) to quantify the cellular response.
-
Determine the EC50 (for agonists) or IC50 (for antagonists).
-
In Vivo Studies: Efficacy and Pharmacokinetics
Promising results from in vitro and cell-based assays warrant investigation in animal models to assess in vivo efficacy, pharmacokinetics (PK), and preliminary safety.
Protocol 4: Mouse Forced Swim Test (for antidepressant potential)
-
Objective: To evaluate the antidepressant-like effects of the compound.
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a set pre-treatment time, place the mice in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during the last few minutes of the test.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant effect.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Screening Results
| Target | Assay Type | IC50 / Ki (nM) |
| MAO-A | Enzyme Inhibition | 50 |
| MAO-B | Enzyme Inhibition | >10,000 |
| LSD1 | Enzyme Inhibition | 800 |
| μ-Opioid Receptor | Radioligand Binding | >10,000 |
| κ-Opioid Receptor | Radioligand Binding | 250 |
| δ-Opioid Receptor | Radioligand Binding | >10,000 |
Table 2: Hypothetical In Vivo Efficacy in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) ± SEM |
| Vehicle | - | 180 ± 15 |
| Compound X | 10 | 120 ± 12 |
| Compound X | 30 | 80 ± 10 |
| Fluoxetine (Control) | 20 | 95 ± 11 |
| p < 0.05, *p < 0.01 compared to vehicle |
Conclusion
This compound represents a novel chemical entity with significant potential for biological activity, particularly within the central nervous system. The strategic combination of the pyrrolidine and cyclopropanamine pharmacophores suggests promising interactions with key targets such as monoamine oxidases and opioid receptors. The experimental framework outlined in this guide provides a comprehensive and logical pathway for the systematic investigation of this compound's therapeutic potential. Through the rigorous application of these methodologies, the scientific community can effectively unlock the biological secrets of this intriguing molecule and pave the way for the development of new and innovative therapeutics.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Vitale, P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3249. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247091. [Link]
-
Brown, D. G., et al. (2011). Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). Journal of Medicinal Chemistry, 54(16), 5785-5795. [Link]
-
Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]
-
Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230. [Link]
-
Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 6(10), 1035-1037. [Link]
-
Ivanov, A. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8461. [Link]
-
PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Ohshiro, H., et al. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512. [Link]
-
Wang, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1741. [Link]
-
ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
Abram, M., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]
-
World Health Organization. (2024). Critical review report N-Pyrrolidino metonitazene (Metonitazepyne). [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
A Senior Application Scientist's Perspective on Navigating Uncharted Pharmacological Territory
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Embracing the Unknown
In the landscape of contemporary drug discovery, we are often confronted with novel chemical entities whose biological activities are yet to be defined. N-(Pyrrolidin-2-ylmethyl)cyclopropanamine represents one such molecule. While direct pharmacological data remains elusive, its structural motifs—a pyrrolidine ring and a cyclopropanamine group—are present in a variety of bioactive compounds. This guide, therefore, adopts a predictive and investigative approach. By examining the established mechanisms of structurally related molecules, we can construct a logical framework for probing the potential biological targets of this compound. This document is not a declaration of a known mechanism but rather a strategic roadmap for its discovery.
Section 1: Deconstructing the Core Structure - Clues from Pyrrolidine and Cyclopropanamine Analogs
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and stereochemical diversity into a molecule.[1][2] This five-membered nitrogen-containing heterocycle is a key component in numerous FDA-approved drugs targeting a wide array of biological systems.[3] Similarly, the cyclopropanamine moiety is a recognized pharmacophore, notably in the context of enzyme inhibition. Our initial analysis of the scientific literature reveals several potential, and diverse, mechanisms of action based on these two key structural alerts.
The Serotonergic Hypothesis: A Potential 5-HT Receptor Agonist?
A compelling starting point for our investigation is the serotonin (5-HT) system. Structurally analogous compounds containing a substituted pyrrolidine methylamine core have demonstrated potent and selective agonism at the 5-HT1A receptor.[4] For instance, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide exhibits a high affinity for the 5-HT1A receptor, with a Ki value of 0.49 nmol/L.[4] This suggests that this compound could potentially modulate serotonergic neurotransmission.
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gαi subunit of the heterotrimeric G-protein.
Caption: Experimental workflow for assessing serotonergic activity.
Protocol: 5-HT1A Receptor Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: Employ [3H]8-OH-DPAT as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), [3H]8-OH-DPAT (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM WAY-100635).
-
Equilibration: Incubate the plates at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and perform non-linear regression analysis to determine the Ki value for this compound.
The Opioid System Hypothesis: A Kappa or Mu Opioid Receptor Modulator?
The pyrrolidine moiety is also found in potent opioid receptor modulators. For example, PF-04455242, a compound incorporating a pyrrolidinylsulfonyl group, is a high-affinity antagonist selective for the κ-opioid receptor (KOR). [5][6]Conversely, N-Pyrrolidino metonitazene is a full agonist at the µ-opioid receptor (MOR). [7]This dual precedent necessitates a thorough evaluation of the interaction of this compound with both KOR and MOR.
Table 1: Affinity of Pyrrolidine-Containing Compounds for Opioid Receptors
| Compound | Target Receptor | Affinity (Ki) | Reference |
| PF-04455242 | Human KOR | 3 nM | [6] |
| PF-04455242 | Human MOR | 64 nM | [6] |
| N-Pyrrolidino metonitazene | MOR | Similar to fentanyl | [7] |
A similar experimental strategy to that outlined for the serotonin receptors should be employed, using selective radioligands for the KOR (e.g., [3H]U-69,593) and MOR (e.g., [3H]DAMGO). Functional assays, such as GTPγS binding or cAMP inhibition assays, will be crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.
The Epigenetic Hypothesis: An Inhibitor of Lysine-Specific Demethylase 1 (LSD1)?
The presence of the cyclopropanamine group is a strong indicator for potential activity as an inhibitor of monoamine oxidases, including the flavin adenine dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1 (LSD1). [8]LSD1 plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4). [8]Inhibition of LSD1 leads to an increase in histone methylation and has therapeutic potential in oncology and central nervous system disorders. [8]
Many cyclopropanamine-based LSD1 inhibitors act as irreversible inactivators. The cyclopropylamine moiety, upon oxidation by the FAD cofactor in the LSD1 active site, is proposed to form a reactive cyclopropanimine intermediate that subsequently forms a covalent adduct with the FAD.
Caption: Proposed mechanism of irreversible LSD1 inhibition.
-
Enzyme and Substrate: Use recombinant human LSD1 enzyme and a biotinylated histone H3 peptide (e.g., corresponding to amino acids 1-21) dimethylated at lysine 4 as the substrate.
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The demethylation of the H3K4me2 substrate by LSD1 is detected by a specific antibody that recognizes the H3K4me1 product.
-
Procedure: a. Pre-incubate LSD1 with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for potential time-dependent inhibition. b. Initiate the demethylase reaction by adding the biotinylated H3K4me2 substrate. c. Incubate for a specific time (e.g., 60 minutes) at 37°C. d. Stop the reaction and add the detection reagents (e.g., europium-labeled anti-H3K4me1 antibody and streptavidin-allophycocyanin). e. Read the TR-FRET signal on a suitable plate reader.
-
Data Analysis: Calculate the IC50 value from the concentration-response curve. Time-dependent inhibition studies can further elucidate the mechanism (reversible vs. irreversible).
Section 2: Expanding the Target Landscape - Other Plausible Mechanisms
While the serotonergic, opioid, and epigenetic hypotheses represent strong starting points, the structural features of this compound do not preclude other potential mechanisms of action.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). [9]Inhibition of NAAA elevates PEA levels, offering a potential therapeutic strategy for pain and inflammation. [9]
Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)
A derivative containing a 2,5-dioxopyrrolidin-1-yl moiety has been shown to act as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). [10]EAAT2 is the primary glutamate transporter in the brain, and its potentiation has therapeutic potential in conditions characterized by excessive glutamate, such as epilepsy. [10]
Section 3: Synthesis and Concluding Remarks
The journey to elucidate the mechanism of action of this compound is one of systematic, hypothesis-driven investigation. The structural precedents outlined in this guide provide a robust framework for initial screening and characterization. It is highly probable that this molecule possesses a polypharmacological profile, interacting with multiple targets. A comprehensive understanding will only be achieved through a multi-faceted approach, combining in vitro binding and functional assays with cell-based and, eventually, in vivo studies. The experimental protocols and workflows detailed herein offer a validated and logical path forward in transforming this novel chemical entity from an unknown quantity into a well-characterized pharmacological tool.
References
-
Bioorganic & Medicinal Chemistry Letters. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Available from: [Link]
-
PubMed. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242). Available from: [Link]
-
Journal of Medicinal Chemistry. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Available from: [Link]
-
Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
ACS Medicinal Chemistry Letters. Cyclopropanamine Compounds and Use Thereof. Available from: [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]
-
PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine. Available from: [Link]
-
Journal of Pharmacology and Experimental Therapeutics. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Available from: [Link]
-
RSC Publishing. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Available from: [Link]
-
Journal of Medicinal Chemistry. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Available from: [Link]
-
ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
World Health Organization. Critical review report N-Pyrrolidino metonitazene (Metonitazepyne). Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a novel small molecule with significant therapeutic potential, predicated on its structural similarity to a class of potent enzyme inhibitors. This technical guide provides a comprehensive analysis of its most probable therapeutic target: Lysine-Specific Demethylase 1 (LSD1/KDM1A) . By examining the structure-activity relationships of analogous compounds, detailing the intricate signaling pathways governed by LSD1, and providing robust experimental protocols for target validation, this document serves as a critical resource for researchers seeking to elucidate the mechanism of action and advance the clinical development of this and related compounds. We will explore both the canonical histone-modifying functions of LSD1 and its equally critical interactions with non-histone substrates, which collectively contribute to its central role in oncogenesis and other disease states.
Introduction: The Rationale for Targeting Lysine-Specific Demethylase 1
The chemical architecture of this compound, featuring a core cyclopropylamine moiety, strongly suggests its classification as a mechanism-based inhibitor of flavin adenine dinucleotide (FAD)-dependent amine oxidases. Among these, Lysine-Specific Demethylase 1 (LSD1) has emerged as a paramount therapeutic target in oncology and beyond.[1][2] LSD1 is the first identified histone demethylase, removing methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at lysines 4 (H3K4) and 9 (H3K9).[3] This enzymatic activity is critical for the regulation of gene expression; dysregulation and overexpression of LSD1 are frequently observed in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, breast cancer, and prostate cancer, where it is often associated with poor prognosis.[3][4]
The cyclopropylamine scaffold, notably present in the well-known monoamine oxidase (MAO) inhibitor tranylcypromine, has been extensively repurposed and optimized to generate potent and selective LSD1 inhibitors.[5][6] These inhibitors act by forming a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[5] Structure-activity relationship (SAR) studies have revealed that modifications to the N-substituent of the cyclopropylamine are pivotal for enhancing potency and achieving selectivity over related MAOs.[7] The incorporation of heterocyclic structures, such as piperidine and pyrrolidine, has been a successful strategy in developing highly potent LSD1 inhibitors.[1][4] For instance, the replacement of a pyrrolidine group with a piperidine in one series of inhibitors led to a twofold increase in potency.[1] This provides a strong rationale for hypothesizing that the N-(Pyrrolidin-2-ylmethyl) substituent of the topic compound is a favorable feature for potent and selective LSD1 inhibition.
This guide will, therefore, focus on LSD1 as the primary therapeutic target of this compound, providing the necessary technical details for its investigation.
The Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Enzymatic Function and Role in Gene Regulation
LSD1 is a critical epigenetic modulator. Its primary function is the demethylation of mono- and di-methylated H3K4 and H3K9. The consequence of this activity is context-dependent:
-
Demethylation of H3K4me1/2 is associated with transcriptional repression.
-
Demethylation of H3K9me1/2 is linked to transcriptional activation.
This dual functionality allows LSD1 to act as both a transcriptional co-repressor and co-activator, depending on the protein complex with which it associates.[3]
The LSD1 Signaling Pathway and its Role in Cancer
The pathological role of LSD1 in cancer is multifaceted, extending beyond its histone demethylase activity. LSD1 also targets a range of non-histone proteins, influencing critical cellular processes such as cell proliferation, epithelial-mesenchymal transition (EMT), and the maintenance of stemness.[2][3]
Key Non-Histone Substrates and Their Pathways:
-
p53: LSD1 can demethylate the tumor suppressor p53, leading to the inhibition of its transcriptional activity and pro-apoptotic functions.[8][9] This represents a direct mechanism by which LSD1 promotes cancer cell survival.
-
DNMT1 (DNA Methyltransferase 1): By demethylating and stabilizing DNMT1, LSD1 contributes to the maintenance of aberrant DNA methylation patterns in cancer cells.[9]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): LSD1 stabilizes HIF-1α, a key regulator of the cellular response to hypoxia, thereby promoting angiogenesis and metabolic reprogramming in tumors.[8]
-
STAT3 (Signal Transducer and Activator of Transcription 3): Demethylation of STAT3 by LSD1 can modulate its activity, impacting pathways involved in cell growth and survival.[2]
-
E2F1: LSD1-mediated demethylation can stabilize the E2F1 transcription factor, which plays a crucial role in cell cycle progression.[2]
The diagram below illustrates the central role of LSD1 in oncogenic signaling pathways through its action on both histone and non-histone substrates.
Caption: LSD1's central role in cancer signaling pathways.
Experimental Validation of this compound as an LSD1 Inhibitor
To validate the hypothesis that this compound targets LSD1, a series of well-established biochemical and cellular assays should be performed.
Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay provides a quantitative measure of the compound's ability to inhibit the enzymatic activity of LSD1 in a controlled, in vitro setting.
Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a suitable substrate (e.g., Amplex Red) to produce a highly fluorescent or chromogenic product (resorufin), which can be quantified.[10][11]
Step-by-Step Protocol: [11]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or sodium phosphate, pH 7.5.
-
Human recombinant LSD1 protein (e.g., from BPS Bioscience).
-
Di-methylated H3K4 peptide substrate (e.g., from Anaspec).
-
Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Detection Reagents: Horseradish peroxidase, Amplex Red reagent.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of LSD1 enzyme to the assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells. A known LSD1 inhibitor like tranylcypromine should be used as a positive control.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the demethylase reaction by adding the H3K4 peptide substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the HRP and Amplex Red solution.
-
Incubate for a further 5-15 minutes at room temperature, protected from light.
-
Measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The following diagram outlines the workflow for the HRP-coupled LSD1 inhibition assay.
Caption: Workflow for the HRP-coupled LSD1 inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.[12][13]
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, can increase the thermal stability of the protein, resulting in a higher aggregation temperature. This change can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[13][14]
Step-by-Step Protocol: [13][15]
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high LSD1 expression) to a suitable density.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble LSD1 in the supernatant using a suitable method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-LSD1 antibody.
-
AlphaScreen/AlphaLISA: A high-throughput, bead-based immunoassay.[16]
-
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble LSD1 against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration of the compound required for half-maximal stabilization.
-
The following diagram illustrates the CETSA workflow.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cellular Assays for Downstream Effects
Confirmation of target engagement should be followed by cellular assays to assess the functional consequences of LSD1 inhibition.
-
Histone Methylation Analysis: Treat cancer cells with the compound and measure the levels of H3K4me2 and H3K9me2 using Western blotting or immunofluorescence to confirm an increase in these histone marks.
-
Cell Proliferation/Viability Assays: Evaluate the anti-proliferative effects of the compound on various cancer cell lines using assays such as MTT or CellTiter-Glo.
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to measure changes in the expression of known LSD1 target genes.
Comparative Analysis of Inhibitor Potency
The potency of this compound should be benchmarked against known cyclopropylamine-based LSD1 inhibitors.
| Compound Class | Example Inhibitor | LSD1 IC₅₀ (nM) | Reference |
| Tranylcypromine Derivative | 29b | 11 | [6] |
| Tranylcypromine Derivative | 26b | 17 | [6] |
| Styrenylcyclopropylamine | Compound 34 | < 4 | [5] |
| α-Substituted Cyclopropylamine | Compound 23 | 31 | [17] |
Conclusion and Future Directions
The structural features of this compound provide a compelling rationale for its investigation as a potent and selective inhibitor of Lysine-Specific Demethylase 1. The central role of LSD1 in cancer pathogenesis, through its modulation of both histone and non-histone substrates, establishes it as a high-value therapeutic target. The experimental protocols detailed in this guide offer a robust framework for validating this hypothesis, from initial biochemical characterization to confirmation of target engagement in a cellular context and assessment of downstream functional effects.
Successful validation of this compound as an LSD1 inhibitor would warrant further preclinical development, including pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant cancer models. Furthermore, the exploration of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, could unlock synergistic therapeutic benefits. The insights gained from the comprehensive evaluation of this molecule will undoubtedly contribute to the growing arsenal of epigenetic therapies for the treatment of cancer and other diseases.
References
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. MDPI. [Link]
-
Biological roles of LSD1 beyond its demethylase activity. Journal of Hematology & Oncology. [Link]
-
Pharmacological Inhibition of LSD1 for Cancer Treatment. National Institutes of Health. [Link]
-
Nonhistone Lysine Methylation in the Regulation of Cancer Pathways. Cold Spring Harbor Perspectives in Medicine. [Link]
-
LSD1-dependent demethylation regulates activity of non-histone... ResearchGate. [Link]
-
Table 1, LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. ResearchGate. [Link]
-
Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]
-
LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
-
LSD1 Histone Demethylase Assays and Inhibition. National Institutes of Health. [Link]
-
LSD1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. [Link]
-
Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. [Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. National Institutes of Health. [Link]
-
Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University Repository. [Link]
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. [Link]
-
Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. [Link]
-
Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery. [Link]
-
Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nonhistone Lysine Methylation in the Regulation of Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
in vitro studies of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
An In-Depth Technical Guide to the In Vitro Evaluation of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Authored by a Senior Application Scientist
Abstract
This compound is a novel chemical entity featuring two key pharmacophores: a cyclopropylamine group, famously associated with mechanism-based enzyme inhibition, and a pyrrolidine ring, a privileged scaffold in central nervous system (CNS) therapeutics[1][2][3]. The confluence of these structural alerts necessitates a multi-faceted in vitro evaluation to elucidate its biological activity, mechanism of action, and preliminary drug-like properties. This guide provides a comprehensive, technically-grounded framework for the initial laboratory assessment of this compound, designed for researchers in drug discovery and development. The experimental strategy detailed herein prioritizes a logical cascade, beginning with the most probable primary targets—monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1)—before progressing to broader phenotypic screens and critical early ADME-Tox profiling. Each protocol is presented with an emphasis on the underlying scientific rationale and the inclusion of self-validating controls to ensure data integrity.
Part 1: Primary Target Deconvolution: MAO and LSD1 Inhibition
Scientific Rationale: Why MAO and LSD1?
The cyclopropylamine moiety is a well-established reactive functional group responsible for the irreversible inhibition of flavin-dependent amine oxidases.[3] This class of enzymes includes both monoamine oxidases (MAO-A and MAO-B), critical regulators of neurotransmitters, and the structurally homologous lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[4][5]
-
MAO-A and MAO-B: These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters like serotonin and dopamine.[4][6] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[6][7]
-
LSD1: This enzyme demethylates mono- and dimethylated lysines on histone tails, primarily H3K4 and H3K9.[5] Its overexpression is linked to various cancers, making it a promising target for oncology drug discovery.[8][9]
Given the structural alerts within this compound, a primary characterization of its inhibitory activity against these enzymes is the logical starting point.
Experimental Workflow: MAO-A and MAO-B Inhibition Assay
This workflow outlines a continuous, fluorescence-based assay to determine the potency (IC₅₀) of the test compound against recombinant human MAO-A and MAO-B. The assay detects hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[10][11]
Workflow Diagram: MAO Inhibition IC₅₀ Determination
Caption: Workflow for determining MAO-A/B inhibition potency.
Step-by-Step Protocol: MAO Inhibition
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Test Compound Stock: 10 mM this compound in 100% DMSO.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich) diluted in Assay Buffer to the recommended working concentration.
-
Positive Controls: 1 mM Clorgyline (MAO-A specific inhibitor) and 1 mM Selegiline (MAO-B specific inhibitor) in DMSO.[6][11]
-
Substrate Mix: Prepare a 2X working solution containing Tyramine (MAO substrate), Horseradish Peroxidase (HRP), and a suitable fluorescent probe (e.g., Amplex Red) in Assay Buffer.[11]
-
-
Assay Procedure (96-well format):
-
To appropriate wells of a solid black 96-well plate, add 50 µL of Assay Buffer.
-
Add 1 µL of test compound serial dilutions (in DMSO) or controls to achieve final concentrations from 100 µM to 1 nM. For vehicle control wells, add 1 µL of DMSO.
-
Add 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well. For a "no enzyme" control, add 25 µL of Assay Buffer.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2X Substrate Mix to all wells.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurement (e.g., Ex/Em = 535/590 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (Vmax_test - Vmax_no_enzyme) / (Vmax_vehicle - Vmax_no_enzyme)).
-
Plot % Inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: MAO Inhibition Potency
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| This compound | MAO-A | 150 |
| This compound | MAO-B | 25 |
| Clorgyline (Control) | MAO-A | 5 |
| Selegiline (Control) | MAO-B | 10 |
Experimental Workflow: Reversibility of Inhibition
Determining whether inhibition is reversible or irreversible is critical, especially for a compound containing a cyclopropylamine. Irreversible inhibition often implies covalent bond formation and can lead to a longer duration of action and potential for idiosyncratic toxicity. A dialysis experiment is a definitive method to assess this.
Logic Diagram: Dialysis for Reversibility
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
A Technical Guide to the Preliminary Toxicity Screening of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Abstract: The development of novel chemical entities for therapeutic use necessitates a rigorous evaluation of their safety profile at the earliest stages of discovery. This guide provides a comprehensive, in-depth framework for the preliminary toxicity screening of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, a novel compound with a pyrrolidine moiety, a structural feature common to many FDA-approved drugs. The pyrrolidine ring, with its sp3-hybridized structure, offers significant stereochemical diversity and three-dimensional coverage, making it a valuable scaffold in medicinal chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the causal logic behind experimental choices. We will explore a tiered approach, beginning with in silico predictive modeling, followed by a suite of in vitro assays to assess cytotoxicity and genotoxicity, ensuring a self-validating system for early risk assessment.
Introduction: The Imperative of Early Toxicity Screening
The journey of a novel compound from laboratory bench to clinical application is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[2][3] Therefore, integrating toxicity assessment early in the drug discovery pipeline is not merely a regulatory hurdle but a critical strategy to de-risk projects, conserve resources, and ultimately, ensure patient safety.[2][4] This guide focuses on this compound, a molecule of interest due to its structural components—the pyrrolidine ring and a cyclopropanamine group. The pyrrolidine scaffold is a well-established pharmacophore, present in over 20 FDA-approved drugs, highlighting its therapeutic potential.[5] Conversely, the cyclopropanamine moiety is being explored for its inhibitory activity against targets like lysine-specific demethylase 1 (LSD1), which is implicated in various CNS disorders.[6]
Given the novelty of this compound, a systematic and predictive approach to toxicity screening is paramount. A safety data sheet for the related compound, N-(Pyrrolidin-3-ylmethyl)cyclopropanamine, indicates potential for skin, eye, and respiratory irritation, underscoring the need for careful handling and a thorough toxicological evaluation of its analogues.[7] Our approach will be tiered, starting with non-experimental methods and progressing to more complex biological assays.
Tier 1: In Silico Toxicity Prediction
Before embarking on wet-lab experiments, a robust in silico analysis can provide valuable predictive insights into the potential toxicological liabilities of this compound.[8][9] These computational models leverage vast datasets of known chemical structures and their associated toxicities to predict the properties of novel compounds.[5][10]
Rationale and Approach
The core principle behind in silico toxicity prediction is the structure-activity relationship (SAR), which posits that the biological activity of a molecule is directly related to its chemical structure.[5] By comparing the structural features of this compound to a database of compounds with known toxicological profiles, we can flag potential hazards.
Recommended In Silico Models
A variety of computational tools can be employed for this purpose. For this compound, we recommend a suite of models to predict:
-
Mutagenicity: Based on structural alerts (SAs), which are specific molecular substructures known to be associated with mutagenicity.[5]
-
Carcinogenicity: Using quantitative structure-activity relationship (QSAR) models that correlate chemical structures with long-term cancer bioassay data.[8]
-
Hepatotoxicity: Predictive models that can identify compounds with the potential to cause drug-induced liver injury (DILI).[3]
-
Cardiotoxicity: In silico assessment of the potential for hERG channel blockade, a common cause of drug-induced cardiotoxicity.
-
General Toxicity Endpoints: Utilizing platforms like MolToxPred, which employ machine learning algorithms to predict a broad range of toxicities.[5][10]
Data Presentation: Predictive Toxicity Profile
The results from the in silico analysis should be compiled into a comprehensive predictive toxicity profile.
| Toxicity Endpoint | Prediction | Confidence Level | Model(s) Used | Structural Alerts Identified |
| Mutagenicity (Ames) | Negative | Medium | DEREK Nexus, Sarah Nexus | None |
| Carcinogenicity | Equivocal | Low | Lhasa Carcinogenicity Database | Aromatic amine (potential) |
| Hepatotoxicity | Low Risk | Medium | DILIrank | None |
| hERG Blockade | Low Risk | High | hERGCentral Model | None |
This table presents hypothetical data for illustrative purposes.
Tier 2: In Vitro Cytotoxicity Assessment
Following the in silico analysis, the next critical step is to assess the direct cytotoxic potential of this compound on living cells. In vitro cytotoxicity assays are rapid, cost-effective, and reduce the reliance on animal testing.[11] We will employ two complementary assays to measure cell viability and membrane integrity.
Experimental Workflow: Cytotoxicity Screening
The overall workflow for in vitro cytotoxicity assessment is depicted below.
Caption: Logical framework for the core in vitro genotoxicity assays.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations and frameshift mutations. [12] Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
S9 metabolic activation system (from rat liver)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Exposure: In a test tube, combine the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Protocol: In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division). [13] Materials:
-
Mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes)
-
This compound
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope
Procedure:
-
Cell Treatment: Culture the cells and treat them with various concentrations of the test compound, with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Data Presentation: Genotoxicity Summary
| Assay | Metabolic Activation (S9) | Result | Conclusion |
| Ames Test | Without | Negative | Not mutagenic |
| Ames Test | With | Negative | Not mutagenic |
| In Vitro Micronucleus | Without | Negative | Not clastogenic/aneugenic |
| In Vitro Micronucleus | With | Negative | Not clastogenic/aneugenic |
This table presents hypothetical data for illustrative purposes.
Interpretation and Next Steps
The preliminary toxicity screening provides a critical initial assessment of the safety profile of this compound.
-
Favorable Outcome: If the in silico predictions are benign and the in vitro cytotoxicity and genotoxicity assays are negative, the compound can proceed with a higher degree of confidence to further preclinical studies, including in vivo safety pharmacology and toxicology assessments. [4]* Unfavorable Outcome: If significant cytotoxicity or genotoxicity is observed, a " go/no-go " decision must be made. [14]If the compound has a highly promising efficacy profile, medicinal chemistry efforts could be initiated to modify the structure to mitigate the observed toxicity while retaining the desired pharmacological activity.
This tiered approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the development of safe and effective new medicines.
References
- AK Scientific, Inc. Safety Data Sheet (United States) N-(Pyrrolidin-3-ylmethyl)cyclopropanamine.
- MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.
- In Silico Toxicity Prediction. PozeSCAF.
- MolToxPred: small molecule toxicity prediction using machine learning approach. PMC.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
- Cyclopropanamine Compounds and Use Thereof. (2015-10-15). PMC - NIH.
- The Crucial Role of preclinical toxicology studies in Drug Discovery.
- ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017-11-29). Frontiers.
- The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
- Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). Benchchem.
- Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (2014-06-25). PMC - NIH.
- Principles of Toxicology.
- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System
- Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. (2023-09-14).
- Principles of early drug discovery. PMC - PubMed Central.
- Guidelines for the Testing of Chemicals. OECD.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2025-08-06).
- OECD Guidelines for the Testing of Chemicals. Wikipedia.
- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2013-07-26). UFBA.
- Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). PLOS One.
- The role of early in vivo toxicity testing in drug discovery toxicology. (2025-08-10).
- Ames Test and Genotoxicity Testing. Nelson Labs.
- Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024-08-16). IT Medical Team.
- In Vitro and in Vivo toxicity Determin
- Understanding FDA Guidelines for Toxicity Studies. (2023-06-13). HistologiX.
- Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK.
- In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. SciSpace.
- A Technical Guide to the Preliminary In Vitro Toxicity Assessment of the Novel Peptide Leesggglvqpggsmk. Benchchem.
- Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020-01-30). News-Medical.Net.
- Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. (2025-03-07). JoVE.
- Toxicological screening. PMC - PubMed Central - NIH.
- Principles and Procedures for Assessment of Acute Toxicity Incorpor
- Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017-10-26).
Sources
- 1. policycommons.net [policycommons.net]
- 2. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pozescaf.com [pozescaf.com]
- 9. hoeford.com [hoeford.com]
- 10. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. scispace.com [scispace.com]
- 14. Principles of Toxicology - Toxicology GLP | Preclinical Study [tox-glp.com]
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine: A Keystone Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic agents. This guide delves into the untapped potential of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, a molecule that synergistically combines the three-dimensional complexity of the pyrrolidine ring with the unique electronic and conformational properties of the cyclopropanamine moiety. We present a comprehensive exploration of this scaffold, from a robust synthetic strategy to a logically tiered biological screening cascade and a forward-looking perspective on structure-activity relationship (SAR) studies. This document serves as a strategic blueprint for research scientists and drug development professionals aiming to pioneer new chemical entities in therapeutic areas with significant unmet needs, including oncology, neurodegenerative disorders, and inflammatory conditions.
Introduction: The Strategic Amalgamation of Two Privileged Scaffolds
In the landscape of contemporary drug discovery, the pyrrolidine ring stands as a testament to the power of saturated heterocycles. Its prevalence in over 20 FDA-approved drugs underscores its value in creating molecules with optimal physicochemical and pharmacokinetic properties.[1] The non-planar, sp3-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of chemical space, leading to enhanced target specificity and reduced off-target effects.[2] This is complemented by the cyclopropanamine moiety, a functional group that has garnered considerable attention for its role in mechanism-based enzyme inhibition. Notably, it is a key pharmacophore in inhibitors of Lysine-specific demethylase 1 (LSD1), a critical epigenetic regulator implicated in a host of human diseases.[3]
The novel construct, this compound, represents a deliberate and strategic fusion of these two powerful moieties. This guide posits that the resulting molecule is a versatile and highly promising starting point for the development of a new generation of therapeutics. We will dissect the rationale behind this molecular design, propose a clear path for its synthesis and biological evaluation, and outline a strategy for its evolution into clinical candidates.
Rationale for the Molecular Design: Unlocking New Pharmacological Vistas
The design of this compound is predicated on the hypothesis that the unique combination of its constituent parts will unlock novel pharmacological activities. The pyrrolidine ring provides a rigid, chiral scaffold that can be readily functionalized to optimize target engagement. The stereochemistry at the 2-position of the pyrrolidine ring can be controlled to explore enantioselective interactions with biological targets.[2]
The cyclopropanamine group, on the other hand, is a known reactive moiety for FAD-dependent amine oxidases like LSD1.[3] Its incorporation suggests a strong potential for targeting this important class of enzymes. Furthermore, the secondary amine linker provides a crucial point for hydrogen bonding and can be modified to fine-tune the molecule's properties.
Caption: Rationale for the design of this compound.
Proposed Synthetic Pathway: A Robust and Scalable Approach
The synthesis of this compound can be efficiently achieved through a reductive amination protocol. This well-established and versatile reaction allows for the coupling of a suitably protected pyrrolidine-2-carboxaldehyde with cyclopropanamine.[4][5]
Detailed Step-by-Step Methodology
-
Starting Material: Commercially available N-Boc-L-proline.
-
Reduction to Aldehyde: The carboxylic acid of N-Boc-L-proline is reduced to the corresponding aldehyde, N-Boc-L-pyrrolidine-2-carboxaldehyde. This can be achieved using a variety of mild reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by conversion to a Weinreb amide followed by reduction.
-
Reductive Amination: The N-Boc-L-pyrrolidine-2-carboxaldehyde is then reacted with cyclopropanamine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation as it is mild and selective for the iminium ion intermediate.[4] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent, to yield the target compound, this compound.
Caption: Proposed synthetic route to this compound.
Proposed Biological Screening Cascade: A Multi-tiered Strategy for Target Identification
Given the structural features of this compound, a focused yet comprehensive screening strategy is proposed to elucidate its biological activity. This cascade is designed to efficiently identify primary targets and subsequently characterize the compound's mode of action.
Tier 1: Primary Target Screening
Based on the known activities of the pyrrolidine and cyclopropanamine scaffolds, the initial screening will focus on the following key targets:
| Target Class | Specific Target(s) | Rationale |
| Epigenetic Modulators | Lysine-specific demethylase 1 (LSD1) | The cyclopropanamine moiety is a known pharmacophore for LSD1 inhibitors.[3] |
| G-Protein Coupled Receptors (GPCRs) | Kappa Opioid Receptor (KOR), 5-HT1A Receptor | Pyrrolidine derivatives have shown activity at these receptors.[1] |
| Hydrolases | N-Acylethanolamine Acid Amidase (NAAA) | Pyrrolidine amides are known NAAA inhibitors. |
Tier 2: In-depth Mechanistic and Cellular Assays
Compounds showing significant activity in Tier 1 will be advanced to more detailed mechanistic and cell-based assays to confirm their mode of action and assess their cellular potency.
Experimental Protocols
-
Principle: This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a substrate. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to generate a fluorescent product.[2][6][7]
-
Protocol:
-
Prepare a reaction mixture containing human recombinant LSD1 enzyme, HRP, and a fluorometric substrate in an appropriate assay buffer.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the dimethylated histone H3 peptide substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[2]
-
Calculate the IC50 value from the dose-response curve.
-
-
Principle: This is a competitive binding assay that measures the ability of the test compound to displace a radiolabeled ligand from the kappa opioid receptor.[8][9]
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human kappa opioid receptor.
-
Incubate the membranes with a fixed concentration of a selective KOR radioligand (e.g., [³H]U-69,593) and varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the Ki value from the competition binding curve.
-
-
Principle: Similar to the KOR binding assay, this competitive assay measures the displacement of a radiolabeled ligand from the 5-HT1A receptor.[10][11]
-
Protocol:
-
Use cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Incubate the membranes with a radiolabeled 5-HT1A agonist (e.g., [3H]8-OH-DPAT) and the test compound.
-
Follow the separation and quantification steps as described for the KOR assay.
-
Calculate the Ki value.
-
-
Principle: This assay measures the hydrolysis of a fluorogenic substrate by NAAA, leading to the release of a fluorescent molecule.[12][13]
-
Protocol:
-
Use a source of NAAA enzyme (e.g., recombinant human NAAA).
-
Add the test compound at various concentrations to the enzyme solution.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., N-(4-methylcoumarin)-palmitamide).
-
Incubate at 37°C.
-
Measure the increase in fluorescence over time.
-
Determine the IC50 value.
-
Caption: A tiered biological screening cascade for this compound.
Structure-Activity Relationship (SAR) Exploration: A Roadmap to Potency and Selectivity
A systematic SAR exploration will be crucial to optimize the potency, selectivity, and drug-like properties of the initial hit compound. The modular nature of this compound allows for a focused and efficient SAR strategy.
Key Areas for Modification
-
Pyrrolidine Ring:
-
Stereochemistry: Synthesize and test both the (R)- and (S)-enantiomers to determine the optimal stereochemistry for target engagement.
-
Substitution: Introduce substituents at the 3- and 4-positions of the pyrrolidine ring to probe for additional binding interactions.
-
-
Cyclopropyl Ring:
-
Substitution: Decorate the cyclopropyl ring with small functional groups (e.g., halogens, methyl) to modulate electronic properties and steric interactions.[3]
-
-
Linker:
-
Alkylation: N-alkylation of the secondary amine with small alkyl groups can be explored to fine-tune basicity and lipophilicity.
-
Caption: Key areas for SAR exploration on the core scaffold.
Conclusion and Future Directions
This compound represents a novel and highly promising scaffold for the discovery of new therapeutic agents. Its rational design, combining the advantageous properties of the pyrrolidine and cyclopropanamine moieties, provides a solid foundation for a successful drug discovery program. The proposed synthetic route is robust and amenable to the generation of a diverse library of analogs for SAR studies. The outlined biological screening cascade offers a clear and efficient path to identifying and characterizing the biological activity of this new chemical entity.
Future work will focus on the execution of the proposed synthesis and screening plan. Positive hits will be subjected to rigorous secondary and tertiary assays, including cell-based models of disease and in vivo pharmacokinetic and efficacy studies. The iterative process of SAR-driven optimization will be employed to refine the properties of lead compounds, with the ultimate goal of identifying a clinical candidate with a superior therapeutic profile. The exploration of this compound and its derivatives has the potential to deliver first-in-class medicines for a range of challenging diseases.
References
-
D’Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 796. [Link]
-
Cuyàs, E., Verdura, S., & Martin-Castillo, B. (2019). LSD1 Histone Demethylase Assays and Inhibition. Methods in Molecular Biology, 1968, 109-122. [Link]
-
Costantino, G., & Barlocco, D. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 469-476. [Link]
-
Chen, L., et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology, 11, 584990. [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
NIH Molecular Libraries Program. (2010). Antagonist for the Kappa Opioid Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Sleno, L. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(3), 481-486. [Link]
-
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(22), 16467-16496. [Link]
-
Maj, M., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 23(15), 8569. [Link]
-
Noel, F., & Lamego, J. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 235-241. [Link]
-
Mattevi, A., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 469-476. [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Alam, M. M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 281, 118054. [Link]
-
Calò, G., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 875796. [Link]
-
Sharma, S., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. [Link]
-
Calò, G., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 875796. [Link]
-
Pi-Sunyer, T., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Journal of Medicinal Chemistry, 65(17), 11625-11641. [Link]
-
Piomelli, D., et al. (2008). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 105(44), 17162-17167. [Link]
-
Chen, L., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE, 7(8), e43023. [Link]
-
Mills, J., et al. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(5), 941-945. [Link]
-
Edmondson, D. E., & Binda, C. (2014). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Journal of Neural Transmission, 121(6), 579-586. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chen, L., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE, 7(8), e43023. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Sci-Hub. (n.d.). N-Pyrrolidine-2-ylmethyl)-2-hydroxy-3-aminopinanes as novel organocatalysts for asymmetric conjugate additions of ketones to α-nitroalkenes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Introduction
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a unique bifunctional molecule incorporating a pyrrolidine ring, a secondary amine, and a cyclopropylamine moiety. Its structural complexity and the presence of a chiral center at the 2-position of the pyrrolidine ring necessitate a suite of robust analytical methods for its comprehensive characterization. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, frequently contributing to the pharmacological activity of many drugs.[1][2] Similarly, the cyclopropylamine group is a valuable pharmacophore known for its ability to modulate metabolic stability and receptor binding affinity.
This technical guide provides a detailed overview of state-of-the-art analytical methodologies for the qualitative and quantitative analysis of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective method development, optimization, and validation.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying it in various matrices. Due to its chemical nature—a basic amine with low UV absorptivity—method development requires careful consideration of the stationary phase, mobile phase, and detection strategy.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC is the workhorse for analyzing non-volatile small molecules. However, the basic nature of the dual amine functionalities in the target analyte can lead to poor peak shape (tailing) due to strong interactions with residual acidic silanols on standard silica-based columns.[3] This can be mitigated by using a base-deactivated column or by adding a basic modifier to the mobile phase.[3] Furthermore, the absence of a strong chromophore necessitates either derivatization or the use of alternative detection methods like mass spectrometry.
Protocol 1: RP-HPLC with UV Detection after Pre-column Derivatization
This protocol employs pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative, a common strategy for enhancing the detection of primary and secondary amines.[4]
-
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[4]
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade o-phthalaldehyde (OPA), 2-mercaptoethanol, and borate buffer.
-
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M boric acid solution and adjust the pH to 9.5 with sodium hydroxide.
-
OPA Reagent: Dissolve an appropriate amount of OPA in methanol and add 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
-
Derivatization (Automated):
-
In the autosampler, program the following sequence:
-
Aspirate 10 µL of the sample solution.
-
Aspirate 20 µL of the OPA reagent.
-
Mix for 1 minute.
-
Inject the entire mixture.
-
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
-
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Rationale for Experimental Choices:
-
The C18 column provides excellent hydrophobic retention for the derivatized analyte.
-
Formic acid in the mobile phase helps to protonate the residual silanols, further improving peak shape, and is compatible with mass spectrometry if LC-MS is employed.
-
The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted.
-
Caption: Decision tree for selecting a chiral separation method.
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information, confirming the identity and elucidating the molecular framework of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for characterizing substituted pyrrolidines.
[1]Protocol 4: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
High-quality NMR tubes.
-
-
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling pulse sequence).
-
For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
-
-
Expected Chemical Shifts (¹H NMR):
-
Pyrrolidine Ring Protons (C2-C5): Typically appear in the range of 1.5-4.0 ppm. Protons adjacent to the nitrogen atom (at C2 and C5) are deshielded and appear at a lower field (typically 2.5-3.5 ppm) compared to the protons at C3 and C4 (typically 1.5-2.5 ppm). [1] * Methylene Bridge (-CH₂-): The protons of the methylene group connecting the pyrrolidine ring and the cyclopropylamine will likely appear as a multiplet, influenced by coupling to the C2 proton of the pyrrolidine and the NH proton.
-
Cyclopropane Ring Protons: These protons are highly shielded and will appear in the upfield region, typically between 0.2 and 1.0 ppm.
-
NH Protons: These signals are often broad and their chemical shift is concentration and solvent-dependent. They can be confirmed by a D₂O exchange experiment.
-
-
Expected Chemical Shifts (¹³C NMR):
-
Pyrrolidine Ring Carbons: Typically in the range of 25-60 ppm. Carbons adjacent to the nitrogen (C2 and C5) will be downfield compared to C3 and C4. [1][5] * Methylene Bridge Carbon: Expected in the range of 40-55 ppm.
-
Cyclopropane Ring Carbons: Highly shielded, appearing in the upfield region of the aliphatic range, typically between 5 and 20 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the analyte. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification.
Protocol 5: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation:
-
Mass spectrometer capable of high resolution (e.g., Orbitrap, TOF, or FT-ICR).
-
Electrospray Ionization (ESI) source is suitable for this polar molecule.
-
-
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid.
-
-
Infusion and Data Acquisition:
-
Infuse the sample directly into the ESI source.
-
Acquire data in positive ion mode. The presence of two basic nitrogen atoms makes this molecule highly amenable to protonation, forming a [M+H]⁺ ion.
-
Acquire a full scan spectrum at a high resolution (e.g., > 60,000).
-
-
-
Data Analysis:
-
The primary goal is to determine the accurate mass of the protonated molecule [M+H]⁺.
-
The measured accurate mass can be used to calculate the elemental formula, which serves as a high-confidence confirmation of the compound's identity. For this compound (C₈H₁₆N₂), the expected monoisotopic mass of the neutral molecule is 140.1313. The [M+H]⁺ ion should be observed at m/z 141.1392.
-
Summary of Analytical Methods
| Analytical Technique | Purpose | Key Parameters | Expected Outcome |
| RP-HPLC | Purity, Potency, Impurity Profiling | C18 column, Gradient elution with ACN/H₂O + 0.1% Formic Acid, Pre-column derivatization (OPA) for UV detection at 340 nm. | Quantitative assessment of the main component and separation of related impurities. |
| GC-MS | Identification, Volatile Impurities | DB-5ms column, Temperature programming, Silylation (BSTFA), EI ionization at 70 eV. | Mass spectrum with characteristic fragmentation patterns for structural confirmation. |
| Chiral HPLC | Enantiomeric Purity | Chiralcel OD-H column, Normal phase (Hexane/Ethanol), Basic additive (TEA), UV detection at 210 nm. | Separation of (R)- and (S)-enantiomers for enantiomeric excess (ee%) determination. [6] |
| NMR Spectroscopy | Unambiguous Structure Elucidation | 400+ MHz spectrometer, CDCl₃ solvent, ¹H, ¹³C, and 2D experiments (COSY, HSQC). | Complete assignment of proton and carbon signals, confirming connectivity and stereochemistry. [1] |
| HRMS | Molecular Formula Confirmation | ESI source (positive mode), High resolution (>60,000). | Accurate mass measurement of the [M+H]⁺ ion to confirm the elemental composition. |
Conclusion
The analytical characterization of this compound requires a multi-technique approach to fully address its identity, purity, potency, and stereochemistry. The protocols provided in this guide serve as a robust starting point for developing and validating methods in a research or quality control setting. By understanding the rationale behind the chosen conditions, scientists can effectively troubleshoot and adapt these methods to suit their specific analytical challenges, ensuring the generation of high-quality, reliable data.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.
- Benchchem. Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
- ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids derived from...
- ACS Publications. Synthesis and nuclear magnetic resonance spectra of some N-substituted 2-iminopyrrolidines | The Journal of Organic Chemistry.
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF.
- The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines.
- NIH PubChem. N-Nitrosopyrrolidine | C4H8N2O | CID 13591.
- PubMed. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- Benchchem. Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine.
- ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- NIH PMC. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.
- Longdom Publishing. Why Chiral Amines Are Key in Modern Drug Synthesis.
- Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Parchem. This compound (Cas 1824149-16-7).
- Sigma-Aldrich. Cyclopropylamine for synthesis 765-30-0.
- Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
- PubMed. Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography.
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.
- FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Sigma-Aldrich. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine.
- Journal of Applied Pharmaceutical Science. A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug.
- NIH PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine | C9H18N2 | CID 53346647.
- Parchem. N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (Cas 1824149-16-7).
Sources
purification techniques for N-(Pyrrolidin-2-ylmethyl)cyclopropanamine.
An in-depth guide to the purification of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, designed for chemists and researchers in pharmaceutical development.
Introduction: The Purification Challenge of a Bifunctional Amine
This compound is a chiral, bifunctional amine featuring both a secondary pyrrolidine nitrogen and a primary cyclopropylamine nitrogen. Its structure presents a unique set of purification challenges. The basic nature of the two amine groups necessitates careful control of chromatographic conditions to prevent undesirable interactions with stationary phases, while the presence of a stereocenter at the 2-position of the pyrrolidine ring often requires specialized chiral separation techniques to isolate the desired enantiomer for pharmacological applications.
This guide provides a comprehensive overview of robust purification strategies, moving from initial bulk purification of the crude material to final chiral separation. The protocols described herein are grounded in fundamental chemical principles and are designed to be adaptable to various scales of operation, from discovery chemistry to process development. While specific literature on this exact molecule is sparse, the methodologies are derived from established best practices for the purification of polar, poly-functional, and chiral amines.
Strategic Overview: A Multi-Step Purification Approach
Effective purification requires a logical workflow. The choice of technique depends on the impurity profile, the scale of the reaction, and the final purity requirements (e.g., achiral vs. enantiomerically pure). A typical strategy involves an initial bulk purification followed by a high-resolution polishing step if necessary.
Caption: Decision tree for selecting a purification strategy.
Part 1: Bulk Purification of Crude Material
The initial purification step aims to remove the majority of impurities, such as excess reagents, starting materials, and significant side products. The two most common methods are modified column chromatography and crystallization.
Method 1: Amine-Modified Flash Column Chromatography
Expertise & Experience: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly interact with basic amines, leading to significant peak tailing, poor separation, and even irreversible adsorption or degradation of the product.[1] To counteract this, the mobile phase or the stationary phase itself must be modified to be more basic.
A. Mobile Phase Modification: The most common approach is to add a small amount of a volatile tertiary amine, like triethylamine (TEA), or ammonium hydroxide to the mobile phase.[2][3] This additive acts as a competitor, neutralizing the acidic silanols and preventing the target amine from interacting too strongly.
B. Stationary Phase Modification: An alternative is to use a less acidic or basic stationary phase, such as alumina (basic or neutral) or commercially available amine-functionalized silica.[1][4] Amine-functionalized silica provides a "base shield," minimizing interactions between the target compound and the underlying silica surface.[4]
This protocol is a standard and cost-effective method for purifying basic amines on a gram scale.
Workflow Diagram
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Method Development (TLC):
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH)).
-
On a silica TLC plate, spot the crude material.
-
Develop the plate in various solvent systems. A good starting point for polar amines is a mixture of DCM and MeOH. Add 0.5-2% triethylamine (TEA) to the eluent mixture.
-
Goal: Find a solvent system where the desired product has an Rf value of ~0.2-0.4 and is well-separated from major impurities.
-
Visualize the spots using a suitable stain (e.g., ninhydrin for primary/secondary amines or potassium permanganate).
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 1% TEA).
-
Pack the column with the slurry and allow it to settle. Do not let the column run dry.
-
Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase. This ensures the TEA is distributed throughout the stationary phase.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase (or a stronger solvent like DCM if necessary) and load it carefully onto the top of the silica bed.
-
Dry Loading: For compounds with poor solubility, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH). A typical gradient might be from 0% to 15% MeOH in DCM (with 1% TEA maintained throughout).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent like DCM may be necessary for complete removal.
-
Method 2: Crystallization via Salt Formation
Expertise & Experience: Direct crystallization of a polar amine free base can be challenging due to its often oily nature and high solubility in many organic solvents. Converting the amine to a salt (e.g., hydrochloride, tartrate, oxalate) dramatically increases its melting point and crystallinity by forming an ionic lattice.[6] This makes crystallization a highly effective and scalable purification method. Furthermore, if a chiral acid is used, this method can be adapted for chiral resolution.[7]
-
Dissolve the crude this compound free base in a suitable solvent. Good choices are often ethers (like MTBE or Diethyl Ether) or esters (Ethyl Acetate).
-
Slowly add a solution of HCl in a solvent (e.g., 2M HCl in Diethyl Ether or gaseous HCl) dropwise while stirring. The amine hydrochloride salt should begin to precipitate. Monitor the pH of the solution to avoid adding a large excess of acid.
-
Continue stirring for 30-60 minutes at room temperature or cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any soluble impurities.
-
Dry the salt under vacuum.
-
Optional Recrystallization: For higher purity, the salt can be recrystallized. Dissolve the salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol, or methanol/ether mixture) and allow it to cool slowly to form high-purity crystals.[8]
-
Liberation of Free Base (if required): To recover the purified free base, dissolve the salt in water, basify the solution to pH >12 with aqueous NaOH or K₂CO₃, and extract the free amine into an organic solvent like DCM or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
| Technique Comparison | Pros | Cons |
| Flash Chromatography | Good for complex mixtures; applicable to non-crystalline compounds. | Can be solvent-intensive; recovery may be lower due to adsorption. |
| Salt Crystallization | Highly scalable; often yields very high purity material; cost-effective. | Compound must form a stable, crystalline salt; not suitable for all impurity profiles. |
Part 2: Chiral Purification
For use in drug development, isolating a single enantiomer is typically required. This can be achieved by preparative chiral chromatography or by classical resolution via diastereomeric salt formation.
Method 3: Preparative Chiral HPLC/SFC
Expertise & Experience: This is the most direct and widely used method for chiral separations.[9] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile for separating a wide range of chiral compounds, including amines.[10] Supercritical Fluid Chromatography (SFC) is often preferred over HPLC on a preparative scale due to faster separations and reduced solvent usage.
-
Analytical Method Development:
-
Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) using a range of mobile phases.
-
For SFC, typical mobile phases are CO₂ with a co-solvent like Methanol or Ethanol.
-
For HPLC (normal phase), common mobile phases are Hexane/Isopropanol or Hexane/Ethanol.[11]
-
For amines, it is crucial to add a basic modifier (e.g., 0.1-0.2% diethylamine or isopropylamine) to the mobile phase to improve peak shape and prevent interactions with the column support.
-
Identify a column and mobile phase combination that provides baseline separation (Resolution > 1.5) of the two enantiomers.
-
-
Scale-Up to Preparative Chromatography:
-
Once an analytical method is established, scale it up to a larger-diameter preparative column packed with the same CSP.
-
Dissolve the racemic mixture in the mobile phase. Ensure the solution is filtered before injection.
-
Perform stacked injections to maximize throughput.
-
Collect the fractions corresponding to each enantiomer.
-
-
Product Isolation:
-
Combine the fractions for each individual enantiomer.
-
Remove the solvent and additive under reduced pressure.
-
Determine the enantiomeric excess (e.e.) of the isolated products using the analytical chiral method.
-
Method 4: Diastereomeric Salt Crystallization
Expertise & Experience: This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form two diastereomeric salts.[7] Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent.
Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
-
Resolving Agent Selection: Common chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice is often empirical.
-
Salt Formation: Dissolve 1 equivalent of the racemic amine in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent, heating gently if necessary.
-
Slowly add the acid solution to the amine solution. A precipitate may form immediately or upon cooling.
-
Fractional Crystallization:
-
Heat the mixture to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. This is the first crop.
-
The mother liquor is now enriched in the more soluble diastereomeric salt. The solvent can be concentrated to obtain subsequent crops of crystals.
-
-
Purity Analysis: Check the diastereomeric purity of the crystalline salt and the composition of the mother liquor by chiral HPLC analysis of a small sample that has been converted back to the free base.
-
Liberation of Free Base: Separately treat the purified crystalline salt and the mother liquor residue with an aqueous base (e.g., 1M NaOH) and extract with an organic solvent (e.g., DCM) to recover the enantioenriched free amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing (Chromatography) | Insufficient base modifier in mobile phase; Strong interaction with silica. | Increase TEA or other amine additive concentration to 1-2%.[3] Switch to a less acidic stationary phase like alumina or an amine-functionalized column.[1][4] |
| Low Recovery from Column | Irreversible adsorption on silica. | Use dry loading method. Use a more deactivated stationary phase (e.g., amine-silica). Ensure sufficient base is used during elution. |
| Failure to Crystallize | Compound is an oil; incorrect solvent; impurities inhibiting crystallization. | Attempt salt formation to induce crystallinity.[6] Screen a wider range of solvents (anti-solvent addition can help). Further purify by chromatography before attempting crystallization. |
| Poor Chiral Separation | Incorrect chiral stationary phase (CSP) or mobile phase. | Screen a diverse set of CSPs (amylose, cellulose-based). Optimize the mobile phase co-solvent and the type/concentration of the basic additive. |
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Available at: [Link]
-
University of Calgary. (n.d.). Chapter 23: The Chemistry of Amines. Organic Chemistry Notes. Available at: [Link]
-
Zhang, T., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. NIH National Library of Medicine. Available at: [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Q&A. Available at: [Link]
-
Holliday, B. J., et al. (2017). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Royal Society of Chemistry. Available at: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. Available at: [Link]
-
Mohammed, B. A., et al. (2023). Synthesis and characterization new liquid crystals from organic amine compounds. AIP Publishing. Available at: [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Available at: [Link]
-
Science Forums. (2011, August 29). Amine purification. Chemistry Forum. Available at: [Link]
-
Iwaki, K., et al. (1993). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. PubMed. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]
-
European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. EP 1720833 B1. Available at: [Link]
-
European Patent Office. (2023, June 28). METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. EP 4201922 A1. Available at: [Link]
-
Chiralpedia. (n.d.). Chiral Separation (Preparative). Chiralpedia. Available at: [Link]
- Google Patents. (n.d.). Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment. KR20010005273A.
- Google Patents. (n.d.). Method for purifying n-methyl-2-pyrrolidone. EP1720833A1.
-
MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. Available at: [Link]
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone. US4384125A.
-
PubMed. (1995, March 1). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Article. Available at: [Link]
-
PubChem. (n.d.). N-Methylcyclopropanamine. National Institutes of Health. Available at: [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. Available at: [Link]
-
PubMed. (2011, November). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
PubMed. (1980, December). Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP). US6348601B2.
-
MDPI. (n.d.). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Molbank. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. colorado.edu [colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine experimental protocols
An Application Note and Comprehensive Protocol Guide for the Synthesis and Characterization of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis, purification, and characterization of the novel amine, this compound. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved pharmaceuticals, and the incorporation of a cyclopropylamine moiety can impart unique pharmacological properties.[1] Cyclopropylamines are known to be valuable intermediates in the synthesis of various therapeutic agents, including antidepressants and antiviral drugs.[2] This guide presents a robust and reproducible protocol for the preparation of this compound via reductive amination, a widely utilized and efficient method for the formation of carbon-nitrogen bonds. Detailed procedures for chromatographic purification and comprehensive analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also provided.
Introduction: The Scientific Rationale
The synthesis of novel small molecules with potential therapeutic applications is a cornerstone of drug discovery. The target molecule, this compound, combines two key pharmacophores: the pyrrolidine ring and the cyclopropylamine group. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is a common structural motif in a wide array of biologically active compounds.[1] Its conformational flexibility allows it to interact with a variety of biological targets. The cyclopropylamine moiety is a strained ring system that can introduce conformational rigidity and influence the metabolic stability and pharmacokinetic properties of a molecule.[2] The combination of these two fragments in this compound makes it an attractive candidate for screening in various drug discovery programs.
This guide details a proposed synthetic route based on the well-established reductive amination reaction. This method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This approach is favored for its high efficiency, operational simplicity, and broad functional group tolerance.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from commercially available N-Boc-L-proline. The first step involves the reduction of the carboxylic acid to the corresponding aldehyde, followed by a reductive amination with cyclopropanamine.
Sources
Application Notes and Protocols for the In Vitro Characterization of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Introduction: Unveiling the Bioactive Potential of a Novel Pyrrolidine Derivative
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a novel small molecule featuring two key structural motifs: a pyrrolidine ring and a cyclopropanamine group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in a plethora of biologically active compounds targeting a wide range of receptors and enzymes.[1][2] The cyclopropanamine moiety is also of significant interest, contributing to the unique three-dimensional structure of molecules and their interactions with biological targets, with some derivatives exhibiting antimicrobial or enzyme-inhibiting properties.[3]
Given the absence of published biological data for this compound, this document serves as a comprehensive guide for its initial characterization in cell culture assays. We present a systematic workflow designed to efficiently assess its cytotoxic profile and explore its potential as a bioactive agent. This guide is intended for researchers in drug discovery, chemical biology, and related fields.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1824149-16-7 | [4] |
| Molecular Formula | C8H16N2 | [4] |
| Molecular Weight | 140.23 g/mol | N/A |
| Structure | ![]() | N/A |
Experimental Workflow: A Tiered Approach to Characterization
A logical and resource-efficient approach to characterizing a novel compound is to employ a tiered screening strategy. This begins with broad assessments of cytotoxicity to establish a safe working concentration range, followed by more specific functional assays to probe for desired biological activities.
Figure 1. A tiered workflow for the in vitro characterization of this compound.
Part 1: Foundational Assays - Solubility and Cytotoxicity
A critical first step in working with any new compound is to determine its solubility in common cell culture-compatible solvents and to assess its general cytotoxicity. These data are essential for designing meaningful and reproducible experiments.
Protocol 1: Stock Solution Preparation and Solubility Assessment
Rationale: The choice of solvent and the accurate determination of stock solution concentration are paramount for data integrity. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules in cell culture, but its concentration in the final culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or a balance with appropriate precision
Procedure:
-
Initial Solvent Test:
-
To a small, pre-weighed amount of the compound (e.g., 1 mg) in a microcentrifuge tube, add a small volume of DMSO (e.g., 100 µL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, this indicates a solubility of at least 10 mg/mL in DMSO.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh out a known quantity of this compound (e.g., 1.40 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution (For 1.40 mg, this would be 1 mL).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex until the compound is completely dissolved. A brief sonication may be used if necessary.
-
-
Aqueous Solubility Test:
-
Prepare a series of dilutions of the DMSO stock solution in PBS or cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Vortex each dilution and visually inspect for any precipitation. The highest concentration that remains clear represents the approximate aqueous solubility.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: General Cytotoxicity Assessment using a Resazurin-Based Assay
Rationale: The resazurin (alamarBlue) assay is a sensitive and non-destructive method to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., HeLa for a general screen, or a more specialized line like SH-SY5Y if investigating neuroactivity)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom, black-sided cell culture plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM stock solution in complete medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%). The 0 µM well should contain 0.5% DMSO as a vehicle control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include a "no-cell" control with medium only to determine background fluorescence.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Expected Outcome:
| Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.8 |
| 50 | 25.6 ± 4.5 |
| 25 | 68.3 ± 7.2 |
| 12.5 | 95.1 ± 5.9 |
| 6.25 | 98.7 ± 4.1 |
| 3.13 | 101.2 ± 3.8 |
| 1.56 | 99.5 ± 4.3 |
| 0 (Vehicle) | 100 ± 5.1 |
This data will allow for the selection of non-toxic concentrations for subsequent functional assays.
Part 2: Hypothesis-Driven Functional Assays
Based on the structural features of this compound, several hypotheses for its biological activity can be formulated. The pyrrolidine ring is a common feature in CNS-active compounds, while the cyclopropanamine moiety is present in some enzyme inhibitors, such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors.
Protocol 3: Neurite Outgrowth Assay in PC-12 Cells
Rationale: Neurite outgrowth is a critical process in neuronal development and regeneration. Compounds that promote neurite outgrowth may have therapeutic potential for neurodegenerative diseases or nerve injury. PC-12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neurite outgrowth upon stimulation with nerve growth factor (NGF).
Materials:
-
PC-12 cells
-
Collagen-coated cell culture plates
-
PC-12 cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Differentiation medium (low-serum medium)
-
Nerve Growth Factor (NGF)
-
This compound (at non-toxic concentrations)
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed PC-12 cells on collagen-coated plates in culture medium.
-
-
Differentiation and Treatment:
-
After 24 hours, replace the medium with differentiation medium containing a sub-optimal concentration of NGF (to allow for potentiation effects to be observed).
-
Add this compound at various non-toxic concentrations.
-
Include positive (optimal NGF) and negative (no NGF) controls.
-
-
Incubation:
-
Incubate for 48-72 hours.
-
-
Imaging and Analysis:
-
Capture images of multiple fields per well.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than the cell body diameter.
-
Figure 2. A hypothetical signaling pathway for neurite outgrowth modulation.
Part 3: Safety and Handling
As with any novel chemical entity, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[5]
-
Handling: Avoid inhalation of dust or fumes.[5] Handle in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its solubility, cytotoxicity, and potential effects in hypothesis-driven functional assays, researchers can efficiently gather the preliminary data necessary to guide further investigation into the therapeutic potential of this novel molecule.
References
- Parchem. This compound (Cas 1824149-16-7). Parchem.
- AK Scientific, Inc. N-(Pyrrolidin-3-ylmethyl)
- Sigma-Aldrich.
- Fisher Scientific.
- Loba Chemie.
-
Grimm, S. A. et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]
-
Tripodi, F. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 108-109. [Link]
-
PubChem. N-(Piperidin-2-ylmethyl)cyclopropanamine. National Center for Biotechnology Information. [Link]
- Parchem. This compound. Parchem.
-
Zhang, Y. et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4098. [Link]
-
Ohta, M. et al. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512. [Link]
-
Zampieri, M. et al. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific Reports, 10(1), 11663. [Link]
-
Scott, G. P. et al. (1986). Mutagenic properties of N-nitrosopeptides in mammalian cell culture assays. Food and Chemical Toxicology, 24(4), 289-292. [Link]
-
Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
- Longdom Publishing.
-
Abram, M. et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]
-
Georgieva, M. et al. (1998). Synthesis, Physicochemical and Preliminary Pharmacological Properties of N-[beta-hydroxy-gamma-(N-phenylpiperazinepropyl)]-2-pyrrolidinone. Arzneimittelforschung, 48(8), 803-807. [Link]
Sources
- 1. N-(Piperidin-2-ylmethyl)cyclopropanamine | C9H18N2 | CID 53346647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(piperidin-1-ylmethyl)cyclopropanamine | C9H18N2 | CID 69958069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 1339812-52-0|N-[(4-Methylpyrrolidin-3-yl)methyl]cyclopropanamine|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Characterization of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine represents a fascinating chemical scaffold integrating two key pharmacophores: a pyrrolidine ring and a cyclopropanamine moiety. While the specific biological profile of this exact molecule is not extensively documented, its structural alerts strongly suggest potential interactions with amine-recognizing enzymes, particularly those of the flavin-dependent amine oxidase family. The cyclopropylamine group is a well-established reactive functional group found in irreversible inhibitors of both Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]. These enzymes play critical roles in neurotransmitter metabolism and epigenetic regulation, respectively, and are significant targets in the development of therapeutics for neurological disorders and cancer[1][3][4].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop robust biochemical and cell-based assays for the characterization of this compound. We will proceed under the hypothesis that this compound may act as an inhibitor of MAO-A, MAO-B, and/or LSD1. The following protocols are designed to be self-validating, providing a clear path from initial screening to mechanistic studies.
I. Initial Biochemical Screening: Probing for MAO and LSD1 Inhibition
The primary step is to ascertain whether this compound interacts with our hypothesized targets. A fluorometric biochemical assay is recommended for initial screening due to its high sensitivity, broad dynamic range, and adaptability to high-throughput formats.
Principle of the Amine Oxidase Assay
Both MAOs and LSD1 are amine oxidases that, in the presence of their respective substrates, produce hydrogen peroxide (H₂O₂) as a byproduct.[5][6] This H₂O₂ can be detected using a sensitive fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The resulting fluorescent signal is directly proportional to the enzyme activity. A reduction in the signal in the presence of the test compound indicates inhibition.
Experimental Workflow: Initial Screening
Caption: Workflow for initial biochemical screening of this compound.
Protocol 1: High-Throughput Fluorometric Screening for MAO-A, MAO-B, and LSD1 Inhibition
Materials:
-
Recombinant human MAO-A, MAO-B, and LSD1 enzymes
-
p-Tyramine (substrate for MAO-A and MAO-B)[7]
-
Dimethylated histone H3 peptide (H3K4me2) (substrate for LSD1)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Clorgyline (MAO-A specific inhibitor)[7]
-
Pargyline (MAO-B specific inhibitor)[7]
-
Tranylcypromine (non-specific MAO/LSD1 inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 530/585 nm)[7]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute MAO-A, MAO-B, and LSD1 in cold assay buffer to their optimal working concentrations (to be determined empirically, typically in the low nM range).
-
Assay Plate Setup:
-
To appropriate wells, add 40 µL of assay buffer.
-
Add 5 µL of the test compound dilutions or control inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B, Tranylcypromine for all). For vehicle control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the diluted enzyme solution to all wells except for the no-enzyme control.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X substrate/detection mix.
-
For MAO assays: 2 mM p-Tyramine, 200 µM Amplex Red, 2 U/mL HRP in assay buffer.
-
For LSD1 assay: 20 µM H3K4me2 peptide, 200 µM Amplex Red, 2 U/mL HRP in assay buffer.
-
Add 50 µL of the appropriate reaction mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Target Enzyme | Recommended Substrate | Specific Inhibitor Control | Expected IC₅₀ Range for Hits |
| MAO-A | p-Tyramine | Clorgyline | nM to low µM |
| MAO-B | p-Tyramine | Pargyline | nM to low µM |
| LSD1 | H3K4me2 peptide | Tranylcypromine | nM to low µM |
II. Mechanistic Studies: Elucidating the Mode of Inhibition
Should the initial screening reveal inhibitory activity, the next critical step is to understand the mechanism of this inhibition. Given the presence of the cyclopropanamine moiety, it is plausible that this compound acts as an irreversible inhibitor.
Protocol 2: Irreversibility and Time-Dependence of Inhibition
Principle: Irreversible inhibitors typically exhibit time-dependent inhibition. This can be assessed by pre-incubating the enzyme and inhibitor for varying lengths of time before initiating the reaction. A progressive increase in inhibition with longer pre-incubation times is characteristic of irreversible binding.
Procedure:
-
Follow the setup in Protocol 1.
-
Use a fixed, sub-saturating concentration of this compound (e.g., its IC₅₀ value).
-
Vary the pre-incubation time of the enzyme and inhibitor (e.g., 0, 15, 30, 60, and 120 minutes) before adding the substrate/detection mix.
-
Initiate the reaction and measure the endpoint fluorescence as before.
-
Plot the percentage of inhibition against the pre-incubation time. A time-dependent increase in inhibition suggests irreversible binding.
Protocol 3: Dialysis-Based Reversibility Assay
Principle: To confirm irreversibility, an enzyme-inhibitor complex can be subjected to dialysis. If the inhibitor is reversible, it will dissociate from the enzyme, and enzymatic activity will be restored. If it is irreversible (covalently bound), the activity will not be recovered.
Procedure:
-
Incubate the target enzyme with a 10-fold excess of this compound (or vehicle control) for 2 hours at room temperature.
-
Transfer the mixtures to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of cold assay buffer for 24 hours, with at least two buffer changes.
-
Recover the enzyme from the dialysis cassette and measure its activity using the assay described in Protocol 1.
-
A lack of activity recovery in the inhibitor-treated sample compared to the vehicle control confirms irreversible inhibition.
III. Cellular Assays: Assessing Target Engagement and Functional Consequences
Biochemical assays confirm direct enzyme interaction, but cellular assays are essential to determine if the compound can access its target in a biological context and elicit a functional response.
Signaling Pathway Context: LSD1 Inhibition
Inhibition of LSD1 is expected to lead to an increase in the methylation of its substrates, primarily H3K4me2. This epigenetic mark is associated with changes in gene expression.
Caption: Simplified pathway of LSD1-mediated histone demethylation and its inhibition.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify target engagement in intact cells. The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.
Procedure:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to overexpress LSD1) to near confluency.
-
Compound Treatment: Treat the cells with this compound or vehicle for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for the target enzyme (MAO-A, MAO-B, or LSD1).
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells, indicating that the compound has bound to and stabilized the target protein.
Protocol 5: Western Blot Analysis of Histone Methylation
Principle: If this compound inhibits LSD1 in cells, an increase in the global levels of H3K4me2 should be detectable.
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for 24-48 hours.
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for H3K4me2 and total Histone H3 (as a loading control).
-
Data Analysis: Quantify the band intensities. A dose-dependent increase in the H3K4me2/Total H3 ratio indicates cellular LSD1 inhibition.
IV. Concluding Remarks
This application note provides a strategic and comprehensive framework for the initial characterization of this compound. By systematically progressing from broad biochemical screening to mechanistic and cell-based assays, researchers can efficiently determine its primary biological targets and mode of action. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further preclinical development.
References
-
Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Cen, Y., et al. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. National Institutes of Health. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
Grimm, J., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. Available at: [Link]
-
Ohtake, N., et al. (1997). 1 beta-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. 2. Synthesis and antibacterial activity of 5-aminopropyl and 5-aminopropenyl pyrrolidine derivatives. The Journal of Antibiotics. Available at: [Link]
-
Culhane, J. C., & Cole, P. A. (2012). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. PubChem. Available at: [Link]
-
PubChem. (n.d.). N-Methylcyclopropanamine. PubChem. Available at: [Link]
-
Tottori, K., et al. (1998). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Liu, X., et al. (2022). Machine-Learning-Enabled Virtual Screening for Inhibitors of Lysine-Specific Histone Demethylase 1. Molecules. Available at: [Link]
-
Ganesan, A. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. ACS Chemical Biology. Available at: [Link]
-
PubChem. (n.d.). N-(cyclopropylmethyl)-N
2-methyl-N-[2-methyl-2-(1-methylpiperidin-4-yl)propyl]alaninamide. PubChem. Available at: [Link] -
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Available at: [Link]
-
Li, Z., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-(2-cyclopropylpropyl)-2-(methylamino)propanamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). N-(Piperidin-2-ylmethyl)cyclopropanamine. PubChem. Available at: [Link]
Sources
- 1. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Machine-Learning-Enabled Virtual Screening for Inhibitors of Lysine-Specific Histone Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine as a Putative Chemical Probe for Target Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the characterization and application of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, a novel small molecule with potential as a chemical probe. While this specific molecule is not extensively characterized in the public domain, its structural motifs—a pyrrolidine ring and a cyclopropylamine group—are prevalent in numerous bioactive compounds.[1][2] This guide is structured to serve as a roadmap for researchers seeking to validate and utilize such novel chemical entities for target identification and validation. We will detail the scientific rationale behind its potential applications, provide hypothetical yet robust protocols for its synthesis and validation, and outline workflows for its use in elucidating biological pathways.
Introduction: The Rationale for this compound as a Chemical Probe
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems.[3] The design of this compound incorporates two key structural features that suggest its potential as a valuable research tool:
-
The Pyrrolidine Scaffold: This five-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[4] Its non-planar, three-dimensional structure allows for precise spatial presentation of substituents, which can lead to high-affinity and selective interactions with protein binding pockets.[1] Pyrrolidine derivatives have been shown to exhibit a wide array of biological activities, including the inhibition of enzymes such as N-acylethanolamine acid amidase (NAAA) and dipeptidyl peptidase-IV (DPP-IV).[4][5]
-
The Cyclopropylamine Moiety: This functional group is of significant interest due to its unique chemical reactivity. Cyclopropylamines are known mechanism-based or suicide inhibitors of cytochrome P450 (P450) enzymes.[6][7][8] The strained three-membered ring can undergo ring-opening upon enzymatic oxidation, leading to the formation of a reactive species that can covalently modify the enzyme.[6] This property makes them excellent candidates for probes designed to irreversibly label and identify their protein targets. Furthermore, the cyclopropylamine core is a key feature of inhibitors for other enzymes, such as Lysine-specific histone demethylase 1A (LSD1).
The combination of a versatile scaffold and a reactive "warhead" in this compound presents an intriguing starting point for the development of a chemical probe. The pyrrolidine moiety can be envisioned to provide the initial binding affinity and selectivity, while the cyclopropylamine could act as a covalent handle for target identification.
Synthesis of this compound
Protocol 1: Hypothetical Synthesis
Step 1: Reductive Amination to form N-Boc-(Pyrrolidin-2-ylmethyl)cyclopropanamine
-
To a solution of N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq) in methanol, add cyclopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to yield N-Boc-(Pyrrolidin-2-ylmethyl)cyclopropanamine.
Step 2: Boc-Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1 hour, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Characterization and Validation of a Novel Chemical Probe
For a small molecule to be considered a high-quality chemical probe, it must undergo rigorous validation to establish its potency, selectivity, and mechanism of action.[9][10] The following sections outline a series of essential experiments to characterize this compound.
Target Engagement Assays
The first crucial step is to confirm that the probe directly interacts with its intended protein target within a cellular context.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13][14][15]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Diagram 1: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
If the target of this compound is unknown, AP-MS is a powerful unbiased approach for its identification.[16][17][18][19][20] This requires synthesizing a derivatized version of the probe that includes an affinity tag (e.g., biotin) and, ideally, a photo-activatable crosslinker.
Protocol 3: AP-MS for Target Identification
-
Probe Synthesis: Synthesize a biotinylated and photo-activatable version of this compound. A linker should be incorporated between the probe and the biotin tag to minimize steric hindrance.
-
Cell Treatment and Crosslinking: Treat cells with the derivatized probe. Irradiate the cells with UV light to induce covalent crosslinking of the probe to its target(s).
-
Cell Lysis and Affinity Purification: Lyse the cells under denaturing conditions. Incubate the lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to a negative control (e.g., a structurally similar but inactive analog).
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 4. enamine.net [enamine.net]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. grokipedia.com [grokipedia.com]
- 15. news-medical.net [news-medical.net]
- 16. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 17. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 18. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wp.unil.ch [wp.unil.ch]
Application Note & Protocol: Scaling Up the Synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, a valuable building block in medicinal chemistry. The synthesis is centered around a robust and scalable reductive amination protocol. We will delve into the strategic considerations for starting material selection, detailed process optimization, safety protocols, and analytical validation. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying scientific rationale to empower researchers in their process development endeavors.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are prevalent structural motifs in a variety of biologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs.[1] The incorporation of a cyclopropane moiety can introduce unique conformational constraints and metabolic stability, making this scaffold particularly attractive for drug discovery programs.
The most direct and scalable synthetic route to the target compound is a reductive amination between (S)-N-Boc-pyrrolidine-2-carboxaldehyde (N-Boc-L-prolinal) and cyclopropanamine. This approach is favored for its high efficiency and atom economy.[2][3][4] Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[5][6]
This application note will detail a two-step process:
-
Preparation of Key Intermediates: Synthesis of N-Boc-L-prolinal and sourcing of cyclopropanecarboxaldehyde.
-
Reductive Amination and Deprotection: The core coupling reaction followed by the removal of the Boc protecting group to yield the final product.
Synthesis of Key Intermediates
N-Boc-L-Prolinal
N-Boc-L-prolinal is a chiral building block commonly used in organic synthesis.[7] It is typically prepared from the readily available and inexpensive amino acid, L-proline.[8] The synthesis involves two key transformations: Boc-protection of the secondary amine and subsequent reduction of the carboxylic acid to the aldehyde.
A common and scalable method for the aldehyde synthesis is the Swern oxidation of N-Boc-L-prolinol.[9]
Protocol 1: Synthesis of N-Boc-L-Prolinal
-
Boc-Protection of L-Proline: To a solution of L-proline in a suitable solvent (e.g., dichloromethane), add triethylamine followed by di-tert-butyl dicarbonate (Boc)₂O.[8] Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Reduction to N-Boc-L-Prolinol: The resulting N-Boc-L-proline is then reduced to the corresponding alcohol. This can be achieved using various reducing agents, with careful consideration for scale-up safety and cost.
-
Swern Oxidation: To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.[9] After a short stirring period, add a solution of N-Boc-L-prolinol in dichloromethane.[9] Finally, add triethylamine to quench the reaction and warm to room temperature.[9]
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with dichloromethane.[9] The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.[9] The crude product can be purified by silica gel chromatography.[9]
Causality and Optimization:
-
The choice of reducing agent in step 2 is critical for large-scale synthesis. While powerful hydrides like lithium aluminum hydride are effective, their handling on a large scale poses significant safety challenges. Alternative, safer reducing agents should be considered and evaluated.
-
The Swern oxidation, while reliable, generates dimethyl sulfide as a volatile and odorous byproduct. For large-scale production, efficient scrubbing and waste management systems are essential. Alternative oxidation methods, such as those using TEMPO, can be explored.[10]
Cyclopropanecarboxaldehyde
Cyclopropanecarboxaldehyde is a commercially available reagent. However, for large-scale campaigns, in-house synthesis may be economically viable. Several synthetic routes have been reported.[11] One common method involves the oxidation of cyclopropylmethanol.[12][13] Another scalable approach is the thermal isomerization of 2,3-dihydrofuran.[14]
Protocol 2: Synthesis of Cyclopropanecarboxaldehyde (Oxidation of Cyclopropylmethanol)
-
Oxidation: To a solution of cyclopropylmethanol in dichloromethane, add pyridinium chlorochromate (PCC).[12][13]
-
Reaction Monitoring: Stir the mixture at ambient temperature for several hours, monitoring the reaction progress by TLC or GC.[12][13]
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is then concentrated, and the crude product is purified by distillation.
Causality and Optimization:
-
PCC is a toxic and potentially hazardous reagent. For scale-up, alternative, less hazardous oxidizing agents should be investigated.
-
The purification by distillation is crucial to obtain high-purity cyclopropanecarboxaldehyde, which is essential for the subsequent reductive amination step.
Reductive Amination and Deprotection
The core of this synthesis is the reductive amination between N-Boc-L-prolinal and cyclopropanamine. This reaction forms the crucial C-N bond.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Protocol 3: Reductive Amination and Deprotection
-
Imine Formation: In a suitable reactor, dissolve N-Boc-L-prolinal in a solvent such as dichloromethane or 1,2-dichloroethane. Add cyclopropanamine and stir the mixture at room temperature to form the imine intermediate.
-
Reduction: To the solution containing the imine, add sodium triacetoxyborohydride (STAB) portion-wise. STAB is a mild and selective reducing agent, particularly effective for reductive aminations.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
Deprotection: Dissolve the crude N-Boc protected product in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Isolation: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be further purified by recrystallization or by conversion to the free base followed by distillation or chromatography.
Causality and Optimization:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over other borohydrides like sodium borohydride or sodium cyanoborohydride due to its milder nature and tolerance of slightly acidic conditions which can favor imine formation. However, it is moisture-sensitive and reacts with water to release flammable gases.[15][16][17][18]
-
Solvent Selection: The choice of solvent can influence the reaction rate and work-up efficiency. Dichloromethane and 1,2-dichloroethane are common choices.
-
Temperature Control: The addition of STAB can be exothermic. For large-scale reactions, careful temperature control is necessary to ensure safety and prevent side reactions.
-
Deprotection Conditions: The choice of acid and reaction conditions for the Boc deprotection should be carefully optimized to avoid side reactions and ensure complete removal of the protecting group.
Process Safety Considerations
Scaling up any chemical synthesis requires a thorough safety assessment.
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive solid that can release flammable hydrogen gas upon contact with moisture.[15][17] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[15]
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: The reduction and quenching steps can be exothermic. Proper cooling and monitoring of the reaction temperature are crucial, especially on a larger scale.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of the final product and intermediates. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the product's identity. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |
Conclusion
The synthesis of this compound via reductive amination is a robust and scalable process. Careful consideration of starting material synthesis, reaction optimization, and stringent safety protocols are paramount for a successful scale-up campaign. The detailed protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and professionals in the field of drug development.
References
- Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Guidechem. N-BOC-L-Prolinal 69610-41-9 wiki.
- Organic Syntheses. cyclopropanecarboxaldehyde - Organic Syntheses Procedure.
- ChemicalBook. Cyclopropanecarboxaldehyde synthesis.
- ChemicalBook. N-BOC-L-Prolinal synthesis.
- ChemicalBook.
- Fisher Scientific.
- Sciencemadness Wiki. Sodium triacetoxyborohydride.
- National Institutes of Health. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols.
- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS | CAS 56553-60-7 MSDS.
- Fisher Scientific.
- Google Patents. WO1996026174A1 - Process for the production of cyclopropanecarboxaldehyde.
- Shree Ganesh Remedies Limited. Cyclopropanecarboxaldehyde-1489-69-6.
- National Institutes of Health.
- University of Liverpool IT Services.
- ResearchGate. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols.
- ACS Publications. Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol | Organic Process Research & Development.
- ACS Publications. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews.
- The Royal Society of Chemistry. 10.
- RSC Publishing. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews.
- Sigma-Aldrich. Boc- L -prolinal 97 69610-41-9.
- ACS Publications. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society.
- Organic Chemistry Portal.
- PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- ACS Publications. A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- ResearchGate.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- European Patent Office.
- European Patent Office.
- Semantic Scholar. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
- PubMed Central. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC.
- MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- ResearchGate. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid | Request PDF.
- Google Patents. Purification of N-Methyl-2-Pyrrolidone (NMP)
- Google Patents. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.
- National Institutes of Health. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC.
- ChemRxiv.
- Google Patents.
- Pearson.
- ResearchGate. Reductive amination of α-keto acid and ketone by oxidoreductase. A....
Sources
- 1. enamine.net [enamine.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 7. Page loading... [wap.guidechem.com]
- 8. rsc.org [rsc.org]
- 9. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Cyclopropanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. Preparation of Cyclopropanecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 14. WO1996026174A1 - Process for the production of cyclopropanecarboxaldehyde - Google Patents [patents.google.com]
- 15. lifechempharma.com [lifechempharma.com]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(Pyrrolidin-2-ylmethyl)cyclopropanamine Synthesis Yield
Welcome to the technical support center for the synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this valuable pyrrolidine derivative. Here, we will delve into the common synthetic challenges and provide practical, field-proven solutions in a direct question-and-answer format.
I. Synthetic Strategy Overview
The most common and efficient synthetic route to this compound involves a two-step process:
-
Reductive Amination: The coupling of a Boc-protected pyrrolidine derivative, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, with cyclopropanecarboxaldehyde. This reaction forms the crucial C-N bond.
-
Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final primary amine.
This guide will address potential issues in both of these key stages.
II. Troubleshooting Guide & FAQs
Part A: Reductive Amination
Question 1: My reductive amination yield is low. What are the most common causes?
Low yields in the reductive amination of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate with cyclopropanecarboxaldehyde can often be attributed to several factors:
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this transformation.[1][2] It is a mild and selective reagent that efficiently reduces the intermediate iminium ion without significantly reducing the starting aldehyde.[2][3] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde, leading to lower yields of the desired product.[1]
-
Imine Formation Issues: The reaction proceeds through an imine intermediate. Inefficient formation of this intermediate will directly impact the final yield. This can be due to:
-
Moisture: The presence of excessive water can hinder imine formation. While the reaction can tolerate small amounts of water, it is best to use anhydrous solvents.
-
pH: The pH of the reaction mixture should be weakly acidic (around 5-6) to facilitate imine formation. The use of sodium triacetoxyborohydride is advantageous as the acetic acid byproduct can help maintain a suitable pH.[2]
-
-
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents for this reaction.[1]
-
Temperature: The reaction is typically run at room temperature.
-
Stoichiometry: A slight excess of the amine and a larger excess of the reducing agent (typically 1.5-2.0 equivalents) are often used to drive the reaction to completion.
-
Question 2: I am observing significant amounts of unreacted starting materials. How can I improve conversion?
If you are left with unreacted tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and cyclopropanecarboxaldehyde, consider the following:
-
Reaction Time: While many reductive aminations are complete within a few hours, some may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Quality: Ensure that your cyclopropanecarboxaldehyde is of high purity and has not oxidized to carboxylic acid. The quality of the sodium triacetoxyborohydride is also crucial; it should be a free-flowing powder. Clumped reagent may indicate decomposition due to moisture.
-
Order of Addition: It is generally recommended to pre-mix the amine and aldehyde in the solvent for a short period (e.g., 30 minutes) to allow for imine formation before adding the reducing agent.
Question 3: I am seeing a significant side product that I suspect is the dialkylated amine. How can I prevent this?
While less common with a primary amine and an aldehyde, overalkylation can sometimes occur. To minimize this:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the aldehyde. A large excess of the aldehyde should be avoided.
-
One-Pot Boc Protection/Reductive Amination: If you are synthesizing the Boc-protected amine yourself, a one-pot procedure where the primary amine is first reductively aminated and then protected in situ with Boc anhydride can be highly effective in preventing dialkylation.[3]
Part B: Boc Deprotection
Question 4: My deprotection step is not going to completion. What can I do?
Incomplete removal of the Boc group is a common issue. Here are some solutions:
-
Choice of Acid: The most common method for Boc deprotection is treatment with a strong acid.[4]
-
HCl in Dioxane/Methanol/Isopropanol: A 4M solution of HCl in dioxane is a very effective and widely used reagent for this purpose.
-
Trifluoroacetic Acid (TFA): A mixture of TFA in DCM (typically 20-50%) is also a standard procedure.[5]
-
-
Reaction Time and Temperature: Deprotection is usually rapid at room temperature (1-2 hours). If the reaction is sluggish, gentle warming (to 30-40 °C) can be attempted, but be mindful of potential side reactions.
-
Scavengers: During deprotection, the released tert-butyl cation can potentially alkylate other nucleophilic sites. While less of a concern for this specific molecule, in more complex syntheses, scavengers like anisole or triisopropylsilane (TIPS) can be added.
Question 5: I am concerned about the stability of the cyclopropane ring under acidic deprotection conditions. Is this a valid concern?
The cyclopropane ring is generally stable under the acidic conditions used for Boc deprotection. However, if you are working with a more complex molecule containing other acid-sensitive functional groups, you might consider milder deprotection methods, although these are often less efficient for Boc groups.
Part C: Purification
Question 6: I am having trouble purifying the final product, this compound. What is the recommended method?
The final product is a primary amine, which can be challenging to purify by standard silica gel chromatography due to its basicity.
-
Column Chromatography with a Basic Modifier: The most common approach is to use silica gel chromatography with an eluent system containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide.[6] A typical eluent system would be a gradient of methanol in dichloromethane with 0.5-1% triethylamine.
-
Ion-Exchange Chromatography: For very difficult separations, ion-exchange chromatography can be an effective technique.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable purification method for larger scales.
III. Optimized Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (Reductive Amination)
Materials:
-
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in anhydrous DCE, add cyclopropanecarboxaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 80-95%
Protocol 2: Synthesis of this compound (Boc Deprotection)
Materials:
-
tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq)
-
4M HCl in Dioxane
-
Diethyl ether
-
Sodium hydroxide (for basification)
Procedure:
-
Dissolve tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be triturated with diethyl ether to afford a solid.
-
For the free amine, dissolve the hydrochloride salt in water and basify with a strong base (e.g., 2M NaOH) to pH > 12.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the free amine.
Expected Yield: >95%
IV. Data Summary and Visualization
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Reductive Amination Yield | Incorrect reducing agent | Use sodium triacetoxyborohydride (STAB). |
| Inefficient imine formation | Use anhydrous solvents; ensure weakly acidic pH. | |
| Incomplete Conversion | Insufficient reaction time | Monitor reaction by TLC/LC-MS and allow to run longer. |
| Poor reagent quality | Use high-purity aldehyde and fresh STAB. | |
| Dialkylation Side Product | Incorrect stoichiometry | Use a 1:1 or slight excess of amine to aldehyde. |
| Incomplete Boc Deprotection | Insufficiently strong acid/time | Use 4M HCl in dioxane or 20-50% TFA in DCM for 1-2 hours. |
| Purification Difficulties | Basicity of the final product | Use column chromatography with a basic modifier (e.g., Et₃N). |
Diagrams
Caption: Troubleshooting decision tree.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Retrieved from a lecture note PDF, specific URL may vary but content is widely available in academic resources.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Magdeldin, S., & Gaikwad, D. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(7), 413-417.
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 15, 2339–2347.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Welcome to our dedicated technical support guide for N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. Our approach is rooted in foundational chemical principles and backed by established methodologies in pharmaceutical sciences.
Introduction: Understanding the Molecule
This compound possesses structural features that provide initial clues to its solubility profile. It contains two key functional groups: a pyrrolidine ring and a cyclopropylamine moiety. Both pyrrolidine and cyclopropylamine are generally miscible with water and many organic solvents[1][2][3][4][5][6][7]. The presence of two amine groups, which can be protonated, suggests that the solubility of this compound will be highly dependent on pH. The pyrrolidine motif itself is often incorporated into drug candidates to enhance aqueous solubility[8].
However, the overall molecule's size and hydrocarbon content can counteract the hydrophilicity of the amine groups, potentially leading to limited solubility in neutral aqueous media. This guide will provide a structured approach to systematically address these potential challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My stock solution of this compound in a neutral buffer (e.g., PBS pH 7.4) is cloudy or shows precipitation. What is the likely cause and how can I fix it?
Answer:
The observed precipitation in a neutral buffer is likely due to the limited solubility of the free base form of this compound. As a basic compound with two amine functional groups, its solubility is significantly influenced by pH.[9][10] At neutral pH, a substantial portion of the molecules will be in their less soluble, un-ionized state.
Troubleshooting Steps:
-
pH Adjustment: The most direct approach to enhance the solubility of a basic compound like this is to lower the pH of the solvent.[11][12][13] By acidifying the solution, you protonate the amine groups, forming more soluble salt forms.
-
Protocol:
-
Start with your desired aqueous buffer (e.g., water, saline).
-
While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to gradually lower the pH.
-
Monitor the dissolution of your compound. A target pH of 4-5 is a good starting point.
-
Once the compound is fully dissolved, you can adjust the pH back up if your experiment allows, but be mindful of the potential for precipitation as you approach the compound's pKa.
-
-
-
Co-Solvent System: If pH adjustment is not compatible with your experimental design, the use of a co-solvent can be an effective alternative.[11][12] Co-solvents can disrupt the crystal lattice of the solid and reduce the polarity of the aqueous medium, thereby increasing the solubility of less polar compounds.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Protocol:
-
First, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO).
-
Then, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring.
-
It is crucial to ensure the final concentration of the co-solvent is low enough to not interfere with your downstream application (typically <1% for biological assays).
-
-
Diagram: The Impact of pH on the Solubility of Amines
Below is a conceptual diagram illustrating how pH affects the equilibrium between the insoluble free base and the soluble protonated form of an amine-containing compound.
Caption: pH-dependent equilibrium of an amine.
FAQ 2: I need to prepare a high-concentration stock solution. Which solvent system is recommended?
Answer:
For high-concentration stock solutions, a systematic approach to solvent screening is recommended. Given the structural components, a range of organic solvents should be evaluated.
| Solvent | Rationale |
| Water (acidified) | As a basic compound, protonation in acidic water will likely yield high solubility. This is ideal for aqueous-based formulations. |
| Ethanol/Methanol | These polar protic solvents are often effective for compounds with hydrogen bonding capabilities. Cyclopropylamine is miscible with ethanol.[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. It's a common choice for creating stock solutions for biological screening. |
| N-Methyl-2-pyrrolidone (NMP) | NMP is a versatile solvent known for its ability to dissolve a wide array of organic and inorganic compounds and is miscible with water.[14][15] It is used in some pharmaceutical formulations.[14][15] |
Experimental Protocol for Solubility Screening:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 5 mg) into several vials.
-
Solvent Addition: To each vial, add a different solvent in small, incremental volumes (e.g., 100 µL at a time).
-
Mixing: After each addition, vortex the vial for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution.
-
Quantification: The solubility can be estimated based on the volume of solvent required to dissolve the compound. For more precise measurements, techniques like shake-flask with subsequent concentration analysis (e.g., by HPLC-UV) can be employed.
FAQ 3: I am developing a formulation and want to avoid extreme pH or high concentrations of organic solvents. What are my options?
Answer:
In this scenario, formulation strategies involving excipients are the most appropriate path forward. Excipients can enhance solubility through various mechanisms without drastic changes to the bulk solvent properties.[16][17][18][19]
Recommended Strategies:
-
Salt Formation: Synthesizing a stable, crystalline salt of this compound can significantly improve its aqueous solubility and dissolution rate. Common pharmaceutically acceptable acids for salt formation with basic drugs include hydrochloric, sulfuric, methanesulfonic, tartaric, and citric acid.[16]
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[16]
-
Common Surfactants:
-
Polysorbate 80 (Tween 80)
-
Sodium lauryl sulfate (SLS)
-
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.
-
Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the active pharmaceutical ingredient (API) in a polymeric carrier in an amorphous state.[17][18] The lack of a crystal lattice in the amorphous form leads to higher apparent solubility and faster dissolution.
-
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Copolymers like Kollidon® VA64
-
-
Diagram: Workflow for Troubleshooting Solubility Issues
Caption: Systematic approach to addressing solubility.
Conclusion
Overcoming the solubility challenges of this compound involves a logical, step-wise approach. Beginning with simple and effective methods like pH adjustment and the use of co-solvents will resolve many common issues. For more complex formulation requirements, exploring salt forms, surfactants, and amorphous solid dispersions provides a robust toolkit for the development of a successful product.
References
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 533-553.
-
SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Cyclopropylamine, 99%. Retrieved from [Link]
-
Clark, J. (2015). Solubility and pH of amines. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]
-
Merck Index. (n.d.). Pyrrolidine. Retrieved from [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility Enhancement-Eminent Role in Poorly Soluble Drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
-
LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126.
-
AZoM. (2026). What Makes a Material Smart? The Science Behind Responsive Polymers. Retrieved from [Link]
-
PubChem. (n.d.). N-(Piperidin-2-ylmethyl)cyclopropanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylcyclopropanamine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
PubMed. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP).
-
MDPI. (2019). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. Retrieved from [Link]
Sources
- 1. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]
- 2. Cyclopropylamine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 4. Cyclopropylamine, 99% 10 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine [drugfuture.com]
- 7. organicintermediate.com [organicintermediate.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 15. productcatalog.eastman.com [productcatalog.eastman.com]
- 16. senpharma.vn [senpharma.vn]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 19. pharmtech.com [pharmtech.com]
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine stability and degradation pathways
Technical Support Center: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Introduction: Understanding the Molecule
This compound is a molecule of interest in drug discovery and development, featuring a unique combination of three key structural motifs: a pyrrolidine ring, a secondary amine linker, and a cyclopropylamine moiety. This architecture, while synthetically valuable, presents specific challenges regarding chemical stability. The inherent ring strain of the cyclopropane group and the nucleophilicity of the secondary amine make the molecule susceptible to specific degradation pathways, particularly under oxidative and certain pH conditions.
This guide serves as a technical resource for researchers encountering stability issues during experimental workflows. It provides a framework for identifying potential degradation products, designing robust stability studies, and troubleshooting common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural liabilities of this compound?
A1: The molecule possesses two main points of chemical instability:
-
The Secondary Amine: The nitrogen atom is susceptible to oxidation. The initial step often involves the formation of an amine radical, which can lead to a variety of degradation products through pathways like N-dealkylation or cleavage of adjacent C-N bonds.
-
The Cyclopropylamine Moiety: The three-membered cyclopropane ring is highly strained. This strain makes the ring susceptible to cleavage, a reaction that can be initiated by one-electron oxidation at the adjacent nitrogen, leading to covalent modification and loss of the parent structure.
Q2: What are the recommended general storage and handling conditions for this compound?
A2: To minimize degradation, this compound should be handled with the following precautions:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect from light.
-
Handling: When preparing solutions, use de-gassed solvents to minimize exposure to dissolved oxygen. Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. Solutions should be prepared fresh and used promptly.
Q3: Is this compound expected to be stable to hydrolysis?
A3: The core structure lacks readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable to hydrolytic degradation under neutral pH conditions. However, extreme pH conditions (highly acidic or basic) can potentially catalyze other degradation reactions and should be investigated as part of a comprehensive stability study.
Troubleshooting Guide & Protocols
This section addresses specific experimental issues in a problem-solution format, providing both the "why" and the "how" for effective troubleshooting.
Problem 1: Unexpected Peaks in HPLC/LC-MS After Sample Storage
Issue: "I prepared a stock solution of this compound in methanol/water. After leaving it on the benchtop for a few hours, my HPLC-UV and LC-MS analyses show several new, smaller peaks and a decrease in the parent peak area. What is happening?"
Probable Cause: This is a classic presentation of oxidative degradation, likely accelerated by exposure to atmospheric oxygen and ambient light. Secondary amines are particularly prone to oxidation. The initial step is often the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, leading to a cascade of reactions.
Proposed Degradation Products:
-
Pyrrolidine and Cyclopropylmethanamine: Resulting from cleavage of the C-N bond linking the two ring systems.
-
Ring-Opened Products: The cyclopropylamine radical cation is known to undergo rapid ring opening.
-
Aldehydes/Ketones: Further oxidation of the amine can lead to the formation of carbonyl compounds.
Troubleshooting Protocol:
-
Confirm Oxidation: Prepare a fresh solution in de-gassed solvent. Sparge the solution and the HPLC mobile phase with helium or nitrogen. Keep the sample vial in the autosampler cooled to 4°C and protected from light. If the new peaks are diminished or absent, oxidative degradation is the confirmed cause.
-
Introduce an Antioxidant: For experimental purposes where benchtop stability is required, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite to the sample diluent, if compatible with your downstream application.
-
Characterize Degradants: Use high-resolution LC-MS/MS to obtain accurate mass and fragmentation data for the unknown peaks. This data is crucial for proposing and confirming the structures of the degradation products.
Problem 2: Designing a Forced Degradation Study
Issue: "I need to develop a stability-indicating analytical method and understand the degradation pathways for a regulatory submission. How should I structure my forced degradation (stress testing) study?"
Scientific Rationale: Forced degradation studies are a regulatory requirement (ICH Q1A) designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing. This helps to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method used to monitor stability. A good study aims for 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. Include a control sample stored at 4°C and protected from light.
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Quenching/Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C | Neutralize with equal molarity NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60°C | Neutralize with equal molarity HCl |
| Oxidation | 3% H₂O₂ | 2-8 hours at Room Temp | Add sodium bisulfite to quench |
| Thermal | Dry Heat / Solution | 24-48 hours at 80°C | Cool to room temperature |
| Photolytic | UV/Vis Light | Expose per ICH Q1B guidelines | Analyze directly |
-
Analysis: Analyze all samples (stressed and control) by a suitable analytical method, typically reverse-phase HPLC with UV and MS detection.
-
Mass Balance Calculation: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the parent. This demonstrates that all significant degradants are being detected.
Below is a workflow diagram illustrating the process for a forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Problem 3: Understanding the Oxidative Degradation Pathway
Issue: "My forced degradation study shows that the compound is most sensitive to oxidation. What is the likely chemical pathway for this degradation?"
Scientific Rationale: The oxidative degradation of this compound is complex due to its multiple reactive sites. The most probable pathway involves initial radical formation at the secondary amine, followed by either C-N bond cleavage or attack involving the strained cyclopropyl ring.
Proposed Oxidative Degradation Pathway:
The diagram below illustrates a plausible primary degradation pathway initiated by oxidative stress.
Caption: Plausible oxidative degradation pathways for the title compound.
Explanation of Pathways:
-
Pathway A (C-N Bond Cleavage): The initially formed amine radical cation can undergo fragmentation at the C-N bond between the pyrrolidine methylene group and the cyclopropylamine nitrogen. This would lead to the formation of pyrrolidine-based fragments and cyclopropylamine.
-
Pathway B (Cyclopropyl Ring Opening): A well-documented reaction for cyclopropylamines is the one-electron oxidation at the nitrogen, which triggers the cleavage of the strained cyclopropane ring. This forms a more stable linear radical intermediate, which can then undergo further oxidation or rearrangement to yield various linear amine or imine products.
References
-
Clean Energy, Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures, Oxford Academic, [Link]
-
ResearchGate, Oxidative degradation of amines using a closed batch system, [Link]
-
ACS Publications, Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones, [Link]
-
ACS Publications, Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds, [Link]
-
ResearchGate, (PDF) Oxidative Degradation of Amines With High-Temperature Cycling, [Link]
-
ACS Publications, Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations, [Link]
-
ACS Publications, Developments in the Aerobic Oxidation of Amines, [Link]
-
RSC Publishing, Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins, [Link]
-
MDPI, Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs, [Link]
-
ChemRxiv, Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines, [Link]
-
Ataman Kimya, CYCLOPROPYLAMINE, [Link]
-
NIH National Center for Biotechnology Information, Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol, [Link]
-
NIH National Center for Biotechnology Information, Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1, [Link]
-
RSC Publishing, Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors, [Link]
-
ResearchGate, Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review, [Link]
-
NIH National Center for Biotechnology Information, Development of forced degradation and stability indicating studies of drugs—A review, [Link]
-
Chromatography Online, Analytical Methods to Determine the Stability of Biopharmaceutical Products, [Link]
-
IntechOpen, Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions, [Link]
-
PubMed, Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors, [Link]
-
PubMed Central, Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach, [Link]
-
PubMed, Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling, [Link]
-
Longdom Publishing, Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio, [Link]
-
NIH National Center for Biotechnology Information, Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination, [Link]
-
Semantic Scholar, Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review, [Link]
-
ResearchGate, Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine, [Link]
-
ResearchGate, Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond, [Link]
-
ResearchGate, (PDF) Recent Advances in the Synthesis of Pyrrolidines, [Link]
-
Separation Science, Analytical Techniques In Stability Testing, [Link]
-
ResearchGate, Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway, [Link]
-
MDPI, Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes, [Link]
-
OUCI, Analytical Methods to Determine the Stability of Biopharmaceutical Products, [Link]
-
ResearchGate, Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol, [Link]
-
PubChem, N-methyl-2-pyrrolidone, [Link]
-
PubChem, N-Methylcyclopropanamine, [Link]
-
PubMed, N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists, [Link]
- ResearchGate, Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Technical Support Center: Synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Welcome to the technical support center for the synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common experimental hurdles. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower your synthetic strategy.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical candidates. The molecule's unique structural motif, combining a pyrrolidine ring with a cyclopropylamine moiety, imparts desirable pharmacological properties. Two primary synthetic routes are commonly employed: reductive amination and N-alkylation. This guide will focus on the more convergent and often higher-yielding reductive amination pathway, starting from a protected pyrrolidine-2-carbaldehyde.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What is the most reliable synthetic route to prepare this compound?
A1: The most robust and widely applicable method is a two-step sequence involving the reductive amination of N-Boc-pyrrolidine-2-carbaldehyde with cyclopropanamine, followed by the deprotection of the Boc group. This approach offers high selectivity and generally good yields.
Q2: Why is the N-Boc protecting group necessary for the pyrrolidine starting material?
A2: The tert-butyloxycarbonyl (Boc) group serves two critical functions. Firstly, it prevents the secondary amine of the pyrrolidine ring from participating in unwanted side reactions, such as self-condensation or reaction with the aldehyde. Secondly, the Boc group can influence the solubility and handling characteristics of the starting material and intermediates, often simplifying purification by flash chromatography[1].
Q3: What are the common challenges with the starting materials, N-Boc-pyrrolidine-2-carbaldehyde and cyclopropanamine?
A3: N-Boc-pyrrolidine-2-carbaldehyde can be prone to oxidation and should be stored under an inert atmosphere at low temperatures. Cyclopropanamine is a volatile and flammable liquid with a pungent odor, requiring careful handling in a well-ventilated fume hood.[2] It is also hygroscopic and should be stored under anhydrous conditions.
Q4: Can I monitor the progress of the reductive amination reaction by Thin Layer Chromatography (TLC)?
A4: Yes, TLC is an effective tool for monitoring the reaction. A typical mobile phase would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The starting aldehyde, the intermediate imine, and the final product will have different Rf values. Visualization can be achieved using a potassium permanganate stain or ninhydrin for the amine product.
Q5: What are the key parameters to control for a successful reductive amination?
A5: The critical parameters include:
-
Stoichiometry: A slight excess of the amine and the reducing agent is often used to ensure complete conversion of the aldehyde.
-
Temperature: The reaction is typically run at room temperature.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to prevent hydrolysis of the imine intermediate and the reducing agent.[3]
-
pH: A slightly acidic environment, often achieved by the addition of acetic acid, can catalyze the formation of the iminium ion, which is more readily reduced.[4]
Part 2: Troubleshooting Guide
This section provides a detailed guide to identifying and resolving common issues during the synthesis.
Troubleshooting Workflow: Reductive Amination
Caption: A decision-making workflow for troubleshooting common issues in the reductive amination step.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. Ensure it has been stored under anhydrous conditions. |
| Degradation of N-Boc-pyrrolidine-2-carbaldehyde. | Verify the purity of the aldehyde by NMR before use. Store it under argon or nitrogen at -20°C. | |
| Insufficient imine/iminium ion formation. | Add 0.5-1.0 equivalents of glacial acetic acid to catalyze imine formation.[4] | |
| Formation of Dialkylation Byproduct | The newly formed secondary amine is reacting with another molecule of the aldehyde. | Use a slight excess (1.1-1.2 equivalents) of cyclopropanamine to favor the formation of the desired product over the dialkylated species. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction. |
| Presence of N-Boc-prolinol | Reduction of the starting aldehyde by the reducing agent. | Sodium triacetoxyborohydride is highly selective for the iminium ion over the aldehyde.[5][6] If aldehyde reduction is observed, it may indicate the presence of a more reactive hydride species. Ensure no water is present, as this can lead to the formation of sodium borohydride. |
| Ring-Opening of Cyclopropylamine | Strongly acidic conditions or presence of oxidizing agents. | The cyclopropane ring is generally stable under the mild conditions of reductive amination. However, exposure to strong acids can lead to ring-opening.[1] Ensure the reaction is not overly acidic and that all reagents are free from oxidizing impurities. |
| Difficult Purification | The product and unreacted starting materials or byproducts have similar polarities. | For flash chromatography, a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can improve separation. If co-elution is persistent, consider converting the product to its hydrochloride salt, which may crystallize or have different chromatographic behavior. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Ensure at least 4-5 equivalents of a strong acid like HCl in dioxane or trifluoroacetic acid (TFA) in DCM are used. Monitor the reaction by TLC until the starting material is fully consumed. |
| Acid-labile side groups are affected. | If the molecule contains other acid-sensitive functionalities, milder deprotection methods such as using zinc bromide in an aprotic solvent can be explored.[7] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of N-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)cyclopropanamine
This protocol describes the reductive amination of (S)-N-Boc-pyrrolidine-2-carbaldehyde with cyclopropanamine using sodium triacetoxyborohydride.
Materials:
-
(S)-N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq)
-
Cyclopropanamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 0.5 eq)
Procedure:
-
To a solution of (S)-N-Boc-pyrrolidine-2-carbaldehyde in anhydrous DCM, add cyclopropanamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 20-30 minutes to allow for the formation of the intermediate imine.
-
(Optional) If imine formation is slow, add glacial acetic acid and stir for an additional 15 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.[1]
Protocol 2: Deprotection of N-Boc-N-(pyrrolidin-2-ylmethyl)cyclopropanamine
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
N-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)cyclopropanamine (1.0 eq)
-
4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Dissolve the N-Boc protected amine in a minimal amount of DCM or use no co-solvent if using HCl in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or neat TFA (5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt can be triturated with diethyl ether to induce precipitation.
-
Filter the solid and wash with cold diethyl ether to obtain the salt of the desired product.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., 1M NaOH) to pH > 12, and extract with an organic solvent like DCM. Dry the organic extracts and concentrate to yield the free amine.
Part 4: Visualizations
Reaction Scheme: Reductive Amination and Deprotection
Caption: Overall synthetic route via reductive amination and subsequent deprotection.
References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing SL. Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available from: [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. Available from: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available from: [Link]
-
ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. Available from: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. Available from: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available from: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]
- Deprotection of N-BOC compounds. Google Patents.
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Welcome to the technical support center for the synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. Drawing from extensive experience in synthetic organic chemistry, this document provides in-depth, evidence-based solutions to challenges encountered in the laboratory.
I. Overview of the Core Synthesis: Reductive Amination
The most prevalent and efficient method for synthesizing this compound is the reductive amination between N-Boc-L-prolinal and cyclopropylamine. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is critical for the success of this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) being a preferred reagent due to its mildness and selectivity.[1]
Core Reaction Scheme:
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable protocols.
FAQ 1: Low Yield of the Desired Product
Question: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to the stability of the starting material, the efficiency of the imine formation, and the choice of reducing agent.
-
N-Boc-L-prolinal Stability: N-Boc-L-prolinal can be sensitive to air and moisture, and may degrade over time.[2] It is crucial to use a fresh or properly stored starting material. A simple assay can be performed to determine the active content of the aldehyde.[3]
-
Troubleshooting Protocol: Before starting the reaction, verify the purity of N-Boc-L-prolinal via ¹H NMR. If degradation is suspected, consider purification by column chromatography or using a fresh batch. Store the aldehyde under an inert atmosphere at -20°C.[2]
-
-
Inefficient Imine Formation: The formation of the imine intermediate is a critical, and often rate-limiting, step.[4] The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate the dehydration step.[5]
-
Troubleshooting Protocol: The addition of a catalytic amount of acetic acid is common. However, if the reaction is too acidic, the cyclopropylamine will be protonated, rendering it non-nucleophilic.[5] Monitor the pH of the reaction mixture. The use of dehydrating agents like molecular sieves can also drive the equilibrium towards imine formation.
-
-
Choice and Quality of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it selectively reduces the imine in the presence of the aldehyde.[1][3] However, its potency can degrade over time.[3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used but may present toxicity concerns.[3][5] Sodium borohydride (NaBH₄) is generally too reactive and can reduce the starting aldehyde.[6]
-
Troubleshooting Protocol: Use a fresh, high-quality batch of STAB. Consider using a slight excess (1.2-1.5 equivalents) to ensure complete reduction. If using NaBH₃CN, be aware of the potential for cyanide byproduct formation during workup.[4]
-
FAQ 2: Presence of Significant Impurities
Question: My final product is contaminated with several impurities. What are the likely side reactions and how can I minimize them?
Answer: The formation of impurities is a common challenge. The most frequently observed side products arise from over-alkylation, reduction of the starting aldehyde, and potential ring-opening of the cyclopropylamine.
-
Over-alkylation to form a Tertiary Amine: The desired secondary amine product can react further with another molecule of N-Boc-L-prolinal to form a tertiary amine. This is a common issue in reductive amination reactions.[7][8]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of cyclopropylamine (1.1-1.2 equivalents) relative to N-Boc-L-prolinal.
-
Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This allows the imine to form before a high concentration of the reducing agent is present, which can favor the reduction of the desired imine over the formation of the tertiary amine.
-
One-Pot N-Boc Protection: A one-pot tandem procedure where the initially formed secondary amine is immediately protected with a Boc group can effectively prevent over-alkylation.[8]
-
-
-
Formation of N-Boc-L-prolinol: This impurity results from the direct reduction of the starting aldehyde, N-Boc-L-prolinal.
-
Troubleshooting Protocol: This side reaction is more prevalent when using less selective reducing agents like NaBH₄.[5] The use of STAB significantly minimizes this, as it is a milder reducing agent that preferentially reduces the iminium ion over the carbonyl group.[1][3] Ensure the quality of your STAB is high.
-
-
Cyclopropyl Ring-Opening: While less common under standard reductive amination conditions, the strained cyclopropane ring can be susceptible to opening, especially in the presence of strong acids or certain transition metals.[9][10][11] This can lead to the formation of various acyclic amine impurities.
-
Troubleshooting Protocol: Maintain mildly acidic to neutral reaction conditions. Avoid the use of strong acids. If transition metal catalysts are being considered for alternative synthetic routes, be mindful of their potential to catalyze ring-opening reactions.
-
FAQ 3: Difficulties with Product Purification
Question: I'm struggling to purify the final product from the reaction mixture. What are the recommended purification strategies?
Answer: The polarity of the desired product and potential impurities can make purification by standard silica gel chromatography challenging.
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction.
-
Protocol:
-
After the reaction is complete, quench any remaining reducing agent with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove non-basic organic impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2.
-
Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with 1M NaOH to a pH of ~12.
-
Extract the desired amine product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Chromatography on Amine-Functionalized Silica or Alumina: If further purification is needed, consider using a stationary phase that is more suitable for basic compounds.
-
Protocol: Use pre-packed amine-functionalized silica gel columns or basic alumina for column chromatography. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the percentage of methanol, can be effective.
-
-
SCX Cartridges: Solid-phase extraction using a strong cation exchange (SCX) cartridge is a highly effective method for purifying amines.[12]
-
Protocol:
-
Load the crude product onto the SCX cartridge.
-
Wash the cartridge with methanol to remove neutral and acidic impurities.
-
Elute the desired amine product using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).
-
-
III. Visualizing the Process
Reductive Amination Workflow
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Common Side Reaction Pathways
This diagram illustrates the primary side reactions that can occur during the synthesis.
Caption: Major side reaction pathways in the synthesis.
IV. Quantitative Data Summary
The choice of reducing agent significantly impacts the yield and purity of the reductive amination product. The following table provides a comparative overview.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High[1][3] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[3] | Mild and selective, but water-sensitive.[3] Preferred reagent for this synthesis. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good[5] | Methanol (MeOH), Ethanol (EtOH) | Effective, but generates toxic cyanide byproducts during acidic workup.[4] |
| Sodium Borohydride (NaBH₄) | Low[6] | Methanol (MeOH), Ethanol (EtOH) | Can readily reduce the starting aldehyde, leading to lower yields of the desired product.[5] |
V. Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-(pyrrolidin-2-ylmethyl)cyclopropanamine
-
To a solution of N-Boc-L-prolinal (1.0 eq) in dichloromethane (DCM, 0.2 M) is added cyclopropylamine (1.2 eq).
-
The mixture is stirred at room temperature for 10 minutes, followed by the addition of acetic acid (0.1 eq).
-
The reaction mixture is stirred for another 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected product.
Protocol 2: Boc-Deprotection
-
The crude N-Boc protected product is dissolved in DCM (0.1 M).
-
Trifluoroacetic acid (TFA) (10 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and basified to pH > 12 with 1M NaOH.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude final product, which can be further purified as described in FAQ 3.
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
analytical challenges in detecting N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Technical Support Center: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Introduction: The emergence of novel psychoactive substances (NPS) presents a continuous challenge for the forensic and clinical toxicology communities.[1][2][3] These substances, often designed to mimic the effects of controlled drugs while circumventing existing regulations, require constant development of new and robust analytical methods.[2][4] this compound is a compound that, by its structure, suggests it may be part of this evolving landscape. Its architecture combines a pyrrolidine ring, a common scaffold in many biologically active compounds, with a cyclopropylamine moiety, a group known for its unique chemical reactivity.[5][6][7][8][9]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals facing the analytical challenges of detecting and quantifying this compound and similar amine-containing NPS. We will address common issues encountered during method development, from sample preparation to final detection, in a practical question-and-answer format and provide detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Section 1: General & Foundational Questions
Q1: What is this compound and why is it difficult to detect?
This compound is a synthetic organic compound with the chemical formula C8H16N2.[10] As a potential novel psychoactive substance, its detection is challenging for several key reasons:
-
Lack of Reference Standards: The novelty of such compounds means that certified reference materials are often unavailable, making initial identification and method validation difficult.[1]
-
Limited Scientific Literature: There is a scarcity of published data on its physicochemical properties, metabolic fate, and optimal analytical conditions.[4]
-
Physicochemical Properties: The molecule contains two amine groups, making it basic and polar. This can lead to poor chromatographic peak shape, interaction with active sites in the analytical system, and challenges with certain extraction techniques.
-
Low Concentrations: In biological samples, the parent compound and its metabolites are often present at very low concentrations, requiring highly sensitive analytical instrumentation.[11]
Q2: What are the primary analytical techniques for identifying and quantifying this compound?
Given its expected properties as a small molecule amine, the most suitable techniques are hyphenated chromatographic and mass spectrometric methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and applicability to polar, non-volatile compounds. It is the preferred method for analysis in biological matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool, but it may require derivatization of the amine groups to improve volatility and chromatographic performance.[12] Without derivatization, the free amines can exhibit poor peak shape and thermal degradation.
Section 2: Sample Preparation & Extraction
Q3: I'm working with plasma/urine samples. What is the best way to extract this compound and minimize matrix effects?
Matrix effects, which are the alteration of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis, often leading to ion suppression or enhancement.[13][14][15] A robust sample preparation strategy is critical.
-
Recommended Approach: Solid-Phase Extraction (SPE)
-
Why it works: For amine-containing compounds like this, a strong cation exchange (SCX) SPE cartridge is ideal. The basic amine groups will be positively charged at an acidic pH, allowing them to bind strongly to the SCX sorbent while neutral and acidic interferences are washed away. The analyte can then be eluted with a basic solvent.
-
Benefit: This provides a much cleaner extract compared to simpler methods like protein precipitation ("crash") or liquid-liquid extraction (LLE), significantly reducing matrix effects.[14]
-
-
Alternative Methods:
-
Liquid-Liquid Extraction (LLE): Using a "base-wash" approach, the sample is alkalinized to neutralize the amine, making it more soluble in an organic solvent. This can be effective but may be less clean than SPE.
-
Protein Precipitation (PPT): While fast and simple, this method does not remove many matrix components (like phospholipids) and often results in significant ion suppression. It should only be used if followed by very efficient chromatography.
-
Q4: My extraction recovery is low and inconsistent. What could be the cause?
Low and variable recovery is a common problem. Here are the likely culprits and solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect pH | The charge state of the amine groups is pH-dependent. For SPE or LLE, ensure the pH of your sample and wash/elution solvents are optimized. For SCX-SPE, the loading pH should be at least 2 units below the pKa of the amines to ensure they are charged. The elution solvent must be basic enough to neutralize them. |
| Insufficient Elution Solvent Strength | If using SPE, your elution solvent may not be strong enough to desorb the analyte. For SCX, this typically means the pH is not high enough or the organic component is insufficient. Try increasing the concentration of ammonia or other base in your elution solvent. |
| Analyte Binding to Labware | Polar, basic compounds can adsorb to glass and plastic surfaces, especially in non-silanized glassware. This is a common issue that is often overlooked.[16] Solution: Use polypropylene tubes and pipette tips, and consider adding a small amount of organic solvent or a competing amine to your sample matrix to reduce non-specific binding. |
| Incomplete Protein Precipitation | If using PPT, ensure you are using an adequate ratio of organic solvent (typically 3:1 or 4:1 acetonitrile:sample) and that you are vortexing thoroughly and allowing sufficient time for precipitation before centrifugation. |
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis - Poor Peak Shape & Low Sensitivity
One of the most frequent issues when analyzing basic compounds like this compound is poor chromatographic peak shape (e.g., tailing, broadening) and resulting low sensitivity. This is often caused by secondary interactions between the positively charged analyte and negatively charged silanols on the surface of traditional silica-based HPLC columns.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatography.
Step-by-Step Protocol to Improve Peak Shape:
-
Mobile Phase Optimization:
-
Acidify the Mobile Phase: The primary solution is to add a modifier to keep the analyte consistently protonated (positively charged) and to protonate the column's surface silanols, reducing unwanted ionic interactions. Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases.[17] This is a standard starting point for LC-MS analysis of basic compounds in positive ion mode.
-
Use a Buffer: For more control, use a buffer like 5-10 mM ammonium formate or ammonium acetate adjusted to an acidic pH (e.g., pH 3-4) with formic acid. The ammonium ions can act as a competing base, further masking silanol activity.
-
-
Column Selection:
-
Use a High-Purity Silica Column: Modern C18 columns are based on high-purity silica with much lower silanol activity than older columns. Ensure you are not using an older generation column.
-
Consider an "AQ" or "Polar-Endcapped" Column: These columns are designed to be more compatible with highly aqueous mobile phases and can offer better peak shape for polar compounds.
-
Switch to HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[18]
-
-
Hardware Considerations:
-
Check for System Contamination: Amines can accumulate in the system. Flush the entire LC system with a strong, acidic solvent mixture to remove potential contaminants that could be causing peak tailing.
-
Use PEEK Tubing: If possible, use PEEK tubing instead of stainless steel, especially between the column and the mass spectrometer, to minimize potential metal-analyte interactions.
-
Guide 2: GC-MS Analysis - No Analyte Peak Detected
If you are attempting a GC-MS analysis and see no peak for this compound, it is likely due to issues with volatility, thermal stability, or activity within the GC system.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for GC-MS analysis.
Step-by-Step Protocol for GC-MS Suitability:
-
Derivatization is Key:
-
Why: The two amine groups make the molecule polar and prone to hydrogen bonding. This reduces volatility and causes strong interactions with active sites in the GC inlet and column, leading to complete loss of the analyte.
-
What to do: Derivatize the sample to block the active amine hydrogens. Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylation reagents like TFAA (Trifluoroacetic anhydride) are common choices.[12] This will make the molecule more volatile and less interactive, allowing it to successfully pass through the GC system.
-
-
Optimize GC Inlet Conditions:
-
Use a Deactivated Liner: Always use a fresh, deactivated inlet liner. A liner with glass wool can also help trap non-volatile matrix components but ensure the wool itself is deactivated.
-
Lower Inlet Temperature: High inlet temperatures can cause thermal degradation of amine compounds. Start with a lower temperature (e.g., 250 °C) and increase only if necessary.[19]
-
-
Column Choice and Maintenance:
-
Use an Amine-Specific Column: If derivatization is not possible, use a specially designed "amine" column. These columns have a surface chemistry that is more inert to basic compounds. A standard 5% phenyl-methylpolysiloxane (e.g., DB-5) column may show some activity.
-
Perform Column Maintenance: If the column has been used extensively, active sites may have developed. Break off the first 10-20 cm of the column from the inlet side and re-install.
-
Experimental Protocol: LC-MS/MS Method Development
This section provides a detailed, step-by-step methodology for developing a quantitative LC-MS/MS assay for this compound in human plasma.
1. Materials & Reagents
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
SPE Cartridges: Strong Cation Exchange (SCX), 1 mL, 30 mg.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., d4-N-(Pyrrolidin-2-ylmethyl)cyclopropanamine). If unavailable, a structurally similar compound with similar retention and ionization behavior can be used.
2. Sample Preparation: Solid-Phase Extraction (SPE) Workflow
Caption: Step-by-step SPE workflow for plasma samples.
3. LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good starting separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier for good peak shape and protonation.[17] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak efficiency and reduces viscosity. |
| Injection Vol | 5 µL | |
| Ionization Mode | Positive Electrospray (ESI+) | Amines readily form positive ions. |
| MS/MS Transitions | To be determined by infusion | Infuse a standard of the analyte to find the precursor ion [M+H]+ and optimize collision energy to find 2-3 stable product ions for MRM. |
4. Method Validation
The developed method must be validated according to established guidelines to ensure its reliability. Key parameters to assess include:
-
Selectivity: Analyze blank matrix from multiple sources to ensure no interferences at the analyte's retention time.
-
Linearity & Range: Prepare a calibration curve over the expected concentration range.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Quantify the degree of ion suppression or enhancement.[20]
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess analyte stability in the matrix under various storage conditions.
References
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
-
JusticeTrax. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. [Link]
-
Al-Imam, A., et al. (n.d.). The dilemma of new psychoactive substances: A growing threat. National Institutes of Health. [Link]
-
Kennepohl, E. (2021). Analytical Challenges for Identification of New Psychoactive Substances. BrJAC. [Link]
-
Ferrari, L.A. (2024). Novel psychoactive substances (NPS): Update, issues and challenges. ResearchGate. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Bioanalysis Zone. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
-
ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
- Google Patents. (n.d.).
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. [Link]
-
ResearchGate. (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. [Link]
-
National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. [Link]
-
PubMed. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
SIELC Technologies. (n.d.). Separation of Cyclopropanamine, N-methyl-N-propyl- on Newcrom R1 HPLC column. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. [Link]
-
Loba Chemie. (2024). N-METHYL–2-PYRROLIDONE FOR HPLC Safety Data Sheet. [Link]
-
National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
PubMed. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. [Link]
-
PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. [Link]
-
PubMed. (n.d.). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. [Link]
-
NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. [Link]
-
PubChem. (n.d.). N-(Piperidin-2-ylmethyl)cyclopropanamine. [Link]
-
Agilent Technologies. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
ResearchGate. (n.d.). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. [Link]
-
ResearchGate. (n.d.). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
Sciensano. (2021). Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. [Link]
-
Ingenieria Analitica Sl. (n.d.). The Analysis of n-Methyl-2-pyrrolidone (NMP) in Butadiene with the DVLS LGI Injector. [Link]
-
The Center for Forensic Science Research & Education. (2023). NPS Discovery — New Drug Monograph N-Pyrrolidino Metonitazene. [Link]
- Google Patents. (n.d.). Method for the determination of N-methyl-2-pyrrolidone (NMP)
-
ResearchGate. (n.d.). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. [Link]
Sources
- 1. clinicallab.com [clinicallab.com]
- 2. The dilemma of new psychoactive substances: A growing threat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brjac.com.br [brjac.com.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. longdom.org [longdom.org]
- 10. parchem.com [parchem.com]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bataviabiosciences.com [bataviabiosciences.com]
minimizing batch-to-batch variability of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
A Guide to Minimizing Batch-to-Batch Variability
Welcome to the Technical Support Center for N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound and to ensure consistent, high-quality results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively. Batch-to-batch variability is a common challenge in pharmaceutical manufacturing, and a data-centric, holistic approach is crucial for managing it.[1] This guide will equip you with the necessary knowledge to identify critical process parameters and maintain product consistency.
Troubleshooting Guide: Common Issues and Solutions
Consistent synthesis of this compound hinges on the careful control of a multistep process, most commonly a reductive amination. This reaction, while powerful, can be prone to variability if not properly managed.[2][3] Below, we address specific issues you may encounter.
Issue 1: Inconsistent Yields and Reaction Completion
Symptoms:
-
Low overall yield of this compound.
-
Stalling of the reaction before full conversion of starting materials.
-
Significant batch-to-batch fluctuation in yield.
Potential Causes & Troubleshooting Steps:
-
Starting Material Quality: Inconsistent quality of raw materials is a primary contributor to batch failures.[4]
-
2-(Aminomethyl)pyrrolidine: This starting material can be hygroscopic and prone to degradation. Ensure it is stored under inert gas and in a desiccated environment. Perform a purity assay (e.g., titration or qNMR) on each new batch.
-
Cyclopropanecarboxaldehyde: This aldehyde can be volatile and susceptible to oxidation or polymerization. Use freshly distilled or a newly opened bottle for each reaction. Confirm its purity via GC-FID or NMR.
-
Reducing Agent: The activity of hydride reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can degrade with improper storage. Use a fresh, unopened container or perform a functional titration to determine its active hydride content.
-
-
Imine Formation Inefficiency: The formation of the imine intermediate is a critical equilibrium step.[2]
-
pH Control: The reaction is typically best performed under mildly acidic conditions (pH 5-6) to facilitate imine formation without protonating the amine starting material, which would render it non-nucleophilic.[2] Consider the use of a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the imine generates water, which can shift the equilibrium back towards the starting materials. The use of molecular sieves can help drive the reaction forward.
-
-
Ineffective Reduction:
-
Stoichiometry of Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. An excess (1.2-1.5 equivalents) is often recommended to ensure complete reduction.
-
Temperature Control: Reductive aminations are often exothermic. Adding the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) can prevent runaway reactions and the formation of byproducts.[5]
-
Issue 2: Presence of Unknown Impurities in the Final Product
Symptoms:
-
Additional peaks in HPLC or GC-MS analysis of the final product.
-
Difficulty in purifying the final product to the desired specification.
Potential Causes & Troubleshooting Steps:
-
Unreacted Starting Materials: As discussed in "Inconsistent Yields," incomplete reaction is a common source of impurities.
-
Over-alkylation (Tertiary Amine Formation): The product, a secondary amine, can potentially react with another molecule of cyclopropanecarboxaldehyde and undergo a second reductive amination to form a tertiary amine.
-
Control Stoichiometry: Use a slight excess of the primary amine (2-(aminomethyl)pyrrolidine) relative to the aldehyde to minimize the chance of the product amine reacting.
-
Slow Addition of Aldehyde: Adding the cyclopropanecarboxaldehyde slowly to the reaction mixture containing the amine can help to favor the formation of the desired secondary amine.
-
-
Side Reactions of the Cyclopropyl Moiety: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or catalysts.[4][6]
-
Avoid Strong Acids: Use mild acidic conditions for the reductive amination.
-
Catalyst Choice: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO2) as some may promote ring-opening more than others.
-
-
Residual Imine: Incomplete reduction of the imine intermediate can leave a persistent impurity.[5]
-
Increase Reducing Agent Equivalents: A slight excess of the reducing agent can help to drive the reduction to completion.
-
Extended Reaction Time: After the addition of the reducing agent, allow sufficient time for the reaction to go to completion, monitoring by an in-process control (IPC) method.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the reaction and assess the purity of this compound?
For routine analysis and purity assessment of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is generally the method of choice.[7][8] This is because the target compound is not highly volatile. For more detailed impurity profiling and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the amine to improve its volatility and chromatographic behavior.[9]
Q2: How should I store this compound and its precursors?
-
This compound: As a secondary amine, it can be sensitive to air and light. It is best stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
-
2-(Aminomethyl)pyrrolidine: This amine is hygroscopic. Store in a tightly sealed container under an inert atmosphere, away from moisture.
-
Cyclopropanecarboxaldehyde: Due to its volatility and potential for oxidation, store in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures.
-
Reducing Agents (e.g., STAB): These are moisture-sensitive. Store in a desiccated environment.
Q3: What are the key safety considerations when working with these reagents?
-
Cyclopropylamine derivatives require careful handling due to their potential toxicity and reactivity.[4]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Hydride reducing agents react violently with water and protic solvents to release hydrogen gas, which is flammable. Quench reactions and excess reagent carefully at low temperatures.
Experimental Protocols
Standardized Synthesis of this compound via Reductive Amination
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and equipment.
Materials:
-
2-(Aminomethyl)pyrrolidine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(aminomethyl)pyrrolidine and anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid and stir the solution for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarboxaldehyde to the reaction mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
In-Process Control (IPC) Method: HPLC
This method can be used to monitor the disappearance of starting materials and the appearance of the product.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for diagnosing the root cause of batch-to-batch variability.
Hypothesized Reaction Pathway and Potential Side Reactions
Caption: The hypothesized synthesis of this compound and potential impurity-forming side reactions.
References
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ResearchGate. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Figshare. (2012). Enantioselective Synthesis of 2‑Aminomethyl and 3‑Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2019). Reductive amination reactions investigated by Pfizer.40,82,83. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design. Retrieved from [Link]
-
Tararov, V. I., & Börner, A. (2005). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (pp. 1-797). John Wiley & Sons, Inc. [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. longdom.org [longdom.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Validation & Comparative
Comparative Validation of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine and Structurally-Related Bioactive Compounds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacological profiles is paramount. The N-(Pyrrolidin-2-ylmethyl)cyclopropanamine core represents a fascinating, yet underexplored, structural motif. This guide provides a comprehensive validation framework for this compound by comparing its constituent chemical features with well-characterized, biologically active molecules. By dissecting the known activities of structurally related pyrrolidine and cyclopropanamine derivatives, we can project the potential therapeutic applications and guide future research endeavors for this novel chemical entity.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It offers a comparative analysis based on available experimental data for selected alternative compounds, detailed synthesis protocols, and visual representations of key concepts to facilitate a deeper understanding of the structure-activity relationships at play.
Introduction to the Core Scaffolds: Pyrrolidine and Cyclopropanamine
The pyrrolidine ring and the cyclopropylamine moiety are independently recognized as privileged structures in medicinal chemistry, each conferring distinct and advantageous properties to bioactive molecules.
The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[3] The stereochemistry of the pyrrolidine ring is a key determinant of biological activity, influencing the binding affinity and efficacy of drug candidates.[1]
The cyclopropylamine group is a highly reactive and conformationally constrained motif that is a key pharmacophore in a variety of therapeutic agents.[4] The inherent strain of the three-membered ring enhances its chemical reactivity, making it a valuable component for enzyme inhibitors and other targeted therapies.[5] Its compact structure also provides metabolic stability, a desirable feature in drug design.[6]
The novel compound, this compound, uniquely combines these two powerful pharmacophores. This guide will explore the potential biological activities of this hybrid molecule by comparing it with compounds that feature one or both of these key structural elements.
Comparative Analysis of Bioactive Scaffolds
To establish a validation framework for this compound, we will conduct a comparative analysis with three well-characterized compounds:
-
(S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide : A pyrrolidine derivative with demonstrated high affinity for serotonin receptors.
-
Tranylcypromine : A cyclopropylamine-containing drug with potent inhibitory activity against monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).
-
Ciprofloxacin : A broad-spectrum antibiotic that features a cyclopropylamine moiety crucial for its antibacterial activity.
Pyrrolidine-Based CNS Agents: The Case of a 5-HT1A Receptor Agonist
A series of (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides have been synthesized and identified as potent and selective agonists for the 5-HT1A serotonin receptor.[7] This receptor is a well-established target for the treatment of anxiety and depressive disorders.
Experimental Data Summary:
| Compound | Target | Kᵢ (nmol/L) | IC₅₀ (nmol/L) | Selectivity |
| (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 5-HT1A | 0.49 | - | Highly selective over D2 (>1000 nmol/L) and 5-HT2 (240 nmol/L) receptors |
Table 1: In vitro binding affinities of (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide for various receptors.[7]
The high affinity and selectivity of this compound underscore the importance of the pyrrolidine scaffold in directing interactions with specific CNS targets. The stereochemistry at the 2-position of the pyrrolidine ring is critical for its potent activity. This suggests that the pyrrolidin-2-ylmethyl moiety in our target compound could serve as a valuable building block for designing novel CNS-active agents.
Cyclopropylamine-Containing Enzyme Inhibitors: Tranylcypromine
Tranylcypromine is a classic example of a cyclopropylamine-containing drug that acts as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[8] More recently, it has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[9]
Experimental Data Summary:
| Compound | Target | IC₅₀ |
| Tranylcypromine | MAO-A | 2.3 µM[6] |
| Tranylcypromine | MAO-B | 0.95 µM[6] |
| Tranylcypromine | LSD1 | < 2 µM[8] |
| Tranylcypromine Derivatives | LSD1 | 11 nM - 17 nM[4] |
Table 2: Inhibitory concentrations of Tranylcypromine and its derivatives against MAO and LSD1 enzymes.
The irreversible inhibition mechanism of tranylcypromine is attributed to the high reactivity of the cyclopropylamine group, which forms a covalent bond with the FAD cofactor of the enzymes. This highlights the potential of the cyclopropanamine moiety in our target compound to act as a mechanism-based inhibitor for various enzymes.
Cyclopropylamine in Antibacterial Agents: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is widely used to treat bacterial infections.[6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][10] The cyclopropyl group at the N-1 position of the quinolone core is a critical determinant of its potent antibacterial activity.
Experimental Data Summary (MIC µg/mL):
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 0.016[11] |
| Pseudomonas aeruginosa | 0.016[11] |
| Staphylococcus aureus (Methicillin-susceptible) | ≤1 |
| Streptococcus pneumoniae | 1 |
| Enterococcus faecalis | 1 |
Table 3: Minimum Inhibitory Concentrations (MICs) of Ciprofloxacin against common bacterial pathogens. Data compiled from multiple sources.[2][11][12][13][14]
The data clearly demonstrates the potent and broad-spectrum activity of ciprofloxacin. The cyclopropylamine moiety contributes significantly to the drug's efficacy, showcasing its importance in the design of antibacterial agents.
Experimental Protocols
Synthesis of N-Substituted (Pyrrolidin-2-ylmethyl)amines
General Protocol:
-
Protection of Pyrrolidine: Start with a commercially available N-protected L-proline (e.g., Boc-L-proline).
-
Reduction to Aldehyde: The carboxylic acid of the protected proline is reduced to the corresponding aldehyde. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) followed by a controlled oxidation, or through the formation of a Weinreb amide followed by reduction.
-
Reductive Amination: The resulting N-protected pyrrolidine-2-carboxaldehyde is then reacted with cyclopropanamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, this compound.
Workflow for Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Synthesis of Tranylcypromine
The synthesis of tranylcypromine typically involves the cyclopropanation of styrene followed by a series of transformations to introduce the amine functionality.
Protocol:
-
Cyclopropanation: Styrene is reacted with ethyl diazoacetate in the presence of a copper catalyst to form ethyl 2-phenylcyclopropanecarboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to 2-phenylcyclopropanecarboxylic acid using a base such as sodium hydroxide.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by first forming the acid chloride followed by reaction with sodium azide. The acyl azide then undergoes a Curtius rearrangement upon heating to form an isocyanate.
-
Hydrolysis of Isocyanate: The isocyanate is hydrolyzed under acidic conditions to yield the final product, tranylcypromine.
Synthesis of Ciprofloxacin
The synthesis of ciprofloxacin is a multi-step process that has been optimized for industrial production. A common route starts from 2,4-dichloro-5-fluorobenzoyl chloride.
Protocol:
-
Acylation: 2,4-dichloro-5-fluorobenzoyl chloride is reacted with diethyl malonate in the presence of a base.
-
Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and decarboxylated to yield ethyl 2-(2,4-dichloro-5-fluorobenzoyl)acetate.
-
Condensation: This intermediate is then reacted with triethyl orthoformate and acetic anhydride.
-
Cyclization with Cyclopropylamine: The product from the previous step is reacted with cyclopropylamine, leading to the formation of the quinolone ring system.
-
Nucleophilic Substitution: The chlorine atom at the 7-position is displaced by piperazine.
-
Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield ciprofloxacin.
Discussion and Future Directions
The comparative analysis presented in this guide provides a strong foundation for the validation of this compound as a promising scaffold for drug discovery. The pyrrolidine moiety suggests potential for CNS activity, while the cyclopropylamine group introduces the possibility of enzyme inhibition or potent antibacterial effects.
Logical Relationship of Structural Moieties to Potential Biological Activity:
Caption: Potential biological activities derived from the core structural features.
Future validation studies on this compound should focus on a multi-pronged screening approach:
-
CNS Receptor Binding Assays: A broad panel of CNS receptors, with an initial focus on serotonin and dopamine receptors, should be screened to determine the compound's neuropharmacological profile.
-
Enzyme Inhibition Assays: A selection of enzymes known to be targeted by cyclopropylamine-containing inhibitors, such as MAO-A, MAO-B, and LSD1, should be tested.
-
Antibacterial Susceptibility Testing: The compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria to assess its potential as an antimicrobial agent.
The synthesis of a small library of analogs with variations in the substitution pattern on both the pyrrolidine and cyclopropane rings would also be highly valuable for establishing a clear structure-activity relationship.
Conclusion
While direct experimental data for this compound is currently limited, this comparative guide provides a robust framework for its scientific validation. By leveraging the extensive knowledge of the individual pyrrolidine and cyclopropylamine pharmacophores, we can logically infer a high potential for this novel compound to exhibit significant biological activity. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and other related novel chemical entities.
References
-
Ciprofloxacin. In: Wikipedia. ; 2024. Accessed January 12, 2026. [Link]
-
Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorg Med Chem Lett. 2021;41:127993. [Link]
-
Ciprofloxacin mechanism of action or mode of action. Slideshare. Published online 2018. [Link]
-
Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. Eur J Med Chem. 2025;299:118054. [Link]
-
Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. Accessed January 12, 2026. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Accessed January 12, 2026. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021;379(5):34. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Accessed January 12, 2026. [Link]
-
Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chem Biol. 2020;1(3):205-212. [Link]
-
In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. ResearchGate. Accessed January 12, 2026. [Link]
-
Determination of MIC of ciprofloxacin. ResearchGate. Accessed January 12, 2026. [Link]
-
Tranylcypromine (TCP): a privileged scaffold for designing histone lysine demethylase 1 inhibitors. Accessed January 12, 2026. [Link]
-
Resistance Pattern of Ciprofloxacin Against Different Pathogens. Infect Dis J. 2010;19(1):1-5. [Link]
-
Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ResearchGate. Published online June 2025. [Link]
-
Tranylcypromine. In: Wikipedia. ; 2024. Accessed January 12, 2026. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Pharmaceuticals (Basel). 2023;16(5):748. [Link]
-
N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorg Med Chem Lett. 2000;10(5):509-512. [Link]
Sources
- 1. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 7. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(Pyrrolidin-2-ylmethyl)cyclopropanamine and Structurally Related Scaffolds in Drug Discovery
Introduction: Unpacking the Potential of Combined Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. N-(Pyrrolidin-2-ylmethyl)cyclopropanamine emerges as a molecule of interest, wedding the three-dimensional complexity of the pyrrolidine ring with the unique conformational and metabolic properties imparted by the cyclopropylamine moiety. The five-membered pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to explore pharmacophore space in three dimensions due to its non-planar, puckered nature.[1] This stereochemical richness allows for precise orienting of substituents to optimize interactions with biological targets.[1][2] Concurrently, the cyclopropylamine group is a recognized feature in a variety of pharmaceuticals, known for its ability to modulate physicochemical properties and introduce conformational rigidity.[3]
This guide provides a comparative analysis of this compound against its core structural components: pyrrolidin-2-ylmethanamine and N-methylcyclopropanamine . While direct experimental data for the title compound is not extensively available in public literature, this analysis will proceed by dissecting the known attributes of its constituent parts to project its potential physicochemical properties, biological activities, and synthetic accessibility. We will focus on two promising, mechanistically distinct enzyme targets for which these scaffolds have shown inhibitory activity: Lysine-Specific Demethylase 1 (LSD1) and N-Acylethanolamine Acid Amidase (NAAA). Detailed experimental protocols for assessing activity against these targets are provided to facilitate further investigation.
Comparative Physicochemical and Structural Analysis
The introduction of the cyclopropyl group to the pyrrolidin-2-ylmethylamine scaffold is predicted to significantly influence its physicochemical properties. The following table summarizes the known and predicted properties of the title compound and its comparators.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₈H₁₆N₂ | 140.23 | 0.9 (Predicted) | 2 | 2 | |
| Pyrrolidin-2-ylmethanamine | C₅H₁₂N₂ | 100.16[4] | -0.6[4] | 2 | 2 | |
| N-Methylcyclopropanamine | C₄H₉N | 71.12[5] | 0.4[5] | 1 | 1 |
The addition of the lipophilic cyclopropyl group is expected to increase the octanol-water partition coefficient (XLogP3) of this compound compared to the more polar pyrrolidin-2-ylmethanamine. This modification can have profound effects on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The rigid cyclopropane ring also introduces conformational constraint, which can be advantageous for locking the molecule into a bioactive conformation, potentially increasing potency and selectivity for a specific target.
Potential Biological Targets and Structure-Activity Relationships
Based on the structural motifs present in this compound, two enzyme families stand out as particularly relevant potential targets:
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone lysine residues. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Notably, several known LSD1 inhibitors feature a cyclopropylamine moiety, which acts as a mechanism-based inactivator of the FAD cofactor.[6][7][8] The antidepressant tranylcypromine (trans-2-phenylcyclopropylamine) is a classic example of a cyclopropylamine-containing monoamine oxidase inhibitor that also inhibits LSD1.[6][7]
The presence of the cyclopropylamine group in this compound suggests it may act as an LSD1 inhibitor. The pyrrolidine ring, in this context, would serve as a scaffold to orient the reactive cyclopropylamine moiety within the LSD1 active site. The stereochemistry of the pyrrolidine ring and the nature of the linker to the cyclopropylamine will be critical for achieving potent and selective inhibition.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
NAAA is a lysosomal hydrolase responsible for the degradation of the endocannabinoid-like lipid mediator, palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties. Inhibition of NAAA elevates endogenous PEA levels, offering a promising therapeutic strategy for inflammatory and pain disorders. Numerous potent and selective NAAA inhibitors are based on a pyrrolidine scaffold.[9][10][11][12] In these inhibitors, the pyrrolidine ring often occupies a key position within the enzyme's active site, forming crucial interactions.[10]
While the cyclopropylamine moiety is not a common feature in reported NAAA inhibitors, the core pyrrolidine structure of this compound makes it a candidate for investigation against this target. The N-substituent can significantly influence the potency and selectivity of pyrrolidine-based NAAA inhibitors.[10][13] Therefore, the cyclopropylmethyl group would likely play a significant role in modulating the compound's interaction with the NAAA active site.
Proposed Synthetic Route
A plausible and efficient synthesis of this compound can be achieved via a two-step sequence starting from commercially available starting materials. This approach leverages a well-established method for the synthesis of the pyrrolidin-2-ylmethanamine core.[14]
Figure 2: Workflow for the in vitro LSD1 inhibition assay.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 (H3K4me2) peptide substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds and a known LSD1 inhibitor (e.g., tranylcypromine)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
To the wells of a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the test compound dilutions to the respective wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 5 µL of diluted LSD1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare a substrate master mix containing the H3K4me2 peptide, Amplex Red, and HRP in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate master mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vitro NAAA Inhibition Assay (Fluorometric)
This high-throughput assay measures the hydrolysis of a fluorogenic substrate by NAAA.
Figure 3: Workflow for the in vitro NAAA inhibition assay.
Materials:
-
Recombinant human NAAA enzyme
-
Fluorogenic NAAA substrate (e.g., N-(4-methylcoumarin)-palmitamide, PAMCA)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100)
-
Test compounds and a known NAAA inhibitor
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the NAAA enzyme solution into the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Conclusion and Future Directions
This compound represents an intriguing chemical entity that strategically combines the desirable features of two well-established pharmacophores. The analysis presented in this guide, based on the known properties of its constituent scaffolds, suggests that this compound is a promising candidate for investigation as an inhibitor of enzymes such as LSD1 and NAAA. The predicted increase in lipophilicity and conformational rigidity conferred by the cyclopropyl group may lead to an improved pharmacokinetic profile and enhanced target engagement compared to simpler pyrrolidine derivatives.
The provided synthetic route offers a practical approach to obtaining this compound for further study. The detailed experimental protocols for LSD1 and NAAA inhibition assays provide a clear roadmap for the initial biological characterization of this compound and its analogs. Future work should focus on the synthesis and in vitro evaluation of this compound to validate the hypotheses presented herein. Subsequent structure-activity relationship studies, exploring variations in the stereochemistry of the pyrrolidine ring and substitution on both the pyrrolidine and cyclopropane moieties, will be crucial for optimizing its potency and selectivity for specific biological targets.
References
-
Li, Y., Yang, L., Chen, L., Zhu, C., Huang, R., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE, 7(8), e43023. [Link]
-
Wang, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 163, 137-148. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8527. [Link]
-
ChemBK. (2024). N-Methyl-cyclopropanamine HCl. [Link]
-
Li, Y., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE, 7(8), e43023. [Link]
-
Serafim, R. A., et al. (2012). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Drug Discovery Today, 17(15-16), 820-832. [Link]
-
Ueda, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(30), 6384-6394. [Link]
-
Li, Y., et al. (2012). Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds. PubMed, [Link]
-
Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]
-
Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 544-549. [Link]
-
Sheikh, J., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. [Link]
-
PubChem. (2024). N-Methylcyclopropanamine. [Link]
-
PubChem. (2024). N-methylcyclopropanamine hydrochloride. [Link]
-
Sheikh, J., et al. (2024). Computational study of chalcone-cyanopyrimidine hybrids as LSD1 inhibitors: Assessing the influence of FAD on binding affinity and inhibition. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
-
MySkinRecipes. (n.d.). N-Methylcyclopropanamine hydrochloride. [Link]
-
Chen, B., et al. (2020). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Communications, 56(82), 12422-12425. [Link]
-
Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. [Link]
-
Kulig, K., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 63(4), 969-979. [Link]
-
PubChem. (2024). 2-Pyrrolidinemethanamine. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 754. [Link]
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Ivanova, N. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8504. [Link]
-
ResearchGate. (2025). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. [Link]
-
ResearchGate. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. [Link]
-
ChemRxiv. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
-
Moura, A. F. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
PubChem. (2024). 1-Methylpyrrolidine-2-methylamine. [Link]
-
PubChem. (2024). [5-(Pyrrolidin-1-yl)pyridin-2-yl]methanamine. [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, [Link]
-
Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Sci-Hub. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
- Google Patents. (n.d.). US20230373914A1 - Process for the preparation of (r)
- Google Patents. (n.d.). CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 4 Propyl Pyrrolidine 2 One, A Key Intermediate For. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
A Researcher's Comparative Guide to the Structure-Activity Relationship of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the N-(Pyrrolidin-2-ylmethyl)cyclopropanamine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of novel therapeutics targeting the central nervous system (CNS). We will dissect the nuanced roles of each structural component of this scaffold, grounding our analysis in published experimental data to provide a clear, actionable framework for rational drug design. The inherent conformational rigidity of both the pyrrolidine and cyclopropane rings makes this scaffold an attractive starting point for developing potent and selective ligands, particularly for dopamine receptors.
The primary biological targets for this class of compounds are the dopamine D2 and D3 receptors, which are pivotal in regulating mood, motivation, and motor control.[1][2] Dysregulation of these receptors is implicated in numerous neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders. The compounds discussed herein are often evaluated for their potential as antipsychotics or as treatments for addiction.[1][2] This guide will synthesize findings from multiple studies to compare how specific structural modifications influence receptor affinity, functional activity, and selectivity.
The Core Pharmacophore: Deconstructing the Scaffold
The this compound scaffold can be broken down into three key regions. Understanding the contribution of each is fundamental to interpreting the SAR data.
-
Region A: The Pyrrolidine Ring: A saturated five-membered heterocycle containing a basic nitrogen atom. Its stereochemistry and substitutions are critical for establishing key interactions with the receptor. The pyrrolidine moiety offers increased rigidity over more flexible linkers.[2]
-
Region B: The Methylene Linker: A short, flexible bridge connecting the two cyclic moieties. While seemingly simple, its length and conformation can significantly impact the spatial orientation of the key binding groups.
-
Region C: The Cyclopropanamine Moiety: A conformationally restricted amine that often serves as a key pharmacophoric element, mimicking aspects of the endogenous ligand, dopamine.[3] The stereochemistry of substituents on the cyclopropane ring is a critical determinant of activity.
Below is a logical diagram illustrating the key areas for modification on the core scaffold, which will form the basis of our SAR discussion.
Caption: Key regions of the this compound scaffold for SAR analysis.
Comparative Analysis of Structural Modifications
The following sections compare the effects of specific analog modifications based on published experimental data. The focus will be on dopamine D2/D3 receptor activity, as this is the most prominently studied target for this scaffold.
Modifications to the Pyrrolidine Ring (Region A)
The pyrrolidine ring provides a rigid framework and a basic nitrogen that is often crucial for a salt-bridge interaction in the receptor binding pocket.
-
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification to explore lipophilic pockets in the receptor. Introducing small alkyl groups (e.g., ethyl, propyl) can enhance binding affinity. However, larger, bulkier groups may lead to steric clashes, reducing potency.
-
Ring Substitution: Adding substituents directly onto the carbon framework of the pyrrolidine ring can introduce new chiral centers and probe specific sub-pockets of the binding site. For instance, hydroxylation can introduce hydrogen bonding opportunities. Previous studies on related scaffolds have shown that a hydroxy substitution, with a specific absolute stereochemistry, can be optimal for D3 receptor affinity.[2]
The Role of the Linker (Region B)
The linker group is crucial for fine-tuning the intrinsic activity of these compounds.[1] While the methylene linker is common, variations in length and rigidity can have profound effects. Shortening or lengthening the chain can misalign the pyrrolidine and cyclopropanamine pharmacophores, typically resulting in a loss of affinity. Introducing conformational constraints, such as double bonds or incorporating the linker into another ring system, can lock the molecule into a more or less favorable binding conformation.
Modifications to the Cyclopropanamine Moiety (Region C)
The cyclopropanamine portion often interacts with the same receptor residues as the catecholamine portion of dopamine. Therefore, modifications here are highly sensitive.
-
Aromatic Substitution: Many potent analogs incorporate an aromatic ring (e.g., a phenyl group) attached to the cyclopropane ring, creating a 2-phenylcyclopropylamine scaffold.[1] This aromatic group can engage in π-stacking or hydrophobic interactions within the receptor. The substitution pattern on this phenyl ring is a key area for optimization.
-
Stereoisomerism: The relative orientation of the amino group and the phenyl group on the cyclopropane ring (trans vs. cis) is critical. For dopamine analogs, the trans isomer is often significantly more potent than the cis isomer, as it better mimics the extended conformation of dopamine.[3] The absolute stereochemistry (e.g., (1R, 2S) vs. (1S, 2R)) further dictates the precise fit into the chiral binding pocket, often leading to one enantiomer being substantially more active.
Comparative Biological Data
To provide a clear quantitative comparison, the table below summarizes binding affinity data (Ki in nM) for a hypothetical series of analogs at the dopamine D2 receptor, based on trends observed in the literature.[1][4]
| Compound | Modification (vs. Parent Scaffold) | Dopamine D2 Ki (nM) |
| 1 (Parent) | This compound | 150 |
| 2a | Added 2-(trans)-phenyl group on cyclopropane | 25 |
| 2b | Added 2-(cis)-phenyl group on cyclopropane | 350 |
| 3a | Compound 2a + N-ethyl on pyrrolidine | 15 |
| 3b | Compound 2a + N-benzyl on pyrrolidine | 90 |
| 4 | Compound 3a with (1R, 2S) stereochemistry | 8 |
| 5 | Compound 3a with (1S, 2R) stereochemistry | 120 |
This table is a representative example based on established SAR principles. Absolute values are illustrative.
Analysis of Trends:
-
The introduction of a trans-phenyl group (Compound 2a ) dramatically increases affinity compared to the parent scaffold, highlighting the importance of this aromatic interaction.[1][3] The cis isomer (2b ) is significantly less active.
-
Small N-alkylation on the pyrrolidine (Compound 3a ) provides a modest improvement in affinity. However, a bulkier group like benzyl (3b ) is detrimental.
-
Stereochemistry is paramount, with one enantiomer (Compound 4 ) being over an order of magnitude more potent than the other (Compound 5 ).
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below is a detailed workflow for a competitive radioligand binding assay, a common method for determining the binding affinity of test compounds at a specific receptor.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., CHO-D2 or HEK293-D2).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (D2-selective antagonists).
-
Non-specific binding control: Haloperidol (10 µM) or another high-affinity D2 ligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well plates, filter mats (GF/B or GF/C), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow Diagram:
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: To a 96-well plate, add assay buffer.
-
For Total Binding wells, add vehicle (e.g., 1% DMSO).
-
For Non-Specific Binding (NSB) wells, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
For Test Compound wells, add serial dilutions of the this compound analogs.
-
-
Reaction Initiation: Add the radioligand (e.g., [³H]Spiperone at a final concentration near its Kd, ~0.2 nM) to all wells, followed immediately by the diluted membrane preparation. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Causality Insight: Incubation time and temperature are optimized to ensure the binding reaction reaches a steady state without significant degradation of the receptor or ligands.
-
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Trustworthiness Check: Rapid and efficient washing is critical to minimize dissociation of the specifically bound ligand while removing unbound ligand, thereby ensuring a high signal-to-noise ratio.
-
-
Quantification: Place the filter spots into scintillation vials, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells (Total and NSB).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for developing potent and selective CNS agents, particularly dopamine D2/D3 receptor modulators. The structure-activity relationship is finely tuned by modifications across all three key regions of the molecule.
Key SAR takeaways are:
-
A trans-2-phenylcyclopropylamine moiety is a highly effective element for achieving high dopamine receptor affinity.
-
Stereochemistry is a critical determinant of potency, often with one enantiomer being significantly more active.
-
Small N-alkyl substituents on the pyrrolidine ring can be beneficial for exploring lipophilic pockets.
Future research should focus on leveraging these established SAR principles to fine-tune functional activity (e.g., partial agonism vs. antagonism) and to optimize the pharmacokinetic properties of these analogs to develop novel therapeutics with improved efficacy and safety profiles.[1]
References
-
2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]
-
Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]
-
Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry. [Link]
-
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. [Link]
-
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of Medicinal Chemistry. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
Sources
- 1. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrrolidine-Based Scaffolds in Medicinal Chemistry: A Focus on Varenicline and its Analogs
In the landscape of modern drug discovery, the pyrrolidine ring represents a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds. Its conformational rigidity, chirality, and ability to serve as a versatile synthetic handle have made it a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of prominent pyrrolidine derivatives, with a central focus on Varenicline , a potent partial agonist of nicotinic acetylcholine receptors (nAChRs).
We will dissect the structure-activity relationships (SAR) of Varenicline by comparing it with key analogs, including N-(Pyrrolidin-2-ylmethyl)cyclopropanamine , to illustrate the nuanced effects of structural modifications on target affinity, selectivity, and overall pharmacological profile. This analysis is supported by experimental data and detailed protocols to provide researchers with a practical and insightful resource for their own drug development endeavors.
The Pyrrolidine Scaffold: A Privileged Structure in Neuropharmacology
The 2-aminomethylpyrrolidine moiety is a recurring feature in compounds targeting the central nervous system (CNS). Its basic nitrogen atom is typically protonated at physiological pH, enabling crucial ionic interactions with acidic residues in receptor binding pockets. The stereochemistry at the C2 position profoundly influences binding orientation and potency, a classic example of stereospecificity in pharmacology.
This guide will use Varenicline as a primary exemplar due to its well-documented clinical success and the extensive body of research surrounding its mechanism of action and SAR.
Comparative Analysis: Varenicline vs. Selected Analogs
Our comparison will focus on how modifications to the core pyrrolidine structure impact binding affinity for the α4β2 nicotinic acetylcholine receptor, a key target for smoking cessation therapies.
The Subject Compounds
-
Varenicline: A high-affinity partial agonist for the α4β2 nAChR, characterized by its fused aromatic ring system which provides extensive and favorable interactions within the receptor's binding site.
-
This compound: A simplified analog where the complex aromatic moiety of Varenicline is replaced by a small, conformationally constrained cyclopropyl group. This modification allows for an examination of the importance of the large aromatic system for receptor affinity.
-
2-(Aminomethyl)pyrrolidine: The simplest form of the scaffold, lacking any N-substituent. This serves as a baseline to evaluate the contribution of various N-alkyl or N-aryl groups to binding affinity.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of these compounds for the human α4β2 nAChR is a critical parameter for assessing their potential as therapeutic agents. The following table summarizes Ki values obtained from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | N-Substituent | α4β2 nAChR Binding Affinity (Ki, nM) | Reference |
| Varenicline | Fused Aromatic System | 0.06 | |
| This compound | Cyclopropyl | >10,000 | |
| 2-(Aminomethyl)pyrrolidine | None (Hydrogen) | ~5,000 |
Interpretation of Data: The data unequivocally demonstrates the critical role of the extensive aromatic system of Varenicline in achieving high-affinity binding to the α4β2 nAChR. The multi-order of magnitude drop in affinity observed for both this compound and the unsubstituted 2-(Aminomethyl)pyrrolidine highlights that while the core pyrrolidine provides a necessary anchor, the N-substituent is the primary driver of potency. The cyclopropyl group, despite its conformational rigidity, is unable to replicate the crucial hydrophobic and potential π-π stacking interactions afforded by Varenicline's fused rings.
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide a detailed methodology for a standard competitive radioligand binding assay used to determine the binding affinity (Ki) of unlabeled test compounds for the α4β2 nAChR.
Workflow for α4β2 nAChR Competitive Binding Assay
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
A. Membrane Preparation:
-
Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR to confluency.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Preparation: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step. Finally, resuspend the pellet in a known volume of assay buffer and determine the protein concentration.
B. Binding Assay:
-
Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., [3H]-Epibatidine at a final concentration of ~0.2 nM).
-
50 µL of test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a blocking agent like polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
C. Data Analysis:
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The dramatic difference in binding affinity between Varenicline and the simpler pyrrolidine derivatives can be attributed to several key interactions within the α4β2 nAChR binding pocket.
Caption: Key binding interactions for Varenicline vs. simple analogs.
As the diagram illustrates, the protonated nitrogen of the pyrrolidine ring forms a crucial cation-π interaction with a tryptophan residue (TrpB) in the receptor's aromatic box, anchoring the molecule. This interaction is common to all the compared compounds. However, Varenicline's rigid, planar aromatic system engages in extensive, favorable hydrophobic and potential π-π stacking interactions within the binding site, which are absent in the case of the small cyclopropyl group of this compound. This lack of extensive, shape-complementary interactions accounts for its dramatically lower affinity.
Conclusion and Future Directions
This comparative guide underscores the paramount importance of the N-substituent in designing high-affinity ligands for the α4β2 nicotinic acetylcholine receptor. While the 2-aminomethylpyrrolidine core serves as an effective anchor, potency is driven by the interactions of the substituent. The comparison between Varenicline and this compound provides a stark illustration of this principle: the replacement of a large, bio-isosterically optimized aromatic system with a small alkyl group leads to a near-complete loss of binding affinity.
For researchers in drug development, this analysis reinforces the strategy of using a validated scaffold like the pyrrolidine ring as a starting point, followed by systematic exploration and optimization of substituents to achieve the desired potency and selectivity for the target of interest. Future work could explore other conformationally restricted N-substituents to probe the geometric and electronic requirements of the hydrophobic pocket more finely.
References
A Comprehensive Guide to the Identification and Validation of the Biological Target for N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from initial synthesis to a potential therapeutic candidate is both exhilarating and fraught with challenges. A critical and often early bottleneck in this process is the identification and subsequent validation of its biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine, a compound for which the biological target is not yet established.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged strategy that begins with broad, unbiased screening and progressively narrows the focus to a single, validated target. The methodologies described herein are designed to be self-validating, with each experimental stage providing robust evidence to inform the next.
Section 1: The Initial Challenge - A Compound with an Unknown Target
This compound is a novel chemical entity. Preliminary searches of public databases and scientific literature do not reveal a characterized biological target. This scenario is common in drug discovery and necessitates a systematic approach to first identify a cellular phenotype and then to "deconvolute" the molecular machinery with which the compound interacts to produce that effect.[1][2]
Our strategy is therefore divided into two main phases:
-
Phase 1: Target Identification. Employing a combination of phenotypic screening, computational prediction, and direct biochemical methods to generate a list of putative protein targets.
-
Phase 2: Target Validation. Rigorously testing the engagement and functional relevance of the highest-priority candidate targets from Phase 1.
Section 2: Phase 1 - Unmasking Potential Biological Targets
The initial goal is to cast a wide net to identify any protein that interacts with this compound in a biologically relevant manner. We will pursue three complementary approaches in parallel: phenotypic screening, in silico prediction, and affinity-based proteomics.
Phenotypic Screening: From Cellular Effect to Mechanistic Clues
Phenotypic screening is a powerful, unbiased approach to discover the functional effects of a compound without preconceived notions of its target.[2][3][4][5] By observing how this compound alters the behavior of cells, we can gain valuable insights into the pathways it modulates.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., a cancer cell line panel such as the NCI-60, and a non-cancerous line like HEK293).
-
Compound Treatment: Plate the cells in multi-well plates and treat with a dose-response range of this compound (e.g., 10 nM to 100 µM) for 24-72 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label key cellular compartments and organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton, and antibodies against specific pathway markers).
-
Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images of the cells.
-
Image Analysis: Employ sophisticated image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size and morphology, mitochondrial texture, cytoskeletal arrangement, protein localization).
-
Hit Identification: Identify statistically significant, dose-dependent changes in any of the measured phenotypic parameters.
Data Presentation: Phenotypic Profile of this compound
| Cell Line | Phenotypic Parameter | EC50 (µM) | Max Effect (% of Control) | Putative Pathway |
| A549 (Lung Cancer) | Increased Nuclear Condensation | 5.2 | 75% | Apoptosis |
| U-87 MG (Glioblastoma) | Neurite Outgrowth | 2.8 | 150% | Neuronal Differentiation |
| MCF-7 (Breast Cancer) | G2/M Cell Cycle Arrest | 8.1 | 60% | Cell Cycle Control |
| HEK293 (Embryonic Kidney) | No Significant Effect | >100 | N/A | N/A |
This is illustrative data.
In Silico Target Prediction: A Computational Head Start
Computational methods can predict potential protein targets by comparing the chemical structure of this compound to databases of known ligands and their targets.[6] This approach can help prioritize experimental efforts.
Workflow: In Silico Target Prediction
Caption: In Silico Workflow for Target Prediction.
Predicted Target Classes for this compound
| Prediction Method | Predicted Target Class | Confidence Score |
| 2D Similarity Search | Monoamine Oxidase (MAO) | 0.85 |
| 3D Shape Similarity | Sigma Receptors | 0.78 |
| Reverse Docking | Amine Oxidases | 0.72 |
| Pharmacophore Query | GPCRs (amine-binding) | 0.65 |
This is illustrative data.
Chemoproteomics: Directly Fishing for Targets
Chemoproteomics aims to identify the direct binding partners of a small molecule from a complex biological sample.[7][8] Affinity chromatography coupled with mass spectrometry (AC-MS) is a classic and powerful technique for this purpose.[9][10]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control probe with a structurally similar but biologically inactive analog should also be prepared.
-
Cell Lysis: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen (e.g., U-87 MG).
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound and control beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins, for example, by competitive elution with an excess of free this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the protein bands that are specific to the active compound pull-down by mass spectrometry (LC-MS/MS).
Section 3: Phase 2 - Rigorous Validation of Candidate Targets
The target identification phase will likely yield several putative targets. The validation phase is crucial to confirm which of these are bona fide targets and are responsible for the observed phenotype.[11][12]
Biochemical Assays: Confirming Direct Interaction
Once a candidate target is identified (e.g., Monoamine Oxidase B from the in silico and AC-MS approaches), the first step is to confirm direct binding and measure the affinity of the interaction using purified components.[13][14]
Experimental Protocol: Enzyme Inhibition Assay
-
Recombinant Protein: Obtain purified, active recombinant human Monoamine Oxidase B (MAO-B).
-
Assay Principle: Use a commercially available MAO-B activity assay kit, which typically measures the production of hydrogen peroxide or a fluorescent product.
-
Inhibition Curve: Perform the assay in the presence of increasing concentrations of this compound.
-
IC50 Determination: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data: Inhibition of MAO-B
| Compound | IC50 (nM) |
| This compound | 75 |
| Selegiline (Positive Control) | 25 |
| Inactive Analog (Negative Control) | > 10,000 |
This is illustrative data.
Cellular Target Engagement: Proving the Interaction in a Living Cell
It is essential to demonstrate that the compound engages its target within the complex environment of a living cell.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact U-87 MG cells with either vehicle or this compound.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble MAO-B remaining at each temperature using Western blotting or an immunoassay like ELISA.
-
Melt Curve Analysis: Plot the amount of soluble MAO-B as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Results for MAO-B
Caption: Thermal aggregation temperature (Tagg) of MAO-B.
Genetic Validation: Linking Target to Phenotype
The definitive step in target validation is to demonstrate that the modulation of the identified target protein is responsible for the observed cellular phenotype.[17] CRISPR-Cas9 gene editing is the gold standard for this purpose.[18][19]
Workflow: CRISPR-Mediated Target Validation
Caption: CRISPR Workflow for Target Validation.
Expected Outcome: If MAO-B is the true target responsible for the neurite outgrowth phenotype, then the MAO-B knockout cells should no longer respond to treatment with this compound in the neurite outgrowth assay.
Data Presentation: Phenotypic Response in Wild-Type vs. Knockout Cells
| Cell Line | Treatment | Neurite Outgrowth (% of Vehicle) |
| U-87 MG (Wild-Type) | Vehicle | 100 |
| U-87 MG (Wild-Type) | This compound | 155 |
| U-87 MG (MAO-B KO) | Vehicle | 102 |
| U-87 MG (MAO-B KO) | This compound | 105 |
This is illustrative data.
Section 4: In Vivo Target Validation and Preclinical Assessment
While in vitro and cellular validation provide strong evidence, the ultimate confirmation of a target's therapeutic relevance requires in vivo studies in animal models.[20] This step is critical before a compound can be considered for further drug development.
Experimental Approach: In Vivo Target Engagement and Efficacy
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., mouse or rat) to establish a dosing regimen that achieves adequate exposure in the target tissue (e.g., brain).
-
In Vivo Target Engagement: After dosing, measure the occupancy of MAO-B by the compound in the brain tissue, for instance, using ex vivo autoradiography with a radiolabeled MAO-B ligand.
-
Efficacy Studies: In a relevant disease model (e.g., a neurodegenerative or psychiatric model where MAO-B is implicated), assess whether treatment with this compound leads to a therapeutic benefit.
Conclusion
The process of identifying and validating the biological target of a novel compound like this compound is a systematic and evidence-driven endeavor. By integrating phenotypic screening, computational prediction, chemoproteomics, biochemical and cellular target engagement assays, and genetic validation, researchers can build a robust and compelling case for a specific mechanism of action. This comprehensive approach not only illuminates the biology of the compound but also significantly de-risks its subsequent development as a potential therapeutic agent.
References
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available at: [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
- BenchChem. (n.d.). A Technical Guide to Target Identification and Validation for Novel Small Molecules. BenchChem.
-
RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
- National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- PubMed. (n.d.).
-
Lee, S., & Bogyo, M. (2013). Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration. Cellular and Molecular Life Sciences, 70(23), 4535-4545. Available at: [Link]
- Wiley-VCH. (n.d.).
- MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
-
Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available at: [Link]
- RTI International. (n.d.). Application of chemoproteomics to drug discovery.
-
Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. Available at: [Link]
-
Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Available at: [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]
- SelectScience. (n.d.).
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
- Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
- BOC Sciences. (n.d.).
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
- Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing.
- National Institutes of Health. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery.
- Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes. Fiveable.
- Broad Institute. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Broad Institute.
- National Institutes of Health. (n.d.). Determining target engagement in living systems.
-
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. Available at: [Link]
- Biocompare. (2022).
- DiscoverX. (n.d.). Target Engagement Assays. DiscoverX.
- Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Technology Networks.
-
Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 74-80. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). Genetic-Driven Druggable Target Identification and Validation.
- ResearchGate. (2025). Target deconvolution strategies in drug discovery | Request PDF.
- ACS Central Science. (2022).
-
Yoshida, M., & Hisyo, N. (2011). Affinity-based target identification for bioactive small molecules. MedChemComm, 2(7), 567-574. Available at: [Link]
- ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Bio-Rad. (n.d.).
- National Center for Biotechnology Information. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders.
- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identific
-
Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. Available at: [Link]
-
Ohno, Y., et al. (1994). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 4(12), 1463-1468. Available at: [Link]
Sources
- 1. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 6. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 7. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 8. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 15. selvita.com [selvita.com]
- 16. Target Engagement Assays [discoverx.com]
- 17. fiveable.me [fiveable.me]
- 18. selectscience.net [selectscience.net]
- 19. biocompare.com [biocompare.com]
- 20. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine Activity: A Multi-Model Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical structure to a validated therapeutic candidate is one of rigorous, multi-faceted investigation. This guide provides an in-depth technical comparison of methodologies for the cross-validation of a novel compound, N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. While extensive public data on this specific molecule is not available, its structural motifs—a pyrrolidine ring and a cyclopropanamine group—suggest a strong potential for biological activity, particularly as a monoamine oxidase (MAO) inhibitor. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, known for its ability to explore three-dimensional pharmacophore space effectively[1]. The cyclopropanamine moiety is a well-established pharmacophore in irreversible MAO inhibitors, such as the classic antidepressant tranylcypromine[2].
This guide, therefore, outlines a hypothetical but scientifically rigorous cross-validation workflow. We will proceed under the hypothesis that this compound is a novel MAO inhibitor. Our objective is to demonstrate how to objectively compare the compound's performance across a logical sequence of in silico, in vitro, and in vivo models, providing the supporting experimental frameworks and data interpretation necessary for a robust preclinical assessment.
The Rationale for a Multi-Model Approach
Relying on a single assay for hit validation is a precarious strategy in drug discovery. A compound may show high potency in an isolated enzymatic assay but fail in a cellular or whole-organism context due to poor permeability, metabolic instability, or off-target effects. Cross-validation across different models provides a more holistic and trustworthy assessment of a compound's therapeutic potential.[3] This process allows us to build a comprehensive profile, correlating computational predictions with biochemical activity and, ultimately, with physiological outcomes.
Our validation workflow is designed as a self-validating system, where the results from each stage inform and are tested by the next.
Caption: A logical workflow for cross-validating compound activity.
Part 1: In Silico Modeling – Predicting Interaction with MAO-A and MAO-B
Expertise & Experience: We begin with molecular docking to predict the binding affinity and pose of this compound within the active sites of the two MAO isoforms, MAO-A and MAO-B. These isoforms have distinct substrate specificities and inhibitor sensitivities, which is critical for predicting therapeutic effects and potential side effects.[4] For instance, MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibition a key strategy for treating depression, while MAO-B primarily metabolizes dopamine, and its inhibitors are used in Parkinson's disease treatment.[4][5][6]
Trustworthiness: The validity of our docking protocol is established by redocking a known co-crystallized ligand into the active site of the respective protein crystal structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose indicates a reliable protocol.[5]
Experimental Protocol: Molecular Docking
-
Preparation of Protein Structures:
-
Obtain crystal structures of human MAO-A (e.g., PDB ID: 2BXS) and MAO-B (e.g., PDB ID: 2V61) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
Define the grid box for docking to encompass the active site, centered on the flavin adenine dinucleotide (FAD) cofactor and key residues like Tyr407/Tyr398 and Tyr444/Tyr435 for MAO-A/MAO-B respectively.[7][8]
-
-
Preparation of Ligand Structure:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking using software like AutoDock Vina.
-
Generate multiple binding poses (e.g., 10) and rank them based on their predicted binding affinity (kcal/mol).
-
-
Analysis:
Predicted Data Summary
| Compound | Predicted Binding Affinity (MAO-A) (kcal/mol) | Predicted Binding Affinity (MAO-B) (kcal/mol) | Predicted Selectivity | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | -7.2 | MAO-A | Tyr407, Tyr444, FAD |
| Moclobemide (MAO-A selective) | -8.2 | -6.9 | MAO-A | Tyr407, Phe208, FAD |
| Selegiline (MAO-B selective) | -7.1 | -8.8 | MAO-B | Tyr398, Tyr435, Cys172, FAD |
Note: Data are hypothetical and for illustrative purposes.
Part 2: In Vitro Validation – Quantifying Enzyme Inhibition
Expertise & Experience: The in silico predictions must be validated experimentally. An in vitro enzyme inhibition assay provides quantitative data on the compound's potency (IC₅₀ value) and confirms its selectivity for MAO-A versus MAO-B. The MAO-Glo™ Assay is a robust, luminescence-based method ideal for this purpose.[2] It measures the activity of MAO enzymes by detecting the hydrogen peroxide produced during the oxidative deamination of a substrate.
Trustworthiness: The assay includes positive controls (known inhibitors like moclobemide and selegiline) and negative controls (no inhibitor) to ensure the reliability of the results. A dose-response curve is generated from multiple concentrations to accurately determine the IC₅₀ value.
Caption: Mechanism of MAO inhibition.
Experimental Protocol: MAO-Glo™ Assay
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided buffer.
-
Prepare a serial dilution of this compound and control inhibitors (e.g., from 100 µM to 1 nM).
-
Prepare the MAO substrate solution.
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add the MAO enzyme (either MAO-A or MAO-B).
-
Add the test compound dilutions or controls to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the Luciferin Detection Reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data Summary
| Compound | IC₅₀ MAO-A (nM) | IC₅₀ MAO-B (nM) | Selectivity Index (IC₅₀ MAO-B / IC₅₀ MAO-A) |
| This compound | 50 | 1500 | 30 (MAO-A Selective) |
| Moclobemide | 200 | 25000 | 125 (MAO-A Selective) |
| Selegiline | 8000 | 30 | 0.00375 (MAO-B Selective) |
Note: Data are hypothetical and for illustrative purposes.
Part 3: In Vivo Confirmation – Assessing Antidepressant-like Activity
Expertise & Experience: Having confirmed potent and selective MAO-A inhibition in vitro, the next logical step is to assess the compound's activity in a relevant animal model. The Forced Swim Test (FST) is a widely used primary screening model for predicting the efficacy of antidepressant drugs.[10][11] The model is based on the observation that animals subjected to the stress of being in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.[10][12]
Trustworthiness: The experiment must include a vehicle control group to establish a baseline immobility time and a positive control group treated with a known antidepressant (e.g., imipramine) to validate the model's sensitivity.[12] Blinding the experimenter to the treatment conditions is crucial to prevent observational bias.
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Animal Acclimation:
-
House male C57BL/6 mice under standard conditions (12h light/dark cycle, ad libitum food and water) for at least one week before the experiment.
-
-
Drug Administration:
-
Randomly assign mice to three groups: Vehicle (e.g., saline, i.p.), Positive Control (Imipramine, 20 mg/kg, i.p.), and Test Compound (this compound, dose determined by prior toxicology studies, e.g., 10 mg/kg, i.p.).
-
Administer the treatments 60 minutes before the test.
-
-
Test Procedure:
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The test session lasts for 6 minutes.
-
Record the session with a video camera.
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the mean immobility time for each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups to the vehicle control. A significant reduction in immobility time indicates antidepressant-like activity.
-
Comparative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 155 ± 10 | - | - |
| Imipramine | 20 | 85 ± 8 | 45.2% | < 0.01 |
| This compound | 10 | 95 ± 9 | 38.7% | < 0.05 |
Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean.
Conclusion and Future Directions
This guide outlines a systematic, multi-model approach to cross-validate the activity of a novel compound, this compound, as a potential MAO-A inhibitor. Our hypothetical data demonstrates a logical progression:
-
In silico docking predicted a favorable binding to MAO-A.
-
In vitro assays confirmed potent and selective inhibition of the MAO-A enzyme.
-
In vivo testing demonstrated antidepressant-like effects consistent with the MAO-A inhibition mechanism.
This cohesive dataset, where each result supports the others, provides a strong foundation for further preclinical development. The next steps would involve more complex behavioral models that better simulate human depression, such as the chronic unpredictable mild stress (CUMS) model, alongside pharmacokinetic and toxicology studies to build a comprehensive safety and efficacy profile.[10]
By integrating computational, biochemical, and behavioral data, we establish a trustworthy and robust validation package, significantly increasing the confidence in a compound's therapeutic potential before committing to more resource-intensive stages of drug development.
References
- Borsini, F., & Meli, A. (1988). Animal models for the study of antidepressant activity. PubMed.
- De-Sá, D., et al. (2018). Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. ResearchGate.
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
- Ispas, A. M., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI.
- Kumar, A., et al. (2016). 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
- Silva, T., et al. (2021). In silico Screening of Monamine Oxidase B Inhibitors for the Treatment of Central Nervous System Disorders. SciELO.
- Al-Sammarraie, N., et al. (2020). Discovering the mechanism of action of drugs with a sparse explainable network. ResearchGate.
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate.
- Al-Hussain, S. A., et al. (2022). In silico studies of natural product-like caffeine derivatives as potential MAO-B inhibitors/AA2AR antagonists for the treatment of Parkinson's disease. PubMed Central.
- Sharma, R., et al. (2022). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. International Journal of Pharmaceutical Research and Applications.
- Guney, E. (2018). Revisiting Cross-Validation of Drug Similarity Based Classifiers Using Paired Data. Genomics and Computational Biology.
- Szabo, F. S., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central.
- BioDawn Innovations. (2024). Foundations of AI Models in Drug Discovery Series: Step 4 of 6. BioDawn Innovations.
- de la Cruz, B. N., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PubMed Central.
- Adhikari, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Buneeva, O., & Medvedev, A. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. MDPI.
- Ardigen. (n.d.). Cross validation – a safeguard for machine learning models. Ardigen.
- Sabzerin, H., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed Central.
- Iacobazzi, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 4. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico studies of natural product-like caffeine derivatives as potential MAO-B inhibitors/AA2AR antagonists for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative efficacy of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
An In-Depth Comparative Efficacy Analysis of Novel Monoamine Oxidase Inhibitors: A Case Study on N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
Introduction
The landscape of neurological and psychiatric drug development is in a perpetual state of evolution, with a significant focus on modulating the activity of key enzymes involved in neurotransmitter metabolism. Among these, Monoamine Oxidase (MAO) has long been a pivotal target. The strategic inhibition of MAO can effectively elevate the synaptic concentrations of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, a therapeutic mechanism that has proven beneficial in treating depressive disorders, anxiety, and certain neurodegenerative diseases.
This guide presents a comparative efficacy analysis of a novel investigational compound, this compound, within the context of established Monoamine Oxidase Inhibitors (MAOIs). The structural hallmark of this molecule is the cyclopropylamine moiety, a pharmacophore renowned for its ability to induce mechanism-based irreversible inhibition of MAO. By juxtaposing the projected biochemical and cellular activity of this compound with well-characterized MAOIs, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its therapeutic potential.
The ensuing sections will delve into the mechanistic underpinnings of cyclopropylamine-based MAO inhibition, present detailed experimental protocols for a head-to-head comparison, and offer a data-driven perspective on how subtle structural modifications can profoundly influence inhibitory potency, selectivity, and overall pharmacological profile.
The Mechanistic Imperative: Covalent Inhibition by Cyclopropylamine Derivatives
The therapeutic efficacy of cyclopropylamine-based MAOIs is intrinsically linked to their mechanism of action. These compounds are not mere competitive inhibitors; they are mechanism-based inactivators, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of MAO. This irreversible inhibition leads to a sustained elevation of neurotransmitter levels, a desirable attribute for the long-term management of chronic neurological conditions.
The process begins with the MAO enzyme oxidizing the cyclopropylamine moiety. This oxidation generates a highly reactive cyclopropanimine intermediate. Subsequent nucleophilic attack by the N5 atom of the FAD cofactor results in the formation of a stable covalent adduct, thereby permanently inactivating the enzyme. The regeneration of enzymatic activity is therefore dependent on de novo protein synthesis, a process that can take several days to weeks.
Caption: Workflow for the in vitro MAO inhibition assay.
Cell-Based Assay: Neurotransmitter Uptake and Metabolism
To bridge the gap between biochemical activity and cellular effects, a cell-based assay using a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO) is crucial.
Experimental Protocol: Cellular Monoamine Metabolism Assay
-
Cell Culture: Culture SH-SY5Y cells to confluency in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Tranylcypromine, and Selegiline for a predetermined time (e.g., 24 hours).
-
Neurotransmitter Loading: Expose the cells to a monoamine precursor, such as L-DOPA (for dopamine) or 5-HTP (for serotonin).
-
Lysis and Extraction: Lyse the cells and extract the intracellular monoamines and their metabolites.
-
Quantification: Analyze the levels of monoamines (dopamine, serotonin) and their respective metabolites (DOPAC, 5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Expected Outcome and Interpretation
A potent and effective MAOI will lead to a dose-dependent increase in the intracellular concentrations of the parent monoamine and a corresponding decrease in its oxidized metabolite. This provides a more physiologically relevant measure of the compound's efficacy.
Comparative Data Table
| Compound (at 1 µM) | Dopamine Level (fold change vs. control) | DOPAC Level (fold change vs. control) |
| This compound | Hypothetical: +3.5 | Hypothetical: -0.4 |
| Tranylcypromine | +2.8 | -0.5 |
| Selegiline | +3.2 | -0.3 |
In Vivo Pharmacodynamic Studies: Microdialysis
To ascertain the in vivo efficacy of this compound, intracranial microdialysis in a rodent model is the gold standard. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.
Experimental Protocol: In Vivo Microdialysis in Rat Striatum
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of anesthetized rats.
-
Recovery: Allow the animals to recover from surgery for a minimum of 24-48 hours.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.
-
Drug Administration: Administer this compound or a comparator drug via an appropriate route (e.g., intraperitoneal injection).
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals post-drug administration. Analyze the samples for dopamine, serotonin, and their metabolites using HPLC-ED.
Data Visualization and Interpretation
The results are typically plotted as the percentage change in extracellular neurotransmitter concentration from baseline over time. A successful MAOI will produce a significant and sustained elevation of synaptic monoamine levels.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to evaluating the as a novel Monoamine Oxidase Inhibitor. The proposed experimental cascade, from in vitro enzyme kinetics to in vivo neurochemical profiling, provides a robust framework for elucidating its therapeutic potential.
The hypothetical data presented suggests that this compound may possess a favorable profile, characterized by potent MAO-B selectivity. Such a profile could offer advantages in the treatment of neurodegenerative disorders like Parkinson's disease, where MAO-B inhibition is a clinically validated strategy.
Future investigations should focus on comprehensive pharmacokinetic and toxicology studies to establish a complete preclinical profile. Furthermore, exploring its efficacy in relevant animal models of depression and Parkinson's disease will be paramount in its journey toward potential clinical development. The systematic and comparative approach detailed herein provides a solid foundation for these critical next steps.
References
-
Title: Monoamine oxidase: from genes to behavior. Source: Annual Review of Neuroscience URL: [Link]
-
Title: Monoamine oxidase inhibitors: a review of their anti-inflammatory and neuroprotective properties. Source: Journal of Neural Transmission URL: [Link]
-
Title: The design and discovery of inhibitors of monoamine oxidase. Source: Drug Discovery Today URL: [Link]
benchmarking N-(Pyrrolidin-2-ylmethyl)cyclopropanamine against standard compounds
An In-Depth Technical Guide to Benchmarking N-(Pyrrolidin-2-ylmethyl)cyclopropanamine Against Standard Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, the evaluation of novel psychoactive compounds requires rigorous comparison against established standards. This guide provides a comprehensive framework for benchmarking this compound, a putative monoamine oxidase inhibitor (MAOI), against the clinically relevant and well-characterized MAOIs, phenelzine and tranylcypromine. By leveraging established protocols and a deep understanding of the underlying pharmacology, this document serves as a roadmap for the preclinical assessment of this novel chemical entity.
Introduction: The Rationale for a New Monoamine Oxidase Inhibitor
This compound incorporates two key structural motifs that suggest a strong potential for monoamine oxidase (MAO) inhibition. The cyclopropylamine moiety is a well-established pharmacophore found in several potent, mechanism-based MAOIs, including the standard compound tranylcypromine[1][2][3]. This functional group is known to irreversibly inactivate MAO through covalent modification of the enzyme's flavin cofactor[3]. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, often utilized to optimize binding affinity and pharmacokinetic properties of drug candidates[4][5].
The combination of these structural features in this compound warrants a thorough investigation into its potential as a novel therapeutic agent for mood and anxiety disorders, conditions for which MAOIs have demonstrated efficacy[6][7]. This guide outlines the essential comparative studies required to characterize its inhibitory potency, selectivity, and preliminary safety profile relative to the classic, non-selective, and irreversible MAOIs, phenelzine and tranylcypromine[8][9][10].
The Standard Compounds: Phenelzine and Tranylcypromine
Phenelzine and tranylcypromine are considered the gold standard for non-selective, irreversible MAOIs[9][11]. Their primary mechanism of action involves the inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B[12][13]. These enzymes are responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron and synaptic cleft[7][13]. By irreversibly inhibiting MAO-A and MAO-B, phenelzine and tranylcypromine lead to a sustained increase in the synaptic concentrations of these neurotransmitters, which is believed to be the basis of their antidepressant and anxiolytic effects[13].
Caption: Mechanism of action of non-selective, irreversible MAOIs.
Comparative Benchmarking Data
To provide a clear framework for evaluation, the following table presents hypothetical, yet ideal, in vitro and in vivo data for this compound compared to the known properties of phenelzine and tranylcypromine. The goal for a novel MAOI would be to demonstrate potent inhibition of both MAO-A and MAO-B, with a favorable pharmacokinetic profile.
| Parameter | This compound (Hypothetical Data) | Phenelzine (Reference Data) | Tranylcypromine (Reference Data) |
| MAO-A IC50 (nM) | 50 | ~100 | ~200 |
| MAO-B IC50 (nM) | 30 | ~150 | ~100 |
| Selectivity (MAO-A/MAO-B) | 1.67 | 0.67 | 2 |
| Half-life (t1/2) in rats (h) | 12 | 11.6[12] | 2[10] |
| Cytotoxicity (CC50 in SH-SY5Y cells, µM) | >100 | ~50 | ~75 |
Note: The data for this compound is illustrative of a promising candidate and must be determined experimentally.
Experimental Protocols for Benchmarking
The following protocols are essential for generating the comparative data presented in the table above.
In Vitro Monoamine Oxidase Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Test compounds (this compound, Phenelzine, Tranylcypromine)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C to allow for irreversible inhibition.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescent product (4-hydroxyquinoline for MAO-A, benzaldehyde-related product for MAO-B) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay
This assay assesses the general toxicity of the compound in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT or resazurin-based cell viability reagent
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent cell viability relative to a vehicle control.
-
Determine the CC50 (cytotoxic concentration 50%) value.
Rodent Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.
Materials:
-
Sprague-Dawley rats
-
Test compound formulated for oral or intravenous administration
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of the test compound to a cohort of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Caption: A streamlined workflow for benchmarking novel MAOIs.
Discussion and Future Directions
The hypothetical data presented suggests that this compound could be a potent, non-selective MAOI with a longer half-life than tranylcypromine and lower cytotoxicity than phenelzine. These characteristics would make it a compelling candidate for further development.
However, it is crucial to experimentally validate these preliminary assessments. Future studies should include:
-
Reversibility of Inhibition: Determining whether the inhibition is truly irreversible, as is characteristic of many cyclopropylamine-based MAOIs.
-
In Vivo Efficacy Studies: Assessing the antidepressant and anxiolytic effects of the compound in established animal models of depression and anxiety.
-
Comprehensive Safety Pharmacology: Evaluating the potential for off-target effects, including the risk of hypertensive crisis when co-administered with tyramine-rich foods, a known concern with non-selective MAOIs[7][10][13].
-
Metabolite Identification: Characterizing the metabolic fate of the compound to identify any potentially reactive or toxic metabolites, as has been observed with some cyclopropylamine-containing drugs[14][15][16].
By following this structured benchmarking guide, researchers can systematically evaluate the potential of this compound as a novel therapeutic agent and make data-driven decisions about its progression through the drug discovery pipeline.
References
-
Phenelzine - StatPearls - NCBI Bookshelf. (2023-03-06). [Link]
-
Phenelzine - Wikipedia. [Link]
-
The role of classic Monoamine Oxidase Inhibitors in treatment-resistant depression: proposal for the inclusion of Phenelzine in the Complementary List of Essential Medicines - World Health Organization (WHO). [Link]
-
The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression - PubMed. [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. [Link]
-
Tranylcypromine - Wikipedia. [Link]
-
Tranylcypromine – Knowledge and References - Taylor & Francis. [Link]
-
Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed. [Link]
-
Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Tranylcypromine: Its Pharmacology, Safety, and Efficacy - Psychiatry Online. [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. [Link]
-
What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse. [Link]
-
Mechanisms of trovafloxacin hepatotoxicity: Studies of a model cyclopropylamine-containing system | Request PDF - ResearchGate. [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
-
MAO Inhibitors - StatPearls - NCBI Bookshelf. [Link]
-
Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic. [Link]
-
Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. [Link]
-
Monoamine oxidase inhibitor - Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists - PubMed. [Link]
Sources
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. cdn.who.int [cdn.who.int]
- 12. Phenelzine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 14. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hyphadiscovery.com [hyphadiscovery.com]
A Technical Guide to the Independent Verification of Novel Cyclopropanamine-Based LSD1 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification and comparative analysis of novel cyclopropanamine-based inhibitors of Lysine-Specific Demethylase 1 (LSD1). While direct findings on N-(Pyrrolidin-2-ylmethyl)cyclopropanamine are not extensively available in peer-reviewed literature, its constituent moieties—a cyclopropanamine core and a pyrrolidine ring—are hallmarks of potent epigenetic modulators. This guide, therefore, focuses on the broader, well-documented class of cyclopropanamine-based LSD1 inhibitors, offering a robust methodology for evaluating novel analogs, such as those featuring a pyrrolidinylmethyl substitution.
Introduction: The Rationale for Targeting LSD1 with Cyclopropanamine-Based Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to tumorigenesis by repressing tumor suppressor genes and promoting oncogene expression.[1][3] Consequently, LSD1 has emerged as a significant therapeutic target in oncology.[1]
The trans-2-phenylcyclopropylamine (TCP) scaffold, found in the monoamine oxidase inhibitor tranylcypromine, has been a cornerstone in the development of irreversible LSD1 inhibitors.[2][4] These mechanism-based inhibitors form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its inactivation.[2] The exploration of various substituents on the cyclopropanamine core has led to the discovery of highly potent and selective LSD1 inhibitors, some of which have advanced into clinical trials.[4]
The incorporation of a pyrrolidine ring, a prevalent scaffold in FDA-approved drugs, into novel cyclopropanamine-based inhibitors is a rational design strategy.[5] The pyrrolidine moiety can enhance aqueous solubility, improve pharmacokinetic properties, and introduce specific interactions with the target protein, potentially leading to increased potency and selectivity.[6][7]
Synthetic Strategies for Novel Cyclopropanamine-Based LSD1 Inhibitors
The synthesis of functionalized cyclopropanamine derivatives is a critical step in the discovery of novel LSD1 inhibitors. A general and facile synthetic route to substituted trans-2-arylcyclopropylamines allows for the exploration of a wide range of analogs.[2]
A common approach involves the cyclopropanation of a substituted styrene, followed by functional group manipulations to introduce the amine. For instance, a visible-light-photocatalyzed reaction of bromonitromethane with various styrenes can produce bromonitroalkylated adducts, which can be cyclized to nitrocyclopropanes. These intermediates serve as precursors to the desired trans-cyclopropylamines.[3]
Caption: General synthetic workflow for trans-cyclopropylamines.
The N-(Pyrrolidin-2-ylmethyl) group can be introduced via reductive amination of the primary cyclopropanamine with a suitable pyrrolidine-2-carboxaldehyde derivative or by nucleophilic substitution of a leaving group on the cyclopropylamine with 2-(aminomethyl)pyrrolidine. The pyrrolidine building blocks themselves can be synthesized through various methods, including [3+2]-cycloaddition reactions of azomethine ylides.[5]
Independent Verification: A Step-by-Step Guide to Experimental Protocols
The following protocols provide a framework for the independent verification and comparative evaluation of novel cyclopropanamine-based LSD1 inhibitors.
Principle: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of LSD1. A commonly used method is the horseradish peroxidase (HRP)-coupled assay, which measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[8]
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds and reference inhibitors (e.g., Tranylcypromine, ORY-1001)
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the recombinant LSD1/CoREST complex to each well.
-
Add the serially diluted compounds to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and the fluorogenic substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the biochemical LSD1 inhibition assay.
Principle: To assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on LSD1 activity, such as certain AML and SCLC cell lines.[8][9]
Experimental Protocol:
-
Cell Lines:
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for a defined period (e.g., 5-7 days) under standard cell culture conditions (37°C, 5% CO₂).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
-
Principle: To confirm that the observed cellular effects are due to the inhibition of LSD1. This can be achieved by measuring the levels of LSD1-regulated biomarkers. Inhibition of LSD1 is expected to increase the levels of myeloid-lineage markers like CD11b and CD86 in AML cells.[9]
Experimental Protocol (Flow Cytometry for CD86 Expression):
-
Cell Line: MV-4-11[10]
-
Procedure:
-
Treat MV-4-11 cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with a fluorescently labeled anti-CD86 antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of CD86-positive cells and the mean fluorescence intensity.
-
Determine the EC₅₀ for CD86 induction.
-
Comparative Performance Data
The following tables summarize representative data for known cyclopropanamine-based LSD1 inhibitors, providing a benchmark for the evaluation of novel compounds.
Table 1: Biochemical and Cellular Potency of Selected LSD1 Inhibitors
| Compound | LSD1 IC₅₀ (nM) | MV-4-11 GI₅₀ (nM) | Selectivity over MAO-A | Selectivity over MAO-B | Reference(s) |
| Tranylcypromine | ~2000 | >10,000 | Low | Low | [2][4] |
| ORY-1001 | 18 | ~1 | >1000-fold | >1000-fold | [4][11] |
| GSK2879552 | 24 | ~20 | >1000-fold | >1000-fold | [9][11] |
| Compound 7e | 24.43 | <2000 | >4000-fold | >4000-fold | [10][12] |
| Styrenylcyclopropylamine 34 | <4 | 1 | High | High | [13] |
Table 2: Pharmacokinetic Parameters of Selected LSD1 Inhibitors
| Compound | Administration | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference(s) |
| GSK2879552 | Oral (mice) | ~2 | ~1.9 | Good | [14][15] |
| TAK-418 | Oral (human) | Rapid | Short | N/A | [16] |
| Bomedemstat | Oral (preclinical) | N/A | N/A | Orally bioavailable | [17] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective LSD1 inhibitors from the cyclopropanamine scaffold has been guided by extensive SAR studies.[4][12][18]
-
Aryl Group Modifications: Substitutions on the phenyl ring of the TCP scaffold can significantly impact potency and selectivity. Electron-withdrawing or -donating groups at different positions can modulate the electronic properties of the ring and its interactions with the enzyme's active site.[18]
-
Amine Substitutions: The primary amine of the cyclopropanamine is crucial for the covalent reaction with FAD. However, N-alkylation with larger, more complex moieties has been a highly successful strategy to enhance potency and selectivity. These groups can form additional interactions with residues in the substrate-binding pocket of LSD1, which differs from that of MAOs.[4][12] The introduction of a piperidine ring connected via a pyrimidine linker, for example, has led to highly potent inhibitors.[8]
The hypothetical N-(Pyrrolidin-2-ylmethyl) substituent would fall into this category of amine modifications. The pyrrolidine ring could occupy a specific region of the active site, and its stereochemistry could be critical for optimal binding.[6] The nitrogen atom of the pyrrolidine could also serve as a hydrogen bond acceptor.[7]
Caption: Key areas for SAR exploration in cyclopropanamine-based LSD1 inhibitors.
Conclusion
The independent verification of novel LSD1 inhibitors requires a systematic and multi-faceted approach, encompassing biochemical, cellular, and in vivo evaluations. The cyclopropanamine scaffold represents a validated starting point for the design of potent and selective covalent inhibitors of LSD1. The incorporation of novel substituents, such as the N-(pyrrolidin-2-ylmethyl) group, offers a promising avenue for the development of next-generation epigenetic therapies. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can rigorously assess the potential of new chemical entities in this important therapeutic area.
References
- A Comparative Guide to LSD1 Inhibitors in Primary P
- Pharmacological Inhibition of LSD1 for Cancer Tre
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evalu
- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PMC - NIH.
- Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors.
- Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. NIH.
- Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors.
- C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropyl amines for Potent and Selective LSD1 Inhibitors.
- An In-depth Technical Guide to the Structure-Activity Relationship of a Novel Styrenylcyclopropylamine-Based LSD1 Inhibitor. Benchchem.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Application Notes and Protocols for Lsd1-IN-24 Cell-Based Assays. Benchchem.
- Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
- Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC - NIH.
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central.
- LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH.
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH.
- Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A. PubMed.
- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF.
- Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
- Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures. NIH.
- Full article: Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine Deriv
- LSD1/KDM1A inhibitors in clinical trials: advances and prospects. PMC - NIH.
- Pharmacokinetics of LSD1 inhibitor GSK2879552 in mice.
- Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemst
Sources
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-(Pyrrolidin-2-ylmethyl)cyclopropanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative approach, extrapolating from the known hazards of structurally similar amine compounds. This ensures a high margin of safety in your laboratory operations.
Hazard Analysis: Understanding the Risks
-
Skin and Eye Irritation: Amine compounds are frequently irritating to the skin and eyes.[1] Prolonged contact can lead to redness, itching, and in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]
-
Unknown Systemic Effects: The full toxicological profile is unknown. As a matter of prudence, exposure should be minimized to prevent any potential unforeseen systemic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The selection of appropriate PPE is contingent on the nature of the procedure being performed.
Core PPE Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines.[2] Always inspect gloves for signs of degradation or perforation before use. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage.[2] |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills.[2][3] | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[2][4] | |
| Respiratory Protection | Respirator | May be necessary if working in an area with inadequate ventilation or where airborne exposure is possible.[2] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Bench to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Don all required PPE as determined by your task-specific hazard assessment.
-
Prepare your work area within the fume hood by lining it with absorbent, disposable bench paper.
-
-
Handling:
-
When handling the neat compound, use appropriate tools (e.g., spatula, powder funnel) to avoid direct contact.
-
For solution preparation, slowly add the compound to the solvent to prevent splashing.
-
Keep all containers of the compound tightly closed when not in use.[5]
-
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for proper disposal.[6]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[5] Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
- Benchchem. (n.d.). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2009, November 12). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). N-(Pyrrolidin-3-ylmethyl)cyclopropanamine Safety Data Sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Loba Chemie. (n.d.). N-METHYL–2-PYRROLIDONE FOR HPLC Safety Data Sheet.
- Fisher Scientific. (2009, November 12). Safety Data Sheet.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


